molecular formula C11H19NO5 B067323 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN CAS No. 172843-97-9

4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN

Cat. No.: B067323
CAS No.: 172843-97-9
M. Wt: 245.27 g/mol
InChI Key: SPPDKPRJPFTBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN is a sophisticated, bifunctional heterocyclic building block of significant value in synthetic and medicinal chemistry research. This compound features a tetrahydropyran scaffold, a privileged structure frequently found in bioactive molecules due to its favorable pharmacokinetic properties. The molecule is strategically functionalized with both a BOC-protected amine and a carboxylic acid group, making it an ideal precursor for peptide mimicry and the construction of diverse chemical libraries. Its primary research application lies in serving as a key intermediate for the synthesis of potential pharmacologically active compounds, particularly in the development of protease inhibitors, receptor antagonists, and other small-molecule therapeutics where a rigid, oxygen-containing scaffold is desired.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(13)14)4-6-16-7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPDKPRJPFTBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361471
Record name 4-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172843-97-9
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172843-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-N-BOC-Amino-4-Carboxytetrahydropyran

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. This bifunctional molecule, incorporating a protected amine and a carboxylic acid on a tetrahydropyran scaffold, serves as a valuable building block in medicinal chemistry and organic synthesis.

Core Chemical Properties and Identifiers

This compound, also known as 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, is a white to pale cream crystalline powder or solid.[1][2] Its structure is characterized by a tetrahydropyran ring substituted at the 4-position with both a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine. This Boc protecting group allows for selective reactions and is stable under most nucleophilic and basic conditions, making it a versatile intermediate in complex synthetic pathways.[1][3][]

Chemical Structure and Identification
IdentifierValue
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid[5]
Synonyms 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 4-N-(tert-Butoxycarbonyl)-amino-4-carboxytetrahydropyran[5][6]
CAS Number 172843-97-9[5][7][8]
Molecular Formula C₁₁H₁₉NO₅[5][7][8]
Molecular Weight 245.27 g/mol [5][8]
SMILES CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)O[5]
InChI Key SPPDKPRJPFTBEV-UHFFFAOYSA-N[5]
Physicochemical Properties
PropertyValue
Appearance White to pale cream crystals or powder[2]
Melting Point 157°C (with decomposition)[5]
Solubility Soluble in water (15 g/L at 25°C)[5]
Purity Typically ≥95%[5][8]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process starting from tetrahydropyran-4-one. The key steps are the formation of the amino acid precursor followed by the protection of the amino group.

Experimental Protocol: Synthesis via Strecker Reaction and Boc-Protection

A common route involves the synthesis of the parent amino acid, 4-aminotetrahydro-2H-pyran-4-carboxylic acid, followed by N-protection.[9]

Step 1: Synthesis of Intermediate 1 (α-aminonitrile derivative)

  • Combine tetrahydropyran-4-one (100 g), ammonium carbonate (247 g), sodium cyanide (89 g), deionized water (500 mL), and ethanol (500 mL) in a suitable reaction vessel.[9]

  • Heat the mixture to 60°C and maintain for 3 hours.[9]

  • Cool the reaction mixture to 5°C to precipitate the product.[9]

  • Filter the solid, wash the filter cake with ice water, and dry under vacuum at 70°C for 4 hours to yield the intermediate α-aminonitrile.[9]

Step 2: Synthesis of Intermediate 2 (Boc-protected aminonitrile)

  • Dissolve the intermediate from Step 1 in Dimethylformamide (DMF).

  • Add 4-Dimethylaminopyridine (DMAP) as a catalyst.[9]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise to the mixture.[9]

  • Heat the reaction to 80-100°C for 16-20 hours.[9]

  • After the reaction is complete, stir the mixture for an additional 2-3 hours and filter to obtain the Boc-protected intermediate.[9]

Step 3: Hydrolysis to Final Product

  • Add the Boc-protected intermediate to tetrahydrofuran (THF).[9]

  • Add a 40-60% by weight solution of sodium hydroxide (NaOH) and heat the mixture to reflux for 5-6 hours.[9]

  • Distill off the THF solvent.

  • Adjust the pH of the remaining aqueous solution to 2-4 using hydrochloric acid (HCl) to precipitate the final product, this compound.[9]

  • Filter the solid and dry to obtain the pure product.[9]

SynthesisWorkflow reagents1 Tetrahydropyran-4-one + (NH₄)₂CO₃, NaCN, H₂O/EtOH step1 Step 1: Strecker Synthesis (60-70°C, 3-4h) reagents1->step1 intermediate1 Intermediate 1 (α-aminonitrile) step1->intermediate1 step2 Step 2: Boc Protection (80-100°C, 16-20h) intermediate1->step2 reagents2 (Boc)₂O, DMAP in DMF reagents2->step2 intermediate2 Intermediate 2 (Boc-aminonitrile) step2->intermediate2 step3 Step 3: Hydrolysis intermediate2->step3 reagents3 NaOH in THF/H₂O (Reflux, 5-6h) Then HCl (aq) reagents3->step3 product Final Product: 4-N-BOC-amino-4- carboxytetrahydropyran step3->product

Synthetic pathway for this compound.

Spectroscopic and Analytical Data

While specific, detailed spectra for this compound are not publicly available, its characteristic structural features allow for the prediction of its spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for its functional groups:

  • O–H Stretch (Carboxylic Acid): A very broad band is expected in the 2500-3300 cm⁻¹ region.[10][11][12]

  • C=O Stretch (Carbamate): A strong absorption around 1710 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): An intense band between 1710 and 1760 cm⁻¹.[10][11]

  • N-H Bend (Amine): A band around 1510-1530 cm⁻¹.

  • C–O Stretch (Ether and Carboxylic Acid): Absorptions are expected in the 1210-1320 cm⁻¹ region.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum should display a characteristic singlet for the nine protons of the tert-butyl group (–C(CH₃)₃) around 1.4 ppm. The protons on the tetrahydropyran ring would appear as multiplets in the 1.5-4.0 ppm range. The acidic proton of the carboxylic acid (–COOH) is expected to be a broad singlet far downfield, typically above 10-12 ppm.[11]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 170-185 ppm range, while the carbamate carbonyl would appear around 155 ppm.[11] The quaternary carbon of the Boc group should appear around 80 ppm.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 245.27. Common fragmentation patterns for Boc-protected amino acids include the loss of the Boc group (100 Da) or components of it, such as isobutylene (56 Da).[13] A primary fragmentation would likely be the loss of the carboxyl group (•COOH, 45 Da), leading to a fragment at m/z 200.[13]

Reactivity, Stability, and Handling

Chemical Reactivity and Stability
  • Stability: The compound is stable under normal storage conditions.[6] It should be stored in a cool, dry place.[5]

  • Reactivity: The Boc group is acid-labile and can be removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the free amine, which can then be used in subsequent coupling reactions. The carboxylic acid group can be activated for amide bond formation.

  • Incompatibilities: It is incompatible with strong oxidizing agents.[5][6]

  • Hazardous Decomposition: Upon decomposition, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6]

Safety and Handling
  • Hazards: This chemical is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]

  • Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Avoid contact with skin and eyes.[6]

Applications in Research and Development

This compound is primarily utilized as a pharmaceutical intermediate and a versatile building block in organic synthesis.[5]

  • Peptide Synthesis: It serves as a constrained amino acid analogue. The tetrahydropyran ring introduces conformational rigidity, which is crucial for studying structure-activity relationships in peptides.[14]

  • Drug Development: The unique scaffold is valuable for creating novel bioactive molecules. It is used in the synthesis of compounds targeting various therapeutic areas, including central nervous system disorders.[1][15]

  • Organic Synthesis: The bifunctional nature of the molecule, with orthogonal protecting groups, allows for sequential and selective chemical transformations, making it a key component in the synthesis of complex molecular architectures.[1][16]

LogicalRelationships main 4-N-BOC-Amino-4- Carboxytetrahydropyran sub_props Key Properties main->sub_props sub_apps Core Applications main->sub_apps prop1 Bifunctional: - Protected Amine (Boc) - Carboxylic Acid sub_props->prop1 prop2 Tetrahydropyran Scaffold (Conformational Rigidity) sub_props->prop2 prop3 Acid-Labile Boc Group sub_props->prop3 prop4 Stable Solid sub_props->prop4 app1 Pharmaceutical Intermediate sub_apps->app1 app2 Constrained Amino Acid for Peptide Synthesis sub_apps->app2 app3 Building Block for Novel Bioactive Molecules sub_apps->app3 app4 Drug Discovery (e.g., CNS targets) sub_apps->app4 app2_detail Structure-Activity Relationship (SAR) Studies app2->app2_detail

Key properties and applications of the title compound.

References

Unveiling the Structure of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4-N-BOC-amino-4-carboxytetrahydropyran. The document details the key analytical techniques and experimental protocols utilized to confirm the chemical structure of this compound, which serves as a valuable building block in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound, also known as 4-(tert-butoxycarbonylamino)tetrahydropyran-4-carboxylic acid, is a heterocyclic amino acid derivative. The presence of the tetrahydropyran ring introduces conformational rigidity, making it a useful scaffold in the design of peptidomimetics and other complex organic molecules. The tert-butyloxycarbonyl (BOC) protecting group on the amine allows for its use in standard peptide synthesis protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 172843-97-9
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
Appearance White to off-white crystalline powder
Melting Point ~157 °C (with decomposition)
Solubility Soluble in water (15 g/L at 25°C)

Synthesis Pathway

The synthesis of this compound typically commences from tetrahydropyran-4-one. A common synthetic route involves a multi-step process beginning with a Strecker synthesis, followed by hydrolysis and subsequent protection of the resulting amino group with a BOC moiety.

Synthesis_Pathway Tetrahydropyranone Tetrahydropyran-4-one Strecker_Reaction Strecker Synthesis (NaCN, NH₄Cl) Tetrahydropyranone->Strecker_Reaction Aminonitrile α-Aminonitrile Intermediate Strecker_Reaction->Aminonitrile Hydrolysis Acid Hydrolysis Aminonitrile->Hydrolysis Amino_Acid 4-Amino-tetrahydropyran- 4-carboxylic Acid Hydrolysis->Amino_Acid BOC_Protection BOC Protection ((Boc)₂O, base) Amino_Acid->BOC_Protection Final_Product 4-N-BOC-amino-4- carboxytetrahydropyran BOC_Protection->Final_Product

Caption: Synthetic route to this compound.

Spectroscopic Data for Structure Elucidation

The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.45Singlet9Htert-butyl (BOC group)
1.80 - 2.20Multiplet4HTetrahydropyran ring protons (axial and equatorial)
3.50 - 3.90Multiplet4HTetrahydropyran ring protons adjacent to oxygen
~5.0Broad Singlet1HN-H (amide)
>10Very Broad Singlet1HO-H (carboxylic acid)

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~28.5tert-butyl methyl carbons (BOC group)
~35Tetrahydropyran ring carbons
~55Quaternary carbon of the tetrahydropyran ring
~65Tetrahydropyran ring carbons adjacent to oxygen
~80Quaternary carbon of the tert-butyl group (BOC)
~155Carbonyl carbon of the carbamate (BOC group)
~175Carbonyl carbon of the carboxylic acid
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3300 - 2500O-HCarboxylic acid, very broad stretch
~3300N-HAmide, stretch
2950 - 2850C-HAliphatic stretch
~1710C=OCarboxylic acid carbonyl stretch
~1685C=OCarbamate carbonyl stretch
~1520N-HAmide bend
~1160C-OEther stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 5: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
246.13[M+H]⁺ (protonated molecule)
268.11[M+Na]⁺ (sodium adduct)
190.08[M - C₄H₉O]⁺ (loss of tert-butoxy group)
146.08[M - C₅H₉O₂]⁺ (loss of BOC group)
200.12[M - COOH]⁺ (loss of carboxylic acid group)

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality data for structure elucidation.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of BOC-protected amino acids is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

  • Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

IR Spectroscopy Protocol

The thin solid film method is a common and effective way to prepare solid samples for IR analysis:

  • Sample Preparation: Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

  • Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry Protocol

A general procedure for ESI-MS analysis is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the electrospray source of the mass spectrometer at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules and common adducts.

Structure Elucidation Workflow

The logical flow for the structure elucidation of this compound is depicted in the following diagram.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (ESI-MS) Purification->MS IR Infrared Spectroscopy (FT-IR) Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data IR_Data Identify Functional Groups IR->IR_Data NMR_Data Elucidate C-H Framework NMR->NMR_Data Structure_Confirmation Structure Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation

Caption: Workflow for the structure elucidation of the target molecule.

By following these established analytical procedures and interpreting the resulting data, the chemical structure of this compound can be unequivocally confirmed. This foundational characterization is essential for its application in further research and development in the pharmaceutical industry.

Synthesis of 4-N-BOC-Amino-4-Carboxytetrahydropyran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-N-BOC-amino-4-carboxytetrahydropyran, a valuable building block in medicinal chemistry and drug discovery. The document outlines a robust multi-step synthetic route commencing from the readily available tetrahydropyran-4-one. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to facilitate the replication and optimization of this synthesis in a laboratory setting.

Introduction

This compound is a non-proteinogenic amino acid derivative incorporating a tetrahydropyran scaffold. This structural motif is of significant interest in drug design as it can impart favorable physicochemical properties, such as improved solubility and metabolic stability, to lead compounds. The presence of the orthogonally protected amino and carboxylic acid functionalities allows for its versatile incorporation into peptidic and non-peptidic structures through solid-phase or solution-phase synthesis. This guide details a common and efficient synthetic pathway involving a Strecker reaction, followed by Boc protection and nitrile hydrolysis.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from tetrahydropyran-4-one. The overall transformation is depicted below:

Synthesis_Workflow start Tetrahydropyran-4-one step1 Step 1: Strecker Synthesis start->step1 NH4Cl, KCN intermediate1 4-Amino-4-cyano-tetrahydropyran step1->intermediate1 step2 Step 2: Boc Protection intermediate1->step2 (Boc)2O intermediate2 4-(Boc-amino)-4-cyano-tetrahydropyran step2->intermediate2 step3 Step 3: Nitrile Hydrolysis intermediate2->step3 H+ or OH- product 4-N-BOC-Amino-4-carboxy- tetrahydropyran step3->product

Figure 1: Overall synthetic workflow.

Experimental Protocols

Step 1: Strecker Synthesis of 4-Amino-4-cyano-tetrahydropyran

The initial step involves the formation of an α-aminonitrile from tetrahydropyran-4-one via the Strecker synthesis.[1][2][3] This one-pot reaction utilizes ammonium chloride as the ammonia source and potassium cyanide as the cyanide source.

Reaction Scheme:

Procedure:

  • To a solution of tetrahydropyran-4-one (1 equivalent) in a mixture of ethanol and water (1:1 v/v), add ammonium chloride (1.5 equivalents).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of potassium cyanide (1.5 equivalents) in water dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-4-cyano-tetrahydropyran, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Boc Protection of 4-Amino-4-cyano-tetrahydropyran

The amino group of the α-aminonitrile is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).[4]

Reaction Scheme:

Procedure:

  • Dissolve the crude 4-amino-4-cyano-tetrahydropyran (1 equivalent) in a suitable solvent such as a mixture of water and acetone.[4]

  • Add di-tert-butyl dicarbonate (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by silica gel column chromatography to afford pure 4-(Boc-amino)-4-cyano-tetrahydropyran.

Step 3: Hydrolysis of 4-(Boc-amino)-4-cyano-tetrahydropyran

The final step is the hydrolysis of the nitrile functionality to a carboxylic acid.[5] This can be achieved under either acidic or basic conditions. Acidic hydrolysis is presented here.

Reaction Scheme:

Procedure:

  • To a solution of 4-(Boc-amino)-4-cyano-tetrahydropyran (1 equivalent) in a suitable solvent (e.g., a mixture of water and a co-solvent like dioxane), add a strong acid such as concentrated hydrochloric acid (e.g., 6 M HCl)[5].

  • Heat the reaction mixture to reflux (e.g., 100 °C) for 6-12 hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to approximately 3-4 with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, 4-N-BOC-amino-4-carboxy-tetrahydropyran.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of 4-N-BOC-amino-4-carboxy-tetrahydropyran.

Table 1: Reactants and Reagents

StepStarting MaterialKey ReagentsMolar Ratio (Typical)
1Tetrahydropyran-4-oneNH₄Cl, KCN1 : 1.5 : 1.5
24-Amino-4-cyano-tetrahydropyran(Boc)₂O1 : 1.1
34-(Boc-amino)-4-cyano-tetrahydropyranConc. HCl1 : excess

Table 2: Reaction Conditions and Yields

StepSolventTemperatureTimeTypical Yield
1Ethanol/Water0 °C to RT12-24 h70-85%
2Water/AcetoneRT4-12 h85-95%
3Water/DioxaneReflux (100 °C)6-12 h~88%[5]

Note: Yields are indicative and can vary based on reaction scale and purification methods.

Mandatory Visualizations

Strecker Synthesis Mechanism

The mechanism of the Strecker synthesis involves the initial formation of an imine from the ketone, followed by the nucleophilic attack of the cyanide ion.

Strecker_Mechanism cluster_0 Imine Formation cluster_1 Cyanide Attack ketone Tetrahydropyran-4-one protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ amino_alcohol Amino Alcohol Intermediate protonated_ketone->amino_alcohol + NH3 iminium Iminium Ion amino_alcohol->iminium - H2O imine Imine iminium->imine - H+ aminonitrile 4-Amino-4-cyano- tetrahydropyran imine->aminonitrile + CN-

Figure 2: Mechanism of the Strecker synthesis.
Boc Protection Workflow

The protection of the primary amine with a Boc group is a straightforward and high-yielding reaction.

Boc_Protection_Workflow start 4-Amino-4-cyano- tetrahydropyran product 4-(Boc-amino)-4-cyano- tetrahydropyran start->product Reaction reagent Di-tert-butyl dicarbonate ((Boc)2O) reagent->product conditions Aqueous Acetone Room Temperature conditions->product

References

An In-depth Technical Guide to 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN (CAS: 172843-97-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N-BOC-amino-4-carboxytetrahydropyran, with the CAS number 172843-97-9, is a valuable synthetic building block in the fields of medicinal chemistry and drug discovery. Its rigid tetrahydropyran scaffold and protected amino acid functionality make it an attractive component for the synthesis of novel therapeutics, particularly in the development of constrained peptides and sp³-rich small molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in pharmaceutical research.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder.[1] A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
CAS Number 172843-97-9[2]
Molecular Formula C₁₁H₁₉NO₅[2]
Molecular Weight 245.27 g/mol [2]
Melting Point 159-161 °C[1]
Appearance White to pale yellow crystalline powder[1]
Solubility Soluble in dimethyl sulfoxide, alcohols, and alkali. Slightly soluble in chloroform.[1]
Purity Typically ≥95%[2]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the formation of its precursor, 4-amino-tetrahydro-pyran-4-carboxylic acid, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Synthesis of 4-amino-tetrahydro-pyran-4-carboxylic acid

A common route to the unprotected amino acid involves a Strecker-type synthesis starting from tetrahydro-4H-pyran-4-one. The following protocol is adapted from patent literature, which describes a robust method for its preparation.

Experimental Protocol:

  • Step 1: Formation of the Aminonitrile Intermediate

    • In a suitable reaction vessel, combine tetrahydro-4H-pyran-4-one, ammonium carbonate, and sodium cyanide in a mixture of water and ethanol.

    • Heat the reaction mixture to 60-70 °C for 3-4 hours.

    • Cool the mixture to 5-10 °C to precipitate the intermediate, 4-amino-tetrahydropyran-4-carbonitrile.

    • Isolate the solid product by filtration and dry under vacuum.

  • Step 2: Hydrolysis of the Nitrile

    • The aminonitrile intermediate is then subjected to hydrolysis to form the corresponding carboxylic acid. While the patent proceeds to a Boc-protected intermediate, direct hydrolysis of the aminonitrile to the amino acid can also be achieved under acidic or basic conditions.

N-Boc Protection of 4-amino-tetrahydro-pyran-4-carboxylic acid

The final step is the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O). This is a standard procedure in peptide synthesis and organic chemistry.

Experimental Protocol:

  • Step 1: Dissolution and Basification

    • Dissolve 4-amino-tetrahydro-pyran-4-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.

    • Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group and facilitate the reaction.

  • Step 2: Reaction with Di-tert-butyl Dicarbonate

    • To the cooled solution (typically 0 °C to room temperature), add di-tert-butyl dicarbonate (Boc₂O) portion-wise or as a solution in the reaction solvent.

    • Stir the reaction mixture for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification

    • Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid or dilute HCl) to a pH of approximately 3-4.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by crystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial building block for the synthesis of complex molecules with therapeutic potential. Its rigid, non-planar structure is particularly useful for introducing conformational constraints into peptides and small molecules, which can lead to improved biological activity, selectivity, and metabolic stability.

Constrained Peptides and Peptidomimetics

The incorporation of this constrained amino acid analog into peptide sequences can enforce specific secondary structures, such as turns or helices. This is a key strategy in peptidomimetic drug design to enhance binding affinity to biological targets and improve resistance to enzymatic degradation.

Scaffolds for Small Molecule Drug Discovery

The tetrahydropyran ring provides a three-dimensional, sp³-rich scaffold that is increasingly sought after in modern drug discovery to access novel chemical space and improve the developability of drug candidates. This building block can be elaborated through reactions at its carboxylic acid and protected amine functionalities to generate libraries of diverse compounds for screening against various therapeutic targets.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for this compound.

Synthesis_Workflow Start Tetrahydro-4H-pyran-4-one Intermediate1 4-Amino-tetrahydropyran-4-carbonitrile Start->Intermediate1 Strecker Synthesis (NH4)2CO3, NaCN Intermediate2 4-Amino-tetrahydro-pyran-4-carboxylic acid Intermediate1->Intermediate2 Hydrolysis FinalProduct This compound (CAS: 172843-97-9) Intermediate2->FinalProduct N-Boc Protection (Boc)2O, Base

Caption: Synthetic pathway to this compound.

Application in Peptide Synthesis

This diagram shows the logical flow of incorporating the building block into a peptide chain using solid-phase peptide synthesis (SPPS).

Peptide_Synthesis_Workflow Resin Solid Support Resin Attach Attach first amino acid Resin->Attach Deprotect1 Fmoc/Boc Deprotection Attach->Deprotect1 Couple Couple 4-N-BOC-amino-4- carboxytetrahydropyran Deprotect1->Couple Deprotect2 Boc Deprotection Couple->Deprotect2 CoupleNext Couple next amino acid Deprotect2->CoupleNext Cleave Cleave from resin CoupleNext->Cleave Repeat cycles Peptide Final Peptide with constrained residue Cleave->Peptide

Caption: Incorporation into a peptide via solid-phase synthesis.

Safety and Handling

Handle this compound in accordance with good industrial hygiene and safety practices. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area, preferably in a fume hood. Avoid contact with strong oxidizing agents.[1]

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel, structurally complex molecules in drug discovery. Its unique conformational properties and synthetic accessibility make it a key tool for researchers and scientists aiming to develop the next generation of therapeutics. This guide has provided a foundational understanding of its properties, synthesis, and applications to aid in its effective utilization in research and development.

References

physical and chemical properties of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-N-BOC-amino-4-carboxytetrahydropyran, a vital building block in medicinal chemistry and organic synthesis. This document outlines its characteristics, stability, and reactivity, along with generalized experimental protocols for its synthesis and purification.

Core Properties and Specifications

This compound, a non-natural amino acid derivative, is a stable, crystalline solid at room temperature. Its structure, incorporating a tetrahydropyran ring, offers conformational rigidity, a desirable trait in the design of peptidomimetics and other bioactive molecules.[1] The tert-butyloxycarbonyl (BOC) protecting group allows for its strategic use in peptide synthesis and other complex molecular constructions.

Chemical Identification
IdentifierValue
IUPAC Name 4-[[(2-methylpropan-2-yl)oxycarbonyl]amino]oxane-4-carboxylic acid[2]
Synonyms 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, this compound, 4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid[2]
CAS Number 172843-97-9[2]
Molecular Formula C₁₁H₁₉NO₅[3]
Molecular Weight 245.27 g/mol [3]
InChI Key SPPDKPRJPFTBEV-UHFFFAOYSA-N[2]
SMILES CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)O[2]
Physicochemical Properties
PropertyValue
Appearance White to pale cream crystals or powder[4]
Melting Point 157 °C (with decomposition)[2]
Solubility Soluble in water (15 g/L at 25°C)[2]
Purity Typically ≥95%[2]

Chemical Reactivity and Stability

This compound is stable under normal storage conditions, though it should be stored in a cool, dry place.[2] It is incompatible with strong oxidizing agents.[2][5] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5] The BOC protecting group is stable to most nucleophiles and bases but can be cleaved under acidic conditions.[6]

Experimental Protocols

The synthesis of this compound typically involves the protection of the amino group of 4-aminotetrahydro-2H-pyran-4-carboxylic acid. While specific, detailed protocols for this exact molecule are often proprietary, a general procedure for N-Boc protection is well-established.

General Synthesis of this compound

This protocol is a generalized procedure for the N-tert-butoxycarbonylation of an amino acid.

Materials:

  • 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., a mixture of water and acetone, or an organic solvent like dichloromethane)[5]

  • Base (optional, depending on the method, e.g., sodium bicarbonate)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Eluent (e.g., a mixture of dichloromethane and methanol)[5]

Procedure:

  • Dissolution: The starting amine, 4-aminotetrahydro-2H-pyran-4-carboxylic acid, is dissolved in the chosen solvent system.[5]

  • Reaction: Di-tert-butyl dicarbonate (Boc₂O) is added to the solution. The reaction is typically stirred at room temperature.[5]

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[5]

  • Work-up: An aqueous work-up is performed to remove water-soluble impurities. The organic layer is separated.

  • Drying: The organic layer is dried over anhydrous sodium sulfate.[5]

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the pure N-Boc protected product.[5]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start: 4-Aminotetrahydro-2H- pyran-4-carboxylic acid Reaction Reaction: + Boc₂O Solvent Start->Reaction Dissolution Monitoring Monitoring: TLC Reaction->Monitoring Stirring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Drying Drying: Anhydrous Na₂SO₄ Workup->Drying Purification Column Chromatography Drying->Purification End End Product: 4-N-BOC-Amino-4- carboxytetrahydropyran Purification->End

A generalized workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a specialized building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] Its rigid tetrahydropyran scaffold can be incorporated into peptide backbones to create peptidomimetics with constrained conformations, which can lead to enhanced biological activity and selectivity.[1] The presence of both a protected amine and a carboxylic acid group makes it a versatile intermediate for the construction of novel heterocyclic compounds and as a component in combinatorial libraries for drug discovery.

Logical_Relationship cluster_properties Key Structural Features cluster_applications Applications Compound 4-N-BOC-Amino-4- carboxytetrahydropyran RigidScaffold Rigid Tetrahydropyran Scaffold Compound->RigidScaffold ProtectedAmine Boc-Protected Amine Compound->ProtectedAmine CarboxylicAcid Carboxylic Acid Compound->CarboxylicAcid Peptidomimetics Peptidomimetic Synthesis RigidScaffold->Peptidomimetics provides conformational constraint OrganicSynthesis Complex Molecule Synthesis ProtectedAmine->OrganicSynthesis allows for stepwise synthesis CarboxylicAcid->OrganicSynthesis DrugDiscovery Drug Discovery (Building Block) Peptidomimetics->DrugDiscovery OrganicSynthesis->DrugDiscovery

Logical relationship between the structural features and applications of the compound.

References

A Technical Guide to 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN: A Constrained Amino Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, particularly in the realm of peptide therapeutics, the use of non-canonical amino acids has become a cornerstone for enhancing potency, selectivity, and metabolic stability. Among these, conformationally constrained amino acids offer a powerful tool to rigidify peptide backbones, thereby pre-organizing them into bioactive conformations for optimal target engagement. This technical guide provides an in-depth overview of 4-N-BOC-amino-4-carboxytetrahydropyran, a unique constrained amino acid analog. We will delve into its physicochemical properties, provide detailed synthetic protocols, and explore its potential application in modulating protein-protein interactions within critical signaling pathways, such as the mTOR pathway.

Physicochemical Properties

This compound is a valuable building block in peptide synthesis, incorporating a tetrahydropyran ring that imparts significant conformational rigidity. Its Boc (tert-butyloxycarbonyl) protecting group allows for seamless integration into standard solid-phase or solution-phase peptide synthesis workflows.

PropertyValueReference
Molecular Weight 245.27 g/mol [1]
Molecular Formula C11H19NO5[1]
CAS Number 172843-97-9[1]
Appearance White to pale cream crystals or powder[2][3]
Solubility Soluble in water (15 g/L at 25°C)[1]
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid[1]

Experimental Protocols

The synthesis of this compound is a two-step process involving the initial synthesis of the free amino acid, 4-amino-tetrahydropyran-4-carboxylic acid, followed by the protection of the amino group with a Boc moiety.

Synthesis of 4-amino-tetrahydropyran-4-carboxylic acid

A widely adopted method for the synthesis of the precursor amino acid is the Strecker synthesis, followed by hydrolysis.[4][5]

Materials:

  • Tetrahydropyran-4-one

  • Ammonium carbonate

  • Sodium cyanide

  • Ethanol

  • Water

  • Hydrochloric acid

  • N,N-Dimethylformamide (DMF)

  • 4-Dimethylaminopyridine (DMAP)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide

Procedure:

  • Strecker Reaction: In a well-ventilated fume hood, dissolve tetrahydropyran-4-one (1.0 eq) in a mixture of water and ethanol. To this solution, add ammonium carbonate (3.0 eq) and sodium cyanide (1.2 eq). Heat the reaction mixture to 60-70°C for 3-4 hours.[5]

  • Isolation of Intermediate I: Cool the reaction mixture to 5-10°C. The resulting precipitate, an α-aminonitrile intermediate, is collected by filtration and washed with cold water. Dry the solid under vacuum.[5]

  • Hydrolysis to Free Amino Acid: The intermediate from the previous step is then subjected to hydrolysis to yield 4-amino-tetrahydropyran-4-carboxylic acid. While the specific patent cited does not detail this hydrolysis step, it is a standard procedure in Strecker synthesis, typically achieved by heating with a strong acid or base.

Boc Protection of 4-amino-tetrahydropyran-4-carboxylic acid

The following protocol is a standard procedure for the N-tert-butyloxycarbonylation of amino acids.[6]

Procedure:

  • Dissolution: Suspend 4-amino-tetrahydropyran-4-carboxylic acid (1.0 eq) in a suitable solvent system, such as a mixture of dioxane and water or THF and water.

  • Basification: Add a base, such as sodium hydroxide or triethylamine (1.1-1.5 eq), to the suspension and stir until the amino acid dissolves.

  • Addition of Boc Anhydride: Cool the solution in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture to a pH of 2-3 with a cold aqueous solution of a suitable acid, such as citric acid or hydrochloric acid.

  • Extraction: Extract the product into an organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.

Application in Modulating Signaling Pathways

The incorporation of constrained amino acids like this compound into peptides can be a powerful strategy to modulate protein-protein interactions (PPIs) that are often considered "undruggable" with small molecules.[7] The mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival, is frequently dysregulated in diseases such as cancer and is a prime target for therapeutic intervention.[8]

A key interaction in the mTORC1 signaling complex is the binding of the small GTPase Rheb to mTOR, which is a critical step for its activation.[9] Peptides designed to mimic the Rheb-binding domain on mTOR could act as competitive inhibitors. By incorporating this compound, the peptide's conformation can be stabilized, potentially enhancing its binding affinity and proteolytic resistance.

Below is a conceptual workflow for the development of a peptide-based inhibitor targeting the Rheb-mTOR interaction.

experimental_workflow Experimental Workflow for Developing a Constrained Peptide Inhibitor A Peptide Design B Solid-Phase Peptide Synthesis (Incorporating this compound) A->B Sequence Definition C Peptide Purification and Characterization B->C Crude Peptide D In Vitro Binding Assay (e.g., AlphaScreen, TR-FRET) C->D Purified Peptide E Cell-Based mTORC1 Activity Assay (e.g., Western Blot for p-S6K) D->E Binding Affinity (Kd) F Lead Optimization E->F Cellular Efficacy (IC50) F->A Structure-Activity Relationship (SAR)

Caption: A generalized workflow for the design and validation of a constrained peptide inhibitor.

The following diagram illustrates the proposed mechanism of action for a constrained peptide inhibitor targeting the mTORC1 signaling pathway.

mTOR_pathway_inhibition Modulation of mTORC1 Signaling by a Constrained Peptide cluster_0 Normal mTORC1 Activation cluster_1 Inhibition by Constrained Peptide Rheb Rheb-GTP mTOR mTOR Rheb->mTOR Binding & Activation mTORC1_active Active mTORC1 Complex S6K S6K mTORC1_active->S6K Phosphorylation pS6K p-S6K mTORC1_active->pS6K Phosphorylation CellGrowth Cell Growth & Proliferation pS6K->CellGrowth Promotes Peptide Constrained Peptide (contains 4-N-BOC-amino- 4-carboxytetrahydropyran) mTOR_inhibited mTOR Peptide->mTOR_inhibited Competitive Binding mTORC1_inactive Inactive mTORC1 Complex S6K_i S6K mTORC1_inactive->S6K_i No Phosphorylation NoGrowth Inhibition of Cell Growth S6K_i->NoGrowth Leads to

Caption: Proposed mechanism of mTORC1 inhibition by a constrained peptide.

Conclusion

This compound represents a valuable synthetic building block for the development of next-generation peptide therapeutics. Its inherent conformational constraint can be leveraged to design peptides with improved pharmacological properties. The detailed synthetic protocols provided herein offer a practical guide for its preparation and incorporation into peptide sequences. As demonstrated with the mTOR signaling pathway, the strategic use of such constrained amino acids opens up new avenues for targeting challenging protein-protein interactions implicated in a variety of diseases, offering significant promise for future drug discovery efforts.

References

An In-depth Technical Guide to the Solubility of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in drug development, from reaction optimization and purification to formulation. This document outlines its physicochemical properties, presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a logical workflow for assessing its solubility.

Compound Overview

This compound, also known as 4-(tert-butoxycarbonylamino)tetrahydropyran-4-carboxylic acid, is a synthetic amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group, a carboxylic acid, and a tetrahydropyran ring imparts a unique combination of polarity and lipophilicity, influencing its solubility in various media.

Key Physicochemical Properties:

  • CAS Number: 172843-97-9

  • Molecular Formula: C₁₁H₁₉NO₅

  • Molecular Weight: 245.27 g/mol

  • Appearance: White to pale cream crystals or powder.

Solubility Data

A thorough understanding of a compound's solubility in different solvents is paramount for process chemistry and formulation development. The solubility of this compound is influenced by the polarity of the solvent, temperature, and the crystalline form of the solid.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in the public domain. However, its solubility in water has been reported.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Water2515~0.061
Qualitative Solubility Profile in Organic Solvents

Based on the general characteristics of Boc-protected amino acids and related heterocyclic compounds, a qualitative solubility profile can be inferred. The presence of both a polar carboxylic acid group and a more nonpolar Boc group and tetrahydropyran ring suggests solubility in a range of polar and some non-polar aprotic solvents.

  • High to Moderate Solubility Expected: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), the compound is expected to exhibit good solubility. These solvents can effectively solvate both the polar and non-polar regions of the molecule.

  • Moderate to Low Solubility Expected: In alcohols like methanol and ethanol, moderate solubility is anticipated. The solubility in these protic solvents will depend on the balance between hydrogen bonding interactions with the carboxylic acid and the solvation of the Boc group. In chlorinated solvents like Dichloromethane (DCM), some solubility is expected, particularly for facilitating reactions.

  • Low to Insoluble Expected: In non-polar solvents such as hexanes, heptane, and toluene, the compound is expected to have very low solubility due to the dominant polarity of the carboxylic acid and amino groups.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The shake-flask method followed by a suitable analytical technique is the gold standard for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, THF, DMF, DMSO, ethyl acetate)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant. To remove any undissolved microparticles, either centrifuge the sample at high speed or filter it through a syringe filter.

  • Dilute the clear, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantify the concentration of the compound in the diluted sample using a pre-validated HPLC or UV-Vis method.

  • Calculate the original solubility in mg/mL or mol/L.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at a suitable wavelength (e.g., 210 nm)

  • Column Temperature: 25 °C

A calibration curve must be generated using standard solutions of known concentrations of this compound to ensure accurate quantification.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.

G A Add Excess Solid Compound to Solvent B Equilibrate at Constant Temperature (e.g., 24-48h with shaking) A->B C Separate Solid and Liquid Phases (Centrifugation or Filtration) B->C D Prepare Dilutions of Saturated Solution C->D E Analyze by HPLC or UV-Vis D->E F Calculate Solubility from Concentration and Dilution Factor E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Flow for Solvent Selection in Synthesis

This diagram outlines the decision-making process for selecting an appropriate solvent system for a reaction involving this compound.

G Start Start: Need Solvent for Reaction SolubilityCheck Is Compound Soluble in Common Reaction Solvents (e.g., THF, DCM, ACN)? Start->SolubilityCheck HighSolubility Proceed with Reaction SolubilityCheck->HighSolubility Yes LowSolubility Solubility Issue SolubilityCheck->LowSolubility No TryStronger Attempt Dissolution in Stronger Polar Aprotic Solvents (e.g., DMF, DMSO) LowSolubility->TryStronger CoSolvent Use a Co-Solvent System (e.g., THF/DMF) LowSolubility->CoSolvent Optimize Optimized Solvent System TryStronger->Optimize CoSolvent->Optimize

Caption: Solvent Selection Strategy for Synthesis.

Technical Guide: 4-(tert-Butoxycarbonylamino)tetrahydropyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(tert-Butoxycarbonylamino)tetrahydropyran-4-carboxylic acid is a non-proteinogenic, cyclic α,α-disubstituted amino acid derivative. Its structure features a tetrahydropyran ring, which imparts conformational rigidity and serves as a valuable scaffold in medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the free carboxylic acid makes it a versatile building block for peptide synthesis and the development of novel therapeutics.[1][2] The tetrahydropyran motif is a key structural core in numerous natural products and bioactive molecules, often improving physicochemical properties such as solubility.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug discovery.

Nomenclature and Chemical Properties

The compound is systematically named according to IUPAC conventions, though several synonyms are commonly used in commercial and research contexts.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid[2]
Common Name 4-N-Boc-amino-4-carboxytetrahydropyran[2][5]
Synonyms 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 4-(tert-butoxycarbonylamino)-tetrahydro-2H-pyran-4-carboxylic acid[2]
CAS Number 172843-97-9[2][6]
Molecular Formula C₁₁H₁₉NO₅[2][6]
Molecular Weight 245.27 g/mol [2][6]
Appearance White to pale cream crystalline powder[7]
Melting Point 157 °C (with decomposition)[2]
Solubility Soluble in water (15 g/L at 25 °C)[2]
InChI Key SPPDKPRJPFTBEV-UHFFFAOYSA-N[2]
SMILES CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)O[2]

Applications in Drug Development

This molecule serves primarily as a specialized building block or pharmaceutical intermediate.[2][7] Its constrained cyclic structure is used by medicinal chemists to lock the conformation of peptide backbones or small molecule ligands, which can lead to enhanced binding affinity, selectivity, and metabolic stability.

The tetrahydropyran ring system is found in compounds targeting a range of biological systems, including neurological receptors and protein kinases.[3][8] By incorporating this moiety, researchers can explore chemical space that is distinct from linear or more common carbocyclic analogues. The carboxylic acid group provides a key interaction point (e.g., for hydrogen bonding or salt bridge formation) with biological targets and can be used as a handle for further chemical modification.[4][9]

G cluster_0 Core Compound cluster_1 Key Structural Features cluster_2 Applications in Synthesis cluster_3 Desired Outcomes in Drug Discovery A 4-Boc-Amino-4-Carboxytetrahydropyran B Constrained Tetrahydropyran Scaffold A->B provides C Orthogonally Protected Amino Acid A->C functions as E Small Molecule Synthesis B->E incorporated into F Improved Metabolic Stability B->F H Modified Physicochemical Properties (e.g., Solubility) B->H D Solid-Phase Peptide Synthesis (SPPS) C->D enables G Enhanced Target Affinity & Selectivity D->G E->G

Caption: Role as a constrained building block in drug discovery.

Experimental Protocol: Synthesis

A common and efficient method for preparing α,α-disubstituted amino acids is via the Strecker synthesis or the related Bucherer-Bergs reaction, followed by protection of the resulting amine. The following protocol outlines a plausible synthesis pathway starting from commercially available tetrahydropyran-4-one.

4.1 Step 1: Synthesis of Tetrahydropyran-4-spiro-5'-hydantoin

This step is analogous to the formation of hydantoins from cyclic ketones.[10]

  • Reagents & Setup: In a 500 mL round-bottomed flask equipped with a magnetic stir bar, combine tetrahydropyran-4-one (1.0 eq), ammonium carbonate (2.2 eq), and potassium cyanide (2.1 eq).

  • Solvent: Add a 1:1 mixture of methanol and deionized water until the solids are fully suspended.

  • Reaction: Seal the flask and stir the mixture vigorously at room temperature for 48-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture via rotary evaporation to approximately half its original volume. Cool the resulting slurry in an ice bath for 1-2 hours to precipitate the product.

  • Isolation: Collect the white solid via suction filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the spiro-hydantoin intermediate.

4.2 Step 2: Hydrolysis to 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

The hydantoin is hydrolyzed under basic conditions to yield the free amino acid.[10]

  • Reagents & Setup: Suspend the hydantoin intermediate (1.0 eq) in a 2.0 M aqueous solution of potassium hydroxide (4.0 eq) in a round-bottomed flask.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 24-48 hours, monitoring for the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of ~6-7 using concentrated hydrochloric acid while cooling in an ice bath. The zwitterionic amino acid will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold water, followed by ethanol, and dry under vacuum.

4.3 Step 3: Boc Protection of the Amino Acid

The final step involves the protection of the primary amine with a Boc group.[11]

  • Reagents & Setup: Suspend the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water. Add triethylamine (2.2 eq) to the suspension.

  • Reaction: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirring mixture at room temperature. Allow the reaction to proceed for 12-24 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc₂O and other nonpolar impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1 M solution of KHSO₄. Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield the final product, 4-(tert-butoxycarbonylamino)tetrahydropyran-4-carboxylic acid.

G A Tetrahydropyran-4-one B Tetrahydropyran-4-spiro-5'-hydantoin A->B C 4-Aminotetrahydro-2H- pyran-4-carboxylic acid B->C D Final Product: 4-Boc-Amino-4-Carboxy- tetrahydropyran C->D R1 KCN, (NH₄)₂CO₃ MeOH/H₂O R1->A R2 KOH, H₂O Reflux, then H⁺ R2->B R3 Boc₂O, Et₃N Dioxane/H₂O R3->C

Caption: Proposed synthetic workflow for the target compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Tetrahydropyran Derivatives

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a ubiquitous and vital scaffold in organic chemistry. Its structural stability and unique electronic properties have established it as a cornerstone in the synthesis of complex natural products, pharmaceuticals, and as a crucial protecting group for hydroxyl functionalities. This technical guide provides a comprehensive exploration of the discovery, historical development, and key synthetic methodologies of tetrahydropyran and its derivatives. We delve into seminal synthetic strategies, present quantitative data from foundational studies, provide detailed experimental protocols for key transformations, and illustrate the logical workflows and reaction pathways that have defined its history.

Early History and Discovery

The precise moment of the first synthesis of a tetrahydropyran derivative is not attributed to a single discovery but rather emerged from broader investigations into oxygen-containing heterocycles in the early 20th century. The parent aromatic compound, pyran, is inherently unstable, but its saturated counterpart, tetrahydropyran (also known as oxane), exhibits significant stability, making it a valuable synthetic target. This stability, coupled with the prevalence of the pyranose ring system in carbohydrates, spurred early interest and research into its synthesis and reactivity.

One of the most significant early milestones was the work of Paul in 1933, who described the synthesis of 2,3-dihydropyran by the vapor-phase dehydration and rearrangement of tetrahydrofurfuryl alcohol over an alumina catalyst. This provided a practical route to dihydropyran, a key precursor that could be readily hydrogenated to yield tetrahydropyran. A classic method for this hydrogenation utilizes Raney nickel as the catalyst.

Foundational Synthetic Methodologies

The development of robust synthetic routes to the tetrahydropyran core has been a continuous focus of organic chemistry. Several foundational strategies have emerged as reliable and versatile.

Hydrogenation of Dihydropyrans

The catalytic hydrogenation of a dihydropyran isomer is a straightforward and classic method for producing the saturated tetrahydropyran ring. This approach is highly efficient, often proceeding with high yields.

Table 1: Early Methods for Tetrahydropyran Synthesis
MethodPrecursorCatalyst/ReagentsTemperature (°C)YieldReference
Dehydration/RearrangementTetrahydrofurfuryl AlcoholActivated Alumina300–34066–70% (of Dihydropyran)Paul, 1933; Org. Syn. 1943, 23, 25[1]
Hydrogenation2,3-DihydropyranRaney NickelRoom Temp.QuantitativeOrg. Syn. 1955, 35, 91[2]
Hydrogenation3,4-DihydropyranNi/SiO₂150-200>98%Green Chem., 2020, 22, 5811[3]
Ring Closure1,5-Pentanediol60% Sulfuric AcidSealed Tube-Not specified[2]
Ring ClosurePentamethylene BromideWater, Zinc OxideSealed Tube-Not specified[2]

// Nodes THFA [label="Tetrahydrofurfuryl\nAlcohol"]; DHP [label="2,3-Dihydropyran\n(DHP)"]; THP [label="Tetrahydropyran\n(THP)"];

// Edges THFA -> DHP [label=" -H₂O\n Al₂O₃, Δ"]; DHP -> THP [label=" +H₂\n Raney Ni or Ni/SiO₂"]; } dot Caption: Foundational synthesis of tetrahydropyran from tetrahydrofurfuryl alcohol.

The Prins Reaction

First reported by Hendrik Jacobus Prins in 1919, the acid-catalyzed addition of aldehydes to alkenes became a cornerstone for THP synthesis. In 1955, Hanschke demonstrated that the reaction of a homoallylic alcohol (e.g., 3-buten-1-ol) with an aldehyde or ketone in the presence of an acid catalyst selectively produces substituted tetrahydropyran-4-ol derivatives. The reaction proceeds via the formation of an oxocarbenium ion, which is then trapped intramolecularly by the alkene π-bond, leading to the cyclized product. This method's ability to form both a C-C and a C-O bond in a single, often stereoselective, step has made it immensely powerful in natural product synthesis.

G cluster_0 A Homoallylic Alcohol C Oxocarbenium Ion Intermediate A->C + H⁺ B Aldehyde B->C D Cyclization C->D E Tetrahydropyran-4-ol Derivative D->E Intramolecular Attack

Hetero-Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition discovered by Otto Diels and Kurt Alder in 1928, was later extended to include heteroatoms. The hetero-Diels-Alder reaction, particularly the oxo-Diels-Alder variant, provides a direct and highly stereocontrolled route to dihydropyran rings by reacting a conjugated diene with a carbonyl compound (the dienophile). The resulting dihydropyran can then be hydrogenated to the corresponding tetrahydropyran. The development of chiral Lewis acid catalysts has rendered this reaction enantioselective, making it a vital tool for constructing optically pure THP building blocks for medicinal chemistry.

Tetrahydropyran as a Protecting Group

One of the most widespread and historically significant applications of a tetrahydropyran derivative is the use of 3,4-dihydro-2H-pyran (DHP) for the protection of alcohols. In a multi-step synthesis, it is often necessary to temporarily "mask" a reactive functional group, like a hydroxyl group, to prevent it from interfering with reactions elsewhere in the molecule. The THP ether, formed by the acid-catalyzed reaction of an alcohol with DHP, serves as an excellent protecting group.

Key characteristics of the THP protecting group:

  • Ease of Formation: Readily formed under mild acidic conditions (e.g., catalytic p-TsOH, PPTS).

  • Stability: Robust and stable to a wide range of non-acidic reagents, including strong bases, organometallics, hydrides, and many oxidizing and reducing agents.

  • Ease of Cleavage: Can be selectively removed (deprotected) to regenerate the alcohol under mild acidic aqueous conditions.

The primary drawback is that the reaction of DHP with a chiral alcohol generates a mixture of diastereomers, which can complicate purification and spectral analysis.

// Nodes ROH [label="Alcohol (R-OH)"]; DHP [label="Dihydropyran (DHP)"]; THP_Ether [label="THP Ether\n(R-OTHP)"]; Protected_Molecule [label="Protected Molecule\n(Performs other reactions)"]; Deprotected_ROH [label="Original Alcohol (R-OH)"];

// Edges ROH -> THP_Ether [label=" Protection\n (cat. H⁺)"]; DHP -> THP_Ether; THP_Ether -> Protected_Molecule; Protected_Molecule -> Deprotected_ROH [label=" Deprotection\n (aq. H⁺)"]; } dot Caption: Workflow for the use of THP as an alcohol protecting group.

Modern Relevance in Drug Discovery and Natural Products

The THP scaffold is a privileged structure in modern medicinal chemistry. Its inclusion in a drug candidate can improve physicochemical properties critical for pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME). As a bioisostere of a cyclohexane ring, the THP motif reduces lipophilicity and introduces a hydrogen bond acceptor (the ether oxygen), which can lead to enhanced target binding and better solubility.

Table 2: Examples of FDA-Approved Drugs Containing a Tetrahydropyran Moiety
Drug Name (Brand)Therapeutic AreaYear of ApprovalRole of THP Moiety
Topiramate (Topamax)Anticonvulsant / Migraine1996Part of a fructopyranose-derived structure
Zanamivir (Relenza)Antiviral (Influenza)1999Dihydropyran ring mimics the transition state of neuraminidase
Posaconazole (Noxafil)Antifungal2006Core structural element
Gilteritinib (Xospata)Oncology (AML)2018Amino-THP substituent enhances kinase binding and properties
Omarigliptin (Marizev)Antidiabetic (DPP-4 Inhibitor)2015 (Japan)Key structural component influencing potency and selectivity

The tetrahydropyran ring is also a common feature in a vast array of complex natural products, particularly marine-derived macrolides with potent biological activities. The challenges presented by these intricate structures have driven significant innovation in synthetic methodologies for THP ring construction.

Key Experimental Protocols

Protocol: Synthesis of 2,3-Dihydropyran from Tetrahydrofurfuryl Alcohol

This procedure is adapted from the classic method reported in Organic Syntheses, based on the work of Paul.[1]

  • Apparatus: A heated reaction tube packed with activated alumina, equipped with a dropping funnel for the alcohol and a condenser leading to a cooled receiving flask containing anhydrous potassium carbonate.

  • Procedure:

    • The furnace is heated to maintain the alumina catalyst at 300–340 °C.

    • Tetrahydrofurfuryl alcohol (2.0 moles) is added from the dropping funnel at a rate of approximately 50 mL per hour.

    • The crude product, a light-brown oil and an aqueous layer, is collected in the receiving flask.

    • The organic layer is separated and fractionally distilled. The fraction boiling between 70-86 °C, a mixture of dihydropyran and water, is collected.

    • The collected fraction is dried over anhydrous potassium carbonate, decanted, refluxed over metallic sodium for 1 hour, and then distilled from sodium.

  • Yield: 110–118 g (66–70%) of 2,3-dihydropyran, boiling at 84–86 °C.

Protocol: General Procedure for THP Protection of a Primary Alcohol

This protocol is a representative method for the tetrahydropyranylation of an alcohol.

  • Reagents & Materials:

    • Alcohol (1.0 equiv)

    • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

    • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Standard laboratory glassware under an inert atmosphere (Argon or Nitrogen).

  • Procedure:

    • To a round-bottomed flask charged with DHP (1.5 equiv) and PPTS (0.1 equiv), add anhydrous DCM.

    • Cool the mixture to 0 °C in an ice-water bath.

    • Add a solution of the alcohol (1.0 equiv) in DCM dropwise to the cooled mixture over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude THP ether can be purified by silica gel column chromatography.

Conclusion

From its origins in early 20th-century heterocyclic chemistry to its current status as a privileged scaffold in drug design and a workhorse protecting group in organic synthesis, the tetrahydropyran ring system has had a profound impact on chemical science. The historical development of its synthesis, from high-temperature gas-phase rearrangements to elegant, stereocontrolled catalytic cyclizations, reflects the broader evolution of organic chemistry itself. The detailed methodologies and foundational principles presented in this guide serve as a comprehensive resource for researchers, enabling them to leverage the rich history and synthetic versatility of tetrahydropyran derivatives in the pursuit of scientific innovation.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-N-BOC-Amino-4-Carboxytetrahydropyran in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based drug discovery, the conformational rigidity of a peptide is a critical determinant of its biological activity, metabolic stability, and receptor selectivity. The incorporation of conformationally constrained or unnatural amino acids is a powerful strategy to modulate these properties. 4-N-BOC-amino-4-carboxytetrahydropyran is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of peptidomimetics. Its tetrahydropyran ring introduces a rigid scaffold into the peptide backbone, which can lead to enhanced proteolytic resistance and improved binding affinity to biological targets.

These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), detailing experimental protocols for its incorporation, and discussing the expected outcomes.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 4-(tert-butoxycarbonylamino)tetrahydropyran-4-carboxylic acid
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, and aqueous base
Storage Conditions 2-8 °C, desiccated

Note: Proper handling in a well-ventilated area and the use of personal protective equipment are recommended.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is amenable to standard Boc-SPPS protocols. The bulky tetrahydropyran moiety can present steric hindrance during the coupling reaction, potentially requiring optimized conditions for efficient incorporation into the growing peptide chain.

Diagram of the Boc-SPPS Cycle for Incorporating this compound

SPPS_Workflow Resin Resin Support Swelling Resin Swelling (DCM or DMF) Resin->Swelling Deprotection Boc Deprotection (50% TFA in DCM) Swelling->Deprotection Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling Coupling of 4-N-BOC-amino-4- carboxytetrahydropyran Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (HF or TFMSA) Washing->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc-SPPS incorporating this compound.

Experimental Protocols

The following protocols provide a general guideline for the manual solid-phase synthesis of a peptide containing this compound. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Resin Preparation and Swelling
  • Place the appropriate amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.

  • Add dichloromethane (DCM) or N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.

  • Drain the solvent.

Protocol 2: Boc Deprotection
  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture for 5 minutes for a pre-wash, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DMF (3x).

Protocol 3: Neutralization
  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF to the resin.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step.

  • Wash the resin with DMF (3x).

Protocol 4: Coupling of this compound

Method A: HBTU/HOBt Activation

  • In a separate vessel, dissolve this compound (2-4 equivalents), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.

  • Add DIEA (4-8 equivalents) to the solution and mix briefly.

  • Immediately add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.

Method B: DIC/HOBt Activation

  • In a separate vessel, dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.

  • Add the solution to the neutralized resin.

  • Add DIC (2-4 equivalents) to the reaction vessel.

  • Agitate the mixture for 2-6 hours at room temperature.

  • Monitor the reaction using the Kaiser test.

Protocol 5: Washing
  • After a negative Kaiser test, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 6: Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin with DCM and dry under vacuum.

  • In a specialized apparatus, treat the resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) at 0°C for 1-2 hours. Use appropriate scavengers (e.g., anisole, p-cresol) to prevent side reactions.

  • Evaporate the cleavage reagent.

  • Precipitate the crude peptide with cold diethyl ether.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 7: Purification and Characterization
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.

Quantitative Data and Expected Outcomes

Due to the sterically hindered nature of this compound, coupling efficiencies may be lower than for standard proteinogenic amino acids. The following table provides expected outcomes based on general knowledge of coupling sterically hindered amino acids. Actual results will be sequence-dependent.

ParameterExpected OutcomeNotes
Coupling Efficiency >90% with optimized conditionsMay require the use of more potent coupling reagents like HATU or HCTU, extended reaction times (2-6 hours), or double coupling. Monitoring with the Kaiser test is crucial to ensure reaction completion.[1]
Final Crude Purity 60-80%Purity is highly dependent on the overall peptide sequence and the efficiency of each coupling and deprotection step.
Final Purified Yield 10-30%The final yield will be influenced by the number of purification steps and the efficiency of the cleavage process.

Logical Workflow for Peptidomimetic Drug Discovery

The incorporation of this compound is a key step in a broader drug discovery workflow aimed at developing novel peptide-based therapeutics.

DrugDiscoveryWorkflow A Lead Peptide Identification B Structure-Activity Relationship (SAR) Studies & Computational Modeling A->B C Design of Peptidomimetic with 4-amino-4-carboxytetrahydropyran B->C D Solid-Phase Peptide Synthesis (incorporating the constrained amino acid) C->D E Purification and Characterization (HPLC, MS) D->E F In Vitro Biological Evaluation (e.g., receptor binding, enzyme inhibition) E->F G In Vivo Studies (pharmacokinetics, efficacy) F->G H Lead Optimization F->H G->H H->C Iterative Redesign

Caption: A typical workflow for the design and evaluation of peptidomimetics.

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists seeking to develop novel peptidomimetics with enhanced therapeutic potential. While its incorporation via Boc-SPPS may require optimization due to steric hindrance, the potential benefits of increased stability and conformational rigidity make it an attractive building block for drug discovery and development. The protocols and data presented here provide a foundation for the successful synthesis and application of peptides containing this unique constrained amino acid.

References

Applications of 4-N-BOC-Amino-4-Carboxytetrahydropyran in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N-BOC-amino-4-carboxytetrahydropyran is a valuable synthetic building block in modern drug discovery. Its rigid tetrahydropyran ring system, combined with the orthogonally protected amino and carboxylic acid functionalities, makes it an attractive scaffold for the synthesis of conformationally constrained peptidomimetics and other complex bioactive molecules. The incorporation of such constrained moieties is a widely employed strategy to enhance the metabolic stability, receptor affinity, and selectivity of drug candidates. This document provides an overview of the applications of this compound in drug discovery, along with detailed experimental protocols for its use.

The tert-butyloxycarbonyl (BOC) protecting group on the nitrogen atom allows for its selective removal under acidic conditions, enabling stepwise peptide synthesis or other chemical modifications. The tetrahydropyran ring acts as a bioisostere for other cyclic systems, such as cyclohexane or piperidine, offering the potential for improved physicochemical properties, including solubility and lipophilicity.

Key Applications in Drug Discovery

The unique structural features of this compound lend themselves to several key applications in the field of medicinal chemistry and drug development:

  • Constrained Peptidomimetics: The primary application is in the synthesis of peptides and peptidomimetics where conformational rigidity is desired. By replacing a natural amino acid with this building block, researchers can lock the peptide backbone into a specific conformation, which can lead to enhanced binding to biological targets such as enzymes and receptors.

  • Scaffold for Small Molecule Synthesis: Beyond peptides, this compound serves as a versatile scaffold for the development of novel small molecule therapeutics. The sp3-rich nature of the tetrahydropyran ring is a desirable feature in modern drug design, often leading to improved selectivity and reduced off-target effects.

  • Modulation of Physicochemical Properties: The introduction of the tetrahydropyran moiety can favorably modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The oxygen atom in the ring can also participate in hydrogen bonding interactions with biological targets.

While specific drugs containing this exact moiety are not prevalent in publicly available literature, the principles of its application are well-established through research on similar constrained amino acids and tetrahydropyran-containing scaffolds.

Data Presentation

As specific quantitative data for compounds derived directly from this compound is limited in the public domain, the following table presents a generalized comparison of properties that could be expected when incorporating such a constrained, non-natural amino acid into a peptide sequence versus its natural, flexible counterpart.

PropertyNatural Amino Acid (e.g., Alanine)Peptide with 4-amino-4-carboxytetrahydropyranRationale for Change
Conformational Flexibility HighLowThe cyclic nature of the tetrahydropyran ring restricts bond rotation.
Metabolic Stability Variable (susceptible to proteolysis)Potentially HighThe non-natural structure can be resistant to enzymatic degradation.
Receptor Binding Affinity (Ki) Dependent on sequencePotentially HighPre-organization in a bioactive conformation can reduce the entropic penalty of binding.
Receptor Selectivity VariablePotentially HighA fixed conformation may fit a specific receptor subtype more precisely.
Aqueous Solubility Generally GoodModerate to GoodThe ether oxygen in the tetrahydropyran ring can act as a hydrogen bond acceptor.
Lipophilicity (LogP) LowModerateThe cyclic hydrocarbon-like structure increases lipophilicity compared to a simple aliphatic side chain.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS) using BOC Chemistry

This protocol outlines the manual solid-phase synthesis of a peptide containing the 4-amino-4-carboxytetrahydropyran moiety.

Materials:

  • This compound

  • BOC-protected amino acids

  • Merrifield resin (or other suitable resin for BOC-SPPS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for Fmoc chemistry comparison, not used here)

  • Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in the synthesis vessel.

  • BOC Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain the solution.

    • Treat again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Coupling of the First Amino Acid:

    • Dissolve the first BOC-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Add DIEA (3 equivalents) to neutralize the resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, continue shaking or recouple.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of this compound:

    • Repeat the BOC deprotection step as described above.

    • Dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and pre-activate.

    • Add the activated amino acid solution and DIEA to the resin.

    • Shake for 4-6 hours (coupling of sterically hindered amino acids may require longer reaction times or stronger coupling agents like HBTU).

    • Monitor the reaction and wash as before.

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, perform a final BOC deprotection.

    • Dry the resin thoroughly.

    • Treat the resin with anhydrous HF or TFMSA in the presence of appropriate scavengers at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Evaporate the cleavage cocktail.

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide with cold ether several times.

  • Purification and Analysis:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_downstream Downstream Processing Resin Resin Swelling Deprotection BOC Deprotection Resin->Deprotection Coupling_AA Amino Acid Coupling Deprotection->Coupling_AA Coupling_THP Coupling of 4-N-BOC-amino- 4-carboxytetrahydropyran Deprotection->Coupling_THP Coupling_AA->Deprotection Repeat for each AA Elongation Chain Elongation Coupling_THP->Elongation Cleavage Cleavage & Deprotection Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis incorporating the constrained amino acid.

signaling_pathway_inhibition cluster_ppi Protein-Protein Interaction cluster_drug Drug Action ProteinA Protein A PPI_Complex Protein A-B Complex ProteinA->PPI_Complex ProteinB Protein B ProteinB->PPI_Complex Cellular_Response Downstream Cellular Response PPI_Complex->Cellular_Response Drug Peptidomimetic with Constrained Scaffold Drug->ProteinA Binds to interface Signal_Input Upstream Signal Signal_Input->ProteinA

Caption: Inhibition of a protein-protein interaction signaling pathway by a peptidomimetic.

Conclusion

This compound is a specialized building block with significant potential in drug discovery. Its ability to introduce conformational constraints into peptides and serve as a scaffold for novel small molecules makes it a valuable tool for medicinal chemists. While the direct application of this specific molecule in marketed drugs is not yet widely documented, the principles guiding its use are fundamental to modern drug design. The provided protocols and conceptual frameworks offer a starting point for researchers to explore the utility of this and similar constrained amino acids in their drug discovery programs. Further research into the synthesis and biological evaluation of molecules incorporating this scaffold is warranted to fully realize its therapeutic potential.

4-N-BOC-Amino-4-Carboxytetrahydropyran: A Versatile Building Block for Constrained Peptidomimetics and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-N-BOC-amino-4-carboxytetrahydropyran is a non-proteinogenic amino acid analogue that has garnered significant interest as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its rigid tetrahydropyran scaffold introduces conformational constraints into peptide backbones, a strategy often employed to enhance metabolic stability, receptor affinity, and selectivity of bioactive peptides. The presence of the tert-butyloxycarbonyl (BOC) protecting group on the amine and a carboxylic acid functionality makes it an ideal candidate for standard solid-phase peptide synthesis (SPPS) protocols.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of peptidomimetics and other complex organic molecules.

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable tool for several applications in drug discovery and organic synthesis:

  • Conformationally Constrained Peptides: Incorporation of the tetrahydropyran ring into a peptide sequence restricts the rotational freedom of the peptide backbone. This can lock the peptide into a specific bioactive conformation, leading to increased potency and selectivity for its target receptor.

  • Enhanced Metabolic Stability: The non-natural structure of the tetrahydropyran moiety can impart resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.

  • Scaffold for Novel Drug Candidates: Beyond peptides, the bifunctional nature of this building block allows for its use as a central scaffold in the synthesis of diverse small molecules, including spirocyclic compounds, which are of great interest in medicinal chemistry.[1]

  • Improved Pharmacokinetic Properties: The introduction of the ether oxygen in the tetrahydropyran ring can modulate the physicochemical properties of a molecule, such as solubility and lipophilicity, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

Experimental Protocols

The following protocols outline the general procedures for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

Protocol 1: General Boc-SPPS Cycle for Incorporation of this compound

This protocol describes a single cycle of deprotection, neutralization, and coupling for adding an amino acid to a growing peptide chain on a solid support.

Materials:

  • Peptide synthesis vessel

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 x 10 mL).

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM (10 mL) for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM (3 x 10 mL), IPA (2 x 10 mL), and finally DMF (3 x 10 mL).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF (10 mL) and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DMF (5 x 10 mL).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt or HOAt (3 equivalents) in DMF.

    • Add DCC or DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at 0°C.

    • Add the activated amino acid solution to the resin-containing vessel.

    • Agitate the mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using the Kaiser test.

  • Washing: After a negative Kaiser test, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage of the Peptide from the Resin

This protocol describes the final step of cleaving the synthesized peptide from the solid support.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., p-cresol, thioanisole)

  • HF cleavage apparatus

  • Diethyl ether, cold

Procedure:

  • Resin Preparation: Thoroughly dry the peptide-resin under vacuum.

  • HF Cleavage:

    • Transfer the dried peptide-resin to the reaction vessel of the HF apparatus.

    • Add appropriate scavengers (e.g., a mixture of p-cresol and thioanisole) to protect sensitive amino acid side chains.

    • Cool the vessel to -5 to 0°C.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Wash the remaining resin and crude peptide with cold diethyl ether to precipitate the peptide and remove the scavengers.

    • Filter and collect the precipitated peptide.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The efficiency of coupling and the overall yield of the peptide synthesis can vary depending on the sequence, scale, and specific reagents used. The following table provides representative data for the incorporation of a constrained amino acid like this compound in a typical solid-phase synthesis.

ParameterTypical ValueNotes
Resin Loading0.5 - 1.0 mmol/gVaries with the type of resin used.
Coupling Reagent Equivalents3 eq.Relative to the resin loading capacity.
Coupling Time2 - 4 hoursMonitored by Kaiser test for completion.
Coupling Efficiency>95%Per coupling step.
Overall Crude Peptide Yield60 - 80%Dependent on the length and sequence of the peptide.
Purity after HPLC>98%For the final purified peptide.

Visualizations

General Workflow for Boc-SPPS

The following diagram illustrates the key steps in a single cycle of Boc solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Resin-AA(n) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Deprotected_Resin Resin-NH2-AA(n) Deprotection->Deprotected_Resin Neutralization Neutralization (10% DIEA in DMF) Deprotected_Resin->Neutralization Neutralized_Resin Resin-NH2-AA(n) Neutralization->Neutralized_Resin Coupling Coupling of Boc-AA(n+1)-OH (DCC/HOBt in DMF) Neutralized_Resin->Coupling Coupled_Resin Resin-AA(n+1)-AA(n) Coupling->Coupled_Resin

Caption: A single cycle of Boc-SPPS.

Logical Relationship in Constrained Peptide Design

The incorporation of this compound aims to improve the properties of a peptide therapeutic. This logical relationship is depicted below.

Constrained_Peptide_Design Start Linear Peptide Building_Block Incorporate 4-N-BOC-amino-4- carboxytetrahydropyran Start->Building_Block Constrained_Peptide Conformationally Constrained Peptide Building_Block->Constrained_Peptide Improved_Properties Improved Properties Constrained_Peptide->Improved_Properties Stability Increased Metabolic Stability Improved_Properties->Stability Affinity Enhanced Receptor Affinity & Selectivity Improved_Properties->Affinity PK Improved Pharmacokinetics Improved_Properties->PK

Caption: Rationale for using constrained building blocks.

References

Application Notes and Protocols: Experimental Procedure for N-Boc Deprotection of 4-N-Boc-amino-4-carboxytetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and medicinal chemistry, for the protection of amine functionalities.[] Its widespread use is attributed to its stability under various conditions and its facile, clean removal under acidic conditions.[2] This document provides detailed protocols for the N-Boc deprotection of 4-N-Boc-amino-4-carboxytetrahydropyran, a key step in synthesizing derivatives of this cyclic amino acid analog for use in drug discovery and development.

The deprotection is typically achieved through acid-catalyzed cleavage.[3] The choice of acidic reagent and solvent system is crucial for achieving high yields and purity while minimizing side reactions.[4] The most common and effective methods involve the use of strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an anhydrous organic solvent like 1,4-dioxane.[2][][6]

Reaction Mechanism

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed mechanism. The process begins with the protonation of the carbamate's carbonyl oxygen by the acid. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[2][3]

Boc Deprotection Mechanism cluster_0 Mechanism Steps cluster_1 Side Products Start Boc-Protected Amine Protonation Protonated Carbamate Start->Protonation + H+ (Acid) Cleavage Carbamic Acid Intermediate + tert-Butyl Cation Protonation->Cleavage Cleavage Decarboxylation Free Amine (Salt) + CO2 Cleavage->Decarboxylation Decarboxylation tButyl tert-Butyl Cation Cleavage->tButyl Isobutylene Isobutylene (gas) tButyl->Isobutylene - H+

Caption: Acid-catalyzed mechanism of N-Boc deprotection.

Data Summary of Deprotection Methods

The selection of a deprotection protocol can be guided by factors such as substrate sensitivity, desired salt form of the product, and reagent availability. The following table summarizes common conditions for N-Boc deprotection found in the literature for various substrates, which can be adapted for this compound.

MethodReagent(s)SolventTimeTemperatureOutcomeYieldReference(s)
Acidolysis (Strong Acid) Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1-4 hours0 °C to RTComplete removal of Boc group (TFA salt)>90%[2][7][8]
Acidolysis (Milder Acid) 4M Hydrogen Chloride (HCl)1,4-Dioxane30 min - 16 hoursRTComplete removal of Boc group (HCl salt)High[6][9][10]
Alternative Acidolysis p-Toluenesulfonic Acid (p-TsOH)Dichloromethane (DCM)VariableRTForms the tosylate salt of the amine>98%[11][12]
Neutral Conditions Trimethylsilyl iodide (TMSI)Dichloromethane (DCM)12-24 hoursRTDeprotection under neutral conditionsN/A[13]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard, robust method for the complete and rapid removal of the Boc group.[2]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM (v/v), though concentrations can be adjusted (e.g., 25-50% TFA in DCM) depending on the substrate's sensitivity.[8][11]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up and Isolation: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[7] b. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).[14] c. Add cold diethyl ether to the resulting residue to precipitate the product as the trifluoroacetate salt.[7] d. Collect the solid precipitate by filtration, wash it thoroughly with cold diethyl ether, and dry it under vacuum to yield the deprotected 4-amino-4-carboxytetrahydropyran TFA salt.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is often preferred when a hydrochloride salt is desired or when the substrate is sensitive to the harshness of neat TFA.[6] It is known for its high efficiency and selectivity.[6]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous (optional, for dilution)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane or another suitable solvent like methanol.[9]

  • Acid Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[7]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.[6][9] A precipitate of the hydrochloride salt may form during the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up and Isolation: a. Upon completion, concentrate the reaction mixture to dryness under reduced pressure to remove the solvent and excess HCl.[9] b. Triturate the resulting solid residue with cold diethyl ether to remove any non-polar impurities.[9] c. Collect the solid by filtration, wash with additional cold diethyl ether, and dry under vacuum to obtain the pure 4-amino-4-carboxytetrahydropyran hydrochloride salt.

Experimental Workflow Visualization

Experimental_Workflow start Start: Weigh Substrate dissolve 1. Dissolution (e.g., in DCM or Dioxane) start->dissolve cool 2. Cool to 0°C (For TFA Method) dissolve->cool add_acid 3. Add Acid (TFA or HCl in Dioxane) dissolve->add_acid Protocol 2 cool->add_acid Protocol 1 react 4. Reaction (Stir at RT) add_acid->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Work-up (Concentrate in vacuo) monitor->workup Reaction Complete precipitate 7. Precipitation (Add anti-solvent, e.g., Ether) workup->precipitate isolate 8. Isolate Product (Filter and Dry) precipitate->isolate end End: Purified Product isolate->end

Caption: General experimental workflow for N-Boc deprotection.

Safety Precautions
  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2]

  • 4M HCl in dioxane is also corrosive and toxic. Handle with care in a fume hood. 1,4-Dioxane is a suspected carcinogen.

  • The deprotection reaction releases isobutylene and carbon dioxide gas . Ensure the reaction vessel is not a closed system to avoid pressure buildup.[3][11]

  • Diethyl ether is extremely flammable. Keep it away from ignition sources.

References

Application Notes and Protocols: Synthesis of Novel Spiro-Heterocycles from 4-N-BOC-Amino-4-Carboxytetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N-BOC-amino-4-carboxytetrahydropyran is a valuable building block for the synthesis of novel heterocyclic compounds, particularly spiro-heterocycles. Its unique structure, featuring a tetrahydropyran ring and an α,α-disubstituted amino acid moiety, allows for the construction of complex three-dimensional scaffolds of interest in drug discovery and medicinal chemistry. The presence of both a protected amine and a carboxylic acid on a quaternary center provides a versatile platform for the synthesis of diverse heterocyclic systems. This document provides detailed protocols for the synthesis of three classes of novel spiro-heterocyles from this starting material: spiro-oxazolidinones, spiro-hydantoins, and spiro-diketopiperazines.

Key Synthetic Pathways

The synthesis of these novel spiro-heterocycles from this compound leverages the reactivity of its amino and carboxyl functional groups. The general strategies involve intramolecular cyclization or intermolecular condensation followed by cyclization.

G cluster_start Starting Material cluster_products Novel Spiro-Heterocycles cluster_pathways Synthetic Transformations start 4-N-BOC-amino-4- carboxytetrahydropyran reduction Reduction of Carboxylic Acid start->reduction deprotection_isocyanate BOC Deprotection & Reaction with Isocyanate start->deprotection_isocyanate peptide_coupling Peptide Coupling start->peptide_coupling oxazolidinone Spiro-oxazolidinone hydantoin Spiro-hydantoin diketopiperazine Spiro-diketopiperazine cyclization1 Intramolecular Cyclization reduction->cyclization1 e.g., with phosgene or equivalent cyclization1->oxazolidinone cyclization2 Urea Cyclization deprotection_isocyanate->cyclization2 cyclization2->hydantoin deprotection_cyclization BOC & Second Amino Acid Deprotection & Cyclization peptide_coupling->deprotection_cyclization deprotection_cyclization->diketopiperazine

Caption: Synthetic pathways from this compound.

Data Presentation

Heterocycle ClassKey ReagentsGeneral Yield Range (%)Key Structural Features
Spiro-oxazolidinoneReducing agent (e.g., LiAlH4), Phosgene or equivalent60-805-membered ring with two oxygen atoms and one nitrogen atom
Spiro-hydantoinTFA or HCl, Isocyanate70-905-membered ring with two nitrogen atoms and two carbonyl groups
Spiro-diketopiperazineSecond protected amino acid, Coupling agent (e.g., HATU), TFA or HCl50-756-membered ring with two nitrogen atoms and two carbonyl groups

Experimental Protocols

Synthesis of Spiro-oxazolidinone Derivative

This protocol describes the reduction of the carboxylic acid to a primary alcohol, followed by cyclization to form the spiro-oxazolidinone.

Experimental Workflow:

G cluster_workflow Spiro-oxazolidinone Synthesis Workflow start_mat 4-N-BOC-amino-4- carboxytetrahydropyran reduction Reduction of Carboxylic Acid start_mat->reduction intermediate BOC-protected amino alcohol reduction->intermediate cyclization Cyclization with Phosgene equivalent intermediate->cyclization product Spiro-oxazolidinone Product cyclization->product purification Purification (Chromatography) product->purification

Caption: Workflow for the synthesis of the spiro-oxazolidinone derivative.

Protocol:

  • Reduction of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add lithium aluminium hydride (LiAlH4) (1.5 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

  • Cyclization:

    • Dissolve the crude amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triphosgene (0.5 eq) and triethylamine (2.2 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired spiro-oxazolidinone.

Synthesis of Spiro-hydantoin Derivative

This protocol involves the deprotection of the BOC group, followed by reaction with an isocyanate to form a urea intermediate which then cyclizes to the hydantoin.

Experimental Workflow:

G cluster_workflow Spiro-hydantoin Synthesis Workflow start_mat 4-N-BOC-amino-4- carboxytetrahydropyran deprotection BOC Deprotection (TFA/DCM) start_mat->deprotection amino_acid_salt Amino Acid Salt deprotection->amino_acid_salt neutralization_isocyanate Neutralization & Reaction with Isocyanate amino_acid_salt->neutralization_isocyanate urea_intermediate Urea Intermediate neutralization_isocyanate->urea_intermediate cyclization Acid-catalyzed Cyclization urea_intermediate->cyclization product Spiro-hydantoin Product cyclization->product purification Purification (Crystallization) product->purification

Caption: Workflow for the synthesis of the spiro-hydantoin derivative.

Protocol:

  • BOC Deprotection:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

  • Urea Formation and Cyclization:

    • Dissolve the resulting crude amino acid salt in a suitable solvent (e.g., DMF).

    • Add a base (e.g., diisopropylethylamine, DIPEA) (2.5 eq) to neutralize the salt.

    • Add the desired isocyanate (1.1 eq) and stir at room temperature for 3-5 hours.

    • Upon completion of the urea formation (monitored by LC-MS), add a strong acid (e.g., HCl in dioxane) and heat the reaction mixture to 60-80 °C for 4-8 hours to effect cyclization.

    • Cool the reaction mixture and partition between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by crystallization or column chromatography.

Synthesis of Spiro-diketopiperazine Derivative

This protocol describes the coupling of this compound with a second protected amino acid, followed by deprotection and cyclization to form the spiro-diketopiperazine.

Experimental Workflow:

G cluster_workflow Spiro-diketopiperazine Synthesis Workflow start_mat 4-N-BOC-amino-4- carboxytetrahydropyran peptide_coupling Peptide Coupling with Fmoc-AA-OH start_mat->peptide_coupling dipeptide Protected Dipeptide peptide_coupling->dipeptide deprotection Sequential Deprotection dipeptide->deprotection cyclization Base-mediated Cyclization deprotection->cyclization product Spiro-diketopiperazine Product cyclization->product purification Purification (HPLC) product->purification

Caption: Workflow for the synthesis of the spiro-diketopiperazine derivative.

Protocol:

  • Peptide Coupling:

    • To a solution of this compound (1.0 eq), a second N-Fmoc protected amino acid (1.1 eq), and a coupling agent such as HATU (1.1 eq) in DMF, add DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Dilute the reaction with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the protected dipeptide.

  • Deprotection and Cyclization:

    • Fmoc Deprotection: Dissolve the protected dipeptide in a 20% solution of piperidine in DMF and stir for 30 minutes. Concentrate the solution under reduced pressure.

    • BOC Deprotection and Cyclization: Dissolve the resulting crude product in a solution of 4M HCl in dioxane and stir at room temperature for 1-2 hours.

    • Neutralize the reaction mixture with a base (e.g., saturated NaHCO3) and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and then dissolve the residue in a high-boiling point solvent (e.g., toluene or xylene) and heat to reflux for 12-24 hours to promote cyclization.

    • Cool the reaction mixture and purify the product by preparative HPLC.

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with 4-N-Boc-amino-4-carboxytetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1][2] The use of non-canonical amino acids, such as 4-N-Boc-amino-4-carboxytetrahydropyran, offers a powerful tool for introducing conformational constraints, improving proteolytic stability, and exploring novel peptide structures in drug discovery. This document provides detailed application notes and protocols for the incorporation of this compound into peptide sequences using a standard Boc-based SPPS strategy.

The core principle of Boc-SPPS involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[1] The temporary Nα-Boc protecting group is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while more acid-labile side-chain protecting groups and the resin linkage are cleaved at the end of the synthesis with a strong acid like hydrogen fluoride (HF).[1][3] This graduated acid lability is fundamental to the Boc/Bzl protection scheme.[1]

Key Principles for Incorporating this compound

Incorporating sterically hindered or non-canonical amino acids like this compound requires careful consideration of coupling conditions to ensure high efficiency. The tetrahydropyran ring introduces significant bulk, which can slow down the coupling reaction. Therefore, the use of potent coupling reagents is highly recommended.

Orthogonal Protection: The Boc group on the α-amine is labile to moderate acid (e.g., 50% TFA in DCM), allowing for its selective removal at each cycle of the synthesis.[1][3] Any other protecting groups on the peptide side chains should be stable to these conditions and removable only during the final cleavage step.

Coupling Reagents: For sterically hindered amino acids, standard carbodiimide reagents like DIC alone may be inefficient. The use of uronium/aminium salts (e.g., HBTU, HATU) or phosphonium salts (e.g., PyBOP) is generally more effective and helps to minimize racemization.[4] The addition of an additive like HOBt can further improve coupling efficiency.[4]

Experimental Protocols

These protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific resin loading and desired peptide.

Resin Selection and Preparation

The choice of resin is critical and depends on whether the final product is a peptide acid or a peptide amide.[1]

  • For Peptide Acids: Merrifield or PAM resins are commonly used.[1][3]

  • For Peptide Amides: MBHA or BHA resins are the supports of choice.[1][3]

Protocol:

  • Place the desired amount of resin (e.g., 200 mg of a 0.5 mmol/g loading resin) in a fritted reaction vessel.

  • Add N,N-dimethylformamide (DMF) or dichloromethane (DCM) to swell the resin. Agitate gently for 30-60 minutes.[1][5]

  • Drain the solvent by filtration.

Boc-SPPS Cycle

The following steps are repeated for each amino acid coupling in the sequence.

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[1]

  • Add a solution of 50% TFA in DCM to the swollen resin.[1][3]

  • Perform a pre-wash by agitating for 5 minutes.[1]

  • Drain the solution and add a fresh 50% TFA/DCM solution.

  • Agitate for an additional 20-30 minutes for complete deprotection.[3][4]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual acid.[3]

The N-terminal amine is deprotonated from its trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.[3]

  • Add a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM or DMF to the resin.[4]

  • Agitate for 1-2 minutes.

  • Repeat the neutralization step one more time.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess base.[4]

This protocol details the coupling of this compound. For standard amino acids, shorter coupling times may be sufficient.

Protocol using HBTU/DIPEA:

  • In a separate vessel, dissolve this compound (2.0-3.0 eq.) and HBTU (2.0-2.9 eq.) in DMF.[4][6]

  • Add DIPEA (4.0-6.0 eq.) to the amino acid solution to activate it.[4][6]

  • Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture for 2-4 hours at room temperature. Due to the potential steric hindrance of the tetrahydropyran moiety, an extended coupling time is recommended.[6]

  • Monitor the reaction completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates complete coupling.[4]

  • Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[4]

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes any side-chain protecting groups.[7]

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.[6]

  • Prepare a cleavage cocktail. The composition depends on the amino acids in the sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol). For peptides without sensitive residues, a simpler mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.[6][8]

  • Add the cleavage cocktail to the resin (e.g., 5-10 mL per gram of resin).[9]

  • Agitate the mixture for 2-3 hours at room temperature.[6]

  • Filter the cleavage solution into a clean collection tube and wash the resin with a small amount of fresh cleavage cocktail.[6]

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[6]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[6]

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.[1] The identity of the peptide should be confirmed by mass spectrometry.

Data Presentation

The following tables summarize the quantitative data for the key experimental steps.

Table 1: Reagents for Boc-SPPS Cycle (0.1 mmol Scale)

StepReagentConcentration / EquivalentsVolume / AmountDuration
Deprotection TFA in DCM50% (v/v)5 mL25-35 min
Neutralization DIPEA in DMF/DCM5-10% (v/v)2 x 5 mL2 x 2 min
Coupling This compound2.0 - 3.0 eq.0.2 - 0.3 mmol2 - 4 hours
HBTU2.0 - 2.9 eq.0.2 - 0.29 mmol2 - 4 hours
DIPEA4.0 - 6.0 eq.0.4 - 0.6 mmol2 - 4 hours
Cleavage Cleavage Cocktail (e.g., 95% TFA/2.5% H₂O/2.5% TIS)-5 - 10 mL2 - 3 hours

Table 2: Recommended Coupling Agents for Hindered Amino Acids

Coupling AgentTypeTypical EfficiencyKey Characteristics
HBTU/HATU Aminium/Uronium Salt>95%Highly efficient for hindered couplings; requires a non-nucleophilic base like DIPEA.[4]
PyBOP Phosphonium Salt90-95%Effective for hindered residues; byproducts are generally less problematic.[4]
DIC/HOBt Carbodiimide/AdditiveVariableCan be effective, but may require longer reaction times or double coupling for hindered residues.[4]

Visualizations

Boc-SPPS Workflow Diagram

Boc_SPPS_Workflow Start Start: Resin Swelling Deprotection 1. Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIPEA) Wash1->Neutralization Wash2 Wash (DMF/DCM) Neutralization->Wash2 Coupling 3. Amino Acid Coupling (4-N-Boc-amino-4- carboxytetrahydropyran + HBTU/DIPEA) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Repeat Repeat Cycle for next AA Wash3->Repeat Repeat->Deprotection Next AA FinalCleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->FinalCleavage Final AA Purification Purification (RP-HPLC) FinalCleavage->Purification

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of SPPS Steps

SPPS_Logic cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Processing Resin Select Resin (e.g., Merrifield, MBHA) Swell Swell Resin in Solvent (DMF or DCM) Resin->Swell Deprotect Nα-Boc Deprotection Swell->Deprotect Couple Couple Next Amino Acid Deprotect->Couple After Neutralization & Wash Couple->Deprotect Repeat n times Cleave Cleave from Resin Couple->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify Peptide (RP-HPLC) Precipitate->Purify

Caption: Logical steps in the SPPS process.

References

Application Notes and Protocols: Synthesis of Constrained Amino Acids Using 4-N-BOC-Amino-4-Carboxytetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained amino acids are invaluable tools in medicinal chemistry and drug discovery. By restricting the conformational flexibility of peptides, these modified residues can enhance metabolic stability, improve receptor affinity and selectivity, and provide insights into the bioactive conformation of peptide ligands. 4-N-BOC-amino-4-carboxytetrahydropyran is a versatile building block for the synthesis of a variety of conformationally constrained amino acids. Its tetrahydropyran scaffold can serve as a precursor to spirocyclic and bicyclic systems, introducing rigidity into peptide backbones.

While specific, detailed protocols for the direct use of this compound are not extensively documented in publicly available literature, this document provides detailed theoretical application notes and generalized experimental protocols based on established synthetic methodologies for analogous compounds. These protocols are intended to serve as a foundational guide for researchers to develop specific synthetic routes.

Potential Synthetic Applications

This compound can be envisioned as a starting material for several classes of constrained amino acids, primarily through intramolecular cyclization reactions. Two potential synthetic pathways are outlined below:

  • Synthesis of Spiro-β-lactams: The amino and carboxyl groups can be utilized to form a spirocyclic β-lactam ring fused to the tetrahydropyran core. β-lactams are themselves important pharmacophores and can act as rigid dipeptide mimetics.

  • Synthesis of Bicyclic Bridged Scaffolds: Through multi-step sequences, the tetrahydropyran ring can be further functionalized and cyclized to create bicyclic amino acid derivatives, offering a higher degree of conformational constraint.

These approaches allow for the creation of novel amino acids that can be incorporated into peptides to modulate their structure and function.

Experimental Protocols

Protocol 1: Synthesis of a Spiro-β-lactam Fused Tetrahydropyran Amino Acid

This protocol describes a general procedure for the intramolecular cyclization of this compound to form a spiro-β-lactam. This transformation typically requires activation of the carboxylic acid and subsequent intramolecular nucleophilic attack by the deprotected amine.

Step 1: BOC Deprotection

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA). A common ratio is 1:1 DCM:TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (3x) to ensure complete removal of residual acid. The resulting product is the TFA salt of 4-amino-4-carboxytetrahydropyran.

Step 2: Intramolecular Cyclization to form Spiro-β-lactam

  • Dissolve the crude TFA salt from Step 1 in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) to neutralize the TFA salt.

  • Add a coupling agent to activate the carboxylic acid. Common choices include (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), or a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt).

  • Stir the reaction at room temperature overnight.

  • Monitor the formation of the spiro-β-lactam by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired spiro-β-lactam.

Data Presentation: Expected Yields and Characterization

StepProductExpected Yield (%)Key Characterization Techniques
14-Amino-4-carboxytetrahydropyran (TFA salt)>95% (crude)¹H NMR, LC-MS
2Spiro-β-lactam fused tetrahydropyran40-60%¹H NMR, ¹³C NMR, IR, HRMS

Note: Yields are estimates based on similar reported reactions and will require optimization.

Logical Workflow for Spiro-β-lactam Synthesis

spiro_lactam_synthesis start 4-N-BOC-amino-4- carboxytetrahydropyran deprotection BOC Deprotection (TFA/DCM) start->deprotection intermediate 4-Amino-4-carboxytetrahydropyran (TFA salt) deprotection->intermediate cyclization Intramolecular Cyclization (Coupling Agent, Base) intermediate->cyclization product Spiro-β-lactam cyclization->product

Caption: Synthetic workflow for the preparation of a spiro-β-lactam.

Protocol 2: General Strategy for Bicyclic Constrained Amino Acid Synthesis

This protocol outlines a conceptual multi-step pathway to a bicyclic constrained amino acid starting from this compound. This would involve functionalization of the tetrahydropyran ring to introduce a second reactive handle for a subsequent intramolecular cyclization.

Step 1: Reduction of the Carboxylic Acid

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a reducing agent such as borane-THF complex (BH3·THF) or lithium aluminum hydride (LAH) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the dropwise addition of water or methanol at 0 °C.

  • Extract the product with ethyl acetate. Wash the organic layer with saturated NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the corresponding amino alcohol.

Step 2: Functionalization of the Hydroxyl Group

  • The primary alcohol can be converted to a leaving group, for example, by mesylation or tosylation. Dissolve the amino alcohol (1.0 eq) in DCM and add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir at 0 °C for 1-2 hours.

  • Wash the reaction mixture with cold 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer and concentrate to yield the mesylated intermediate.

Step 3: Intramolecular N-Alkylation

  • First, deprotect the BOC group using TFA as described in Protocol 1, Step 1.

  • Dissolve the resulting TFA salt in a suitable solvent like DMF.

  • Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to facilitate the intramolecular cyclization.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography to obtain the bicyclic amino acid derivative.

Data Presentation: Expected Yields for Bicyclic Synthesis

StepProductExpected Yield (%)
14-N-BOC-amino-4-(hydroxymethyl)tetrahydropyran80-95%
24-N-BOC-amino-4-(mesyloxymethyl)tetrahydropyran70-90%
3Bicyclic amino acid derivative50-70%

Note: These are estimated yields and will require experimental optimization.

Proposed Signaling Pathway for Bicyclic Amino Acid Synthesis

bicyclic_synthesis cluster_0 Functionalization cluster_1 Cyclization A 4-N-BOC-amino-4- carboxytetrahydropyran B Reduction (e.g., BH3-THF) A->B C 4-N-BOC-amino-4- (hydroxymethyl)tetrahydropyran B->C D Mesylation (MsCl, Et3N) C->D E 4-N-BOC-amino-4- (mesyloxymethyl)tetrahydropyran D->E F BOC Deprotection (TFA) E->F G Intramolecular N-Alkylation (Base, Heat) F->G H Bicyclic Amino Acid Derivative G->H

The Pivotal Role of the Tetrahydropyran Moiety in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity and the presence of a hydrogen bond acceptor in the ether oxygen allow for favorable interactions with biological targets. Furthermore, the THP moiety serves as a valuable bioisostere for lipophilic cyclohexyl groups, often leading to improved aqueous solubility and more favorable absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. This application note delves into the medicinal chemistry applications of several key drugs and clinical candidates that feature the tetrahydropyran core, highlighting their mechanisms of action, providing detailed experimental protocols for their synthesis and biological evaluation, and visualizing the intricate signaling pathways they modulate.

Application Notes

Eribulin: A Tetrahydropyran-Containing Microtubule Dynamics Inhibitor for Metastatic Breast Cancer

Eribulin mesylate, a synthetic macrocyclic ketone analog of the marine natural product halichondrin B, is a potent anticancer agent. The complex structure of eribulin prominently features a tetrahydropyran ring, which is crucial for its biological activity.

Mechanism of Action: Eribulin exerts its anticancer effects by a unique mechanism of action that targets microtubule dynamics. Unlike taxanes which stabilize microtubules, or vinca alkaloids which promote their disassembly, eribulin binds to the plus ends of microtubules.[1] This interaction suppresses microtubule polymerization without significantly affecting the rate of depolymerization.[2][3] The result is the sequestration of tubulin into non-functional aggregates, leading to G2/M cell-cycle arrest and ultimately, apoptosis in cancer cells.[4] Beyond its antimitotic effects, eribulin has also been shown to induce vascular remodeling within the tumor microenvironment.[5]

Gilteritinib: A Dual FLT3/AXL Kinase Inhibitor for Acute Myeloid Leukemia (AML)

Gilteritinib is a small molecule inhibitor approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) harboring FMS-like tyrosine kinase 3 (FLT3) mutations. The structure of gilteritinib incorporates a tetrahydropyran-4-yl amine moiety, which contributes to its favorable pharmacokinetic properties.

Mechanism of Action: Gilteritinib is a potent, ATP-competitive inhibitor of both FLT3 and AXL receptor tyrosine kinases.[6] Mutations in FLT3 are common in AML and lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic blasts.[7] AXL is another tyrosine kinase that has been implicated in resistance to FLT3 inhibitors. By dually targeting both FLT3 and AXL, gilteritinib can overcome some mechanisms of drug resistance.[8] Inhibition of FLT3 and AXL by gilteritinib blocks downstream signaling pathways, including the STAT5, RAS/MEK/ERK, and PI3K/Akt pathways, leading to the induction of apoptosis in AML cells.

Omarigliptin: A Once-Weekly DPP-4 Inhibitor for Type 2 Diabetes

Omarigliptin is a long-acting, orally bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. The tetrahydropyran ring in omarigliptin is a key structural feature that contributes to its potency and pharmacokinetic profile, allowing for once-weekly dosing.

Mechanism of Action: DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9] These hormones are released in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, omarigliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing insulin secretion, suppressing glucagon release, and ultimately lowering blood glucose levels in patients with type 2 diabetes.[10]

AZD0156: An Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitor for Cancer Therapy

AZD0156 is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR). The tetrahydropyran-amine substituent in AZD0156 was introduced to optimize its physicochemical and pharmacokinetic properties.[11]

Mechanism of Action: ATM is a serine/threonine kinase that is activated in response to DNA double-strand breaks (DSBs).[12] Upon activation, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[13] Many cancer therapies, such as ionizing radiation and certain chemotherapeutics, function by inducing DSBs. By inhibiting ATM, AZD0156 prevents cancer cells from repairing this damage, thereby sensitizing them to the effects of these treatments and leading to enhanced tumor cell death.[14]

Filgotinib: A Selective JAK1 Inhibitor for Inflammatory Diseases

Filgotinib is an orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1) approved for the treatment of rheumatoid arthritis. While the final approved structure of filgotinib itself does not contain a tetrahydropyran ring, a key precursor in its development featured a THP moiety which was instrumental in achieving the desired selectivity and properties. The principles of targeting JAK1 with small molecules containing such scaffolds are highly relevant.

Mechanism of Action: JAKs are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling.[15] Cytokines play a pivotal role in the pathogenesis of inflammatory diseases like rheumatoid arthritis. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[16] Phosphorylated STATs then translocate to the nucleus and regulate the transcription of pro-inflammatory genes. Filgotinib selectively inhibits JAK1, thereby blocking the signaling of several key inflammatory cytokines and reducing the inflammatory response.[17]

Quantitative Data

The following table summarizes the in vitro potencies of the discussed tetrahydropyran-containing compounds against their respective primary targets.

CompoundTargetIC50Assay Type
Eribulin Microtubule Dynamics~1 nM (cell-based)Inhibition of microtubule growth[3]
Gilteritinib FLT30.29 nMIn vitro kinase assay[18]
AXL0.73 nMIn vitro kinase assay[6][8]
FLT3-ITD (MV4-11 cells)0.92 nMCell proliferation assay[18]
Omarigliptin DPP-41.6 nMEnzyme inhibition assay[19]
AZD0156 ATM0.58 nMCell-based autophosphorylation assay[20]
Filgotinib JAK110 nMBiochemical assay[17]
JAK228 nMBiochemical assay[17]
JAK3810 nMBiochemical assay[17]
TYK2116 nMBiochemical assay[17]

Signaling Pathway and Workflow Diagrams

eribulin_mechanism cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression Tubulin_dimers α/β-Tubulin Dimers Microtubule_plus_end Microtubule (+) End Tubulin_dimers->Microtubule_plus_end Polymerization Microtubule_plus_end->Tubulin_dimers Depolymerization Nonfunctional_aggregates Non-functional Tubulin Aggregates Microtubule_plus_end->Nonfunctional_aggregates Sequesters Tubulin Microtubule_minus_end Microtubule (-) End Eribulin Eribulin Eribulin->Microtubule_plus_end Binds to G2_M_phase G2/M Phase Nonfunctional_aggregates->G2_M_phase Disrupts Spindle Formation Mitosis Mitosis G2_M_phase->Mitosis Arrest Apoptosis Apoptosis Mitosis->Apoptosis Induces

Mechanism of action of Eribulin.

gilteritinib_pathway cluster_downstream Downstream Signaling Gilteritinib Gilteritinib FLT3 FLT3 Receptor Gilteritinib->FLT3 Inhibits AXL AXL Receptor Gilteritinib->AXL Inhibits STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Gilteritinib signaling pathway inhibition.

omarigliptin_pathway Omarigliptin Omarigliptin DPP4 DPP-4 Enzyme Omarigliptin->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->DPP4 Inactivated by Pancreatic_beta_cells Pancreatic β-cells GLP1_GIP_active->Pancreatic_beta_cells Stimulates Glucagon_secretion ↓ Glucagon Secretion GLP1_GIP_active->Glucagon_secretion Suppresses Insulin_secretion ↑ Insulin Secretion Pancreatic_beta_cells->Insulin_secretion Blood_glucose ↓ Blood Glucose Insulin_secretion->Blood_glucose Glucagon_secretion->Blood_glucose

Mechanism of action of Omarigliptin.

azd0156_pathway AZD0156 AZD0156 ATM_kinase ATM Kinase AZD0156->ATM_kinase Inhibits DNA_DSB DNA Double-Strand Breaks (DSBs) DNA_DSB->ATM_kinase Activates p53 p53 ATM_kinase->p53 Phosphorylates CHK2 CHK2 ATM_kinase->CHK2 Phosphorylates DNA_repair DNA Repair ATM_kinase->DNA_repair Promotes Cell_cycle_arrest Cell Cycle Arrest p53->Cell_cycle_arrest Apoptosis Apoptosis p53->Apoptosis Induces CHK2->Cell_cycle_arrest

AZD0156 inhibition of the ATM pathway.

filgotinib_pathway Filgotinib Filgotinib JAK1 JAK1 Filgotinib->JAK1 Inhibits Cytokine Inflammatory Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds Cytokine_Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Gene_transcription Gene Transcription pSTAT->Gene_transcription Translocates to nucleus and induces Inflammatory_mediators Inflammatory Mediators Gene_transcription->Inflammatory_mediators

Filgotinib inhibition of the JAK/STAT pathway.

Experimental Protocols

Synthesis of Omarigliptin (Convergent Route)[1][21]

This protocol outlines a key reductive amination step in a convergent synthesis of omarigliptin.

omarigliptin_synthesis_workflow Start Dissolve_Reactants Dissolve tetrahydropyranone and pyrazole salt in DMAc Start->Dissolve_Reactants Cool Cool solution to -10°C Dissolve_Reactants->Cool Add_Reducing_Agent Add sodium triacetoxyborohydride portionwise Cool->Add_Reducing_Agent Stir Stir for 2 hours Add_Reducing_Agent->Stir Quench Quench with NH4OH/water Stir->Quench Deprotection_Crystallization Proceed to Boc deprotection and crystallization Quench->Deprotection_Crystallization End Deprotection_Crystallization->End

Workflow for Omarigliptin Synthesis Step.

Materials:

  • (2R,5R)-2-(2,5-difluorophenyl)-dihydro-2H-pyran-3,5(4H,6H)-dione (tetrahydropyranone intermediate)

  • 2-(methylsulfonyl)-4,5,6,7-tetrahydro-2H-pyrrolo[3,4-c]pyrazole hydrochloride (pyrazole salt intermediate)

  • Sodium triacetoxyborohydride

  • Dimethylacetamide (DMAc)

  • Ammonium hydroxide (NH₄OH)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve the tetrahydropyranone intermediate and the pyrazole salt intermediate in dimethylacetamide.

  • Cool the resulting solution to -10 °C.

  • Slowly add sodium triacetoxyborohydride to the cooled solution in portions, maintaining the temperature below -5 °C.

  • Stir the reaction mixture at -10 °C for 2 hours.

  • Quench the reaction by the slow addition of a pre-mixed solution of ammonium hydroxide and water.

  • The resulting mixture containing the Boc-protected omarigliptin is then carried forward for the deprotection and final crystallization steps as described in the literature.[21]

In Vitro DPP-4 Inhibition Assay[9][23]

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against DPP-4.

dpp4_assay_workflow Start Prepare_Reagents Prepare assay buffer, DPP-4 enzyme, inhibitor dilutions, and substrate Start->Prepare_Reagents Add_Inhibitor_Enzyme Add inhibitor and DPP-4 enzyme to microplate wells Prepare_Reagents->Add_Inhibitor_Enzyme Incubate_1 Incubate at 37°C for 10 min Add_Inhibitor_Enzyme->Incubate_1 Add_Substrate Add fluorogenic substrate (Gly-Pro-AMC) Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 30 min Add_Substrate->Incubate_2 Measure_Fluorescence Measure fluorescence (Ex/Em = 360/460 nm) Incubate_2->Measure_Fluorescence Calculate_IC50 Calculate % inhibition and determine IC50 Measure_Fluorescence->Calculate_IC50 End Calculate_IC50->End

Workflow for DPP-4 Inhibition Assay.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Test compounds (e.g., omarigliptin) dissolved in DMSO

  • Positive control inhibitor (e.g., sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in assay buffer.

  • In a 96-well black microplate, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound or control solution to the respective wells.

  • Include wells for "100% activity" (with vehicle instead of inhibitor) and "background" (with assay buffer instead of enzyme).

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control after subtracting the background fluorescence.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based FLT3 Autophosphorylation Assay[17]

This protocol outlines a method to assess the inhibitory effect of compounds on FLT3 autophosphorylation in a cellular context.

flt3_assay_workflow Start Seed_Cells Seed FLT3-mutant AML cells (e.g., MV4-11) in a multi-well plate Start->Seed_Cells Treat_Cells Treat cells with serial dilutions of inhibitor (e.g., gilteritinib) Seed_Cells->Treat_Cells Incubate Incubate for 1-4 hours Treat_Cells->Incubate Lyse_Cells Wash and lyse cells in buffer with inhibitors Incubate->Lyse_Cells Quantify_Protein Quantify total protein concentration Lyse_Cells->Quantify_Protein Analyze_Phosphorylation Analyze phospho-FLT3 and total FLT3 levels by ELISA or Western Blot Quantify_Protein->Analyze_Phosphorylation Calculate_IC50 Normalize and calculate % inhibition to determine IC50 Analyze_Phosphorylation->Calculate_IC50 End Calculate_IC50->End

References

Application Notes and Protocols for Coupling Reactions Involving 4-N-BOC-Amino-4-Carboxytetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N-BOC-amino-4-carboxytetrahydropyran is a valuable bifunctional building block in medicinal chemistry and peptide synthesis. Its constrained tetrahydropyran scaffold can introduce conformational rigidity into peptide backbones, which can be advantageous for modulating biological activity and improving metabolic stability. The tert-butyloxycarbonyl (BOC) protecting group on the amine allows for its use in standard peptide coupling strategies, making it a versatile component for the synthesis of novel peptides, peptidomimetics, and other complex molecular architectures.

These application notes provide detailed protocols for the coupling of this compound with primary and secondary amines using common coupling reagents. The information is intended to guide researchers in the efficient and successful incorporation of this unique building block into their synthetic workflows.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly when dealing with sterically hindered or electronically challenging substrates. Below is a summary of expected performance for common coupling reagents in reactions involving this compound, based on typical outcomes for Boc-protected amino acids.

Coupling ReagentActivating AgentAdditiveTypical Yield (%)Key AdvantagesCommon Applications & Notes
HATU N/AN/A>90High efficiency, fast reaction times, low racemization.[1]Preferred for difficult couplings, including sterically hindered amino acids. Can react with unprotected N-termini if used in excess.[2]
HBTU N/AN/A85-95Efficient and widely used. Byproducts are generally soluble, facilitating purification.[3]A reliable choice for both solid-phase and solution-phase synthesis.[3]
EDC·HCl N/AHOBt or Oxyma70-90Water-soluble carbodiimide and byproducts, simplifying workup by aqueous extraction.[2]Often used in combination with additives like HOBt to suppress racemization and improve efficiency.[3][4]
DCC N/AHOBt70-90Effective and inexpensive.Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, which can simplify purification by filtration in solution-phase but is problematic for solid-phase synthesis.[2][5]

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of this compound with a generic primary amine (e.g., benzylamine) using three common coupling systems.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a rapid and highly efficient method for amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., Benzylamine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HBTU-Mediated Amide Coupling

A widely used and reliable method for amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., Benzylamine) (1.1 eq)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HBTU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 10-15 minutes at room temperature for pre-activation.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1 (steps 5-7).

  • Purify the crude product by flash column chromatography.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

A classic and cost-effective method, particularly useful for large-scale synthesis.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., Benzylamine) (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (optional, 1-2 eq, if the amine is a salt)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. If the amine is provided as a hydrochloride salt, add DIPEA (1-2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with EtOAc (if DMF was used as solvent) or use the DCM solution directly.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Product Reactant_Acid 4-N-BOC-Amino-4- Carboxytetrahydropyran Activation Carboxylic Acid Activation Reactant_Acid->Activation Reactant_Amine Primary or Secondary Amine Coupling Nucleophilic Attack by Amine Reactant_Amine->Coupling Coupling_Reagent Coupling Reagent (HATU, HBTU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Coupled Amide Product Purification->Final_Product

Caption: General workflow for the coupling of this compound.

HATU_Mechanism RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH:e->RCOO_minus:w - H⁺ Base Base (DIPEA) Active_Ester OAt-Active Ester RCOO_minus:e->Active_Ester:w + HATU HATU HATU Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester:e->Tetrahedral_Intermediate:w + R'-NH₂ Amine R'-NH₂ Amide_Product R-CO-NHR' Tetrahedral_Intermediate->Amide_Product Byproducts HOAt + Byproducts Tetrahedral_Intermediate->Byproducts - HOAt

Caption: Simplified mechanism of HATU-mediated amide bond formation.

EDC_HOBt_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH:e->O_Acylisourea:w + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea:e->HOBt_Ester:w + HOBt EDU EDU (Byproduct) O_Acylisourea->EDU - EDU HOBt HOBt Amide_Product R-CO-NHR' HOBt_Ester:e->Amide_Product:w + R'-NH₂ Amine R'-NH₂

Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-N-BOC-Amino-4-Carboxytetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-N-BOC-amino-4-carboxytetrahydropyran.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is a multi-step synthesis starting from tetrahydropyran-4-one. The process typically involves a Strecker or Bucherer-Bergs reaction to introduce the amino and carboxyl functionalities, followed by Boc protection of the amino group and hydrolysis of an intermediate.

Q2: What are the key intermediates in this synthesis?

The key intermediates are typically a spirohydantoin or an α-aminonitrile derivative formed from tetrahydropyran-4-one. For instance, a Strecker-type reaction yields an α-aminonitrile which is then protected and hydrolyzed.[1] The Bucherer-Bergs pathway proceeds through a spirohydantoin intermediate.[2]

Q3: Are there significant safety precautions to consider?

Yes, this synthesis involves highly toxic reagents such as potassium or sodium cyanide.[2][3] All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas and must be done with extreme caution.

Troubleshooting Guides

Step 1: Spirohydantoin or α-Aminonitrile Formation

This initial step involves the reaction of tetrahydropyran-4-one with a cyanide source and an ammonium salt (Bucherer-Bergs) or ammonia (Strecker).

Issue 1.1: Low or No Product Yield

Possible CauseRecommended Solution
Incomplete reaction Prolong the reaction time. For the Bucherer-Bergs reaction with less reactive ketones, extending the reaction time can significantly improve yields.[3]
Suboptimal temperature Ensure the reaction is heated to the recommended temperature (typically 60-70°C).[4]
Poor solubility of reagents Use a co-solvent system such as ethanol/water to ensure all reactants are in solution.[2][5] For particularly difficult cases, using solvents like acetamide or dimethylformamide has been recommended.[3]
Incorrect pH The Bucherer-Bergs reaction is typically buffered by ammonium carbonate to maintain a pH of ~8-9.[6]

Issue 1.2: Formation of Side Products

Possible CauseRecommended Solution
Polymerization In some cases, especially with ultrasonication, polymerization can be a competing reaction. Careful control of reaction conditions is necessary.[7]
Formation of isomeric products With cyclic ketones, the formation of stereoisomers is possible. The thermodynamically controlled Bucherer-Bergs reaction often yields the more stable isomer.[3]
Step 2: Boc Protection

This step involves the protection of the amino group of the intermediate with di-tert-butyl dicarbonate (Boc₂O).

Issue 2.1: Incomplete Protection

Possible CauseRecommended Solution
Insufficient Boc₂O Use a slight excess of Boc₂O to drive the reaction to completion.
Inadequate base A suitable base, such as DMAP, is often used as a catalyst.[5] Ensure the correct stoichiometry is used.
Low reaction temperature The reaction may require heating to 80-100°C for an extended period (16-20 hours) to go to completion.[5]

Issue 2.2: Formation of Side Products

Possible CauseRecommended Solution
Formation of isocyanates or ureas Using catalyst-free conditions in a water-acetone mixture can prevent the formation of isocyanate and urea side products.[8]
O-Boc formation In the presence of hydroxyl groups, O-Boc formation can be a competitive reaction. Minimizing reaction time can reduce this side product.
Step 3: Hydrolysis

The final step is the hydrolysis of the nitrile or hydantoin intermediate to the carboxylic acid.

Issue 3.1: Incomplete Hydrolysis

Possible CauseRecommended Solution
Insufficiently strong basic conditions The hydrolysis of the intermediate often requires refluxing in a strong base, such as 40-60% sodium hydroxide solution, for several hours.[5]
Short reaction time Ensure the reaction is allowed to proceed for the recommended time (e.g., 5-6 hours) to ensure complete hydrolysis.[5]

Issue 3.2: Product Degradation

Possible CauseRecommended Solution
Harsh reaction conditions While strong base is required, excessively harsh conditions (very high temperatures or prolonged reaction times) could potentially lead to degradation of the product. Monitor the reaction progress by TLC.
Epimerization During amidation of an acid chloride intermediate, epimerization can be a concern. Performing the reaction at low temperatures (-10 to 0°C) can help prevent this.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-amino-tetrahydro-2-pyran-4-carboxylic acid intermediate (Strecker-type reaction)

  • Reaction Setup: In a round-bottom flask, add tetrahydropyran-4-one (100 g) to a mixture of water (600 ml) and ethanol (600 ml).[5]

  • Reagent Addition: Add ammonium carbonate (300 g) and sodium cyanide (120 g) to the mixture.[5]

  • Reaction Conditions: Heat the reaction mixture to 70°C for 3 hours.[5]

  • Work-up: Cool the reaction mixture to 5-10°C.[5]

  • Purification: Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum to yield the intermediate.[5]

Protocol 2: Boc Protection of the Amino Intermediate

  • Reaction Setup: Dissolve the intermediate from Protocol 1 (160 g) in DMF (1.6 L).[5]

  • Reagent Addition: Add DMAP (5 g) followed by the dropwise addition of di-tert-butyl dicarbonate (450 g).[5]

  • Reaction Conditions: Heat the mixture to 90°C and stir for 18 hours.[5]

  • Work-up: Pour the reaction mixture into water and stir for 2.5 hours.[5]

  • Purification: Collect the solid by filtration and dry under vacuum.[5]

Protocol 3: Hydrolysis to this compound

  • Reaction Setup: Add the Boc-protected intermediate from Protocol 2 (310 g) to tetrahydrofuran (1.085 L).[5]

  • Reagent Addition: Add 40 wt% sodium hydroxide solution (775 ml).[5]

  • Reaction Conditions: Heat the mixture to reflux for 6 hours.[5]

  • Work-up: Distill off the tetrahydrofuran. Adjust the pH of the remaining aqueous solution to 2-4 with hydrochloric acid to precipitate the product.[5]

  • Purification: Collect the solid by filtration and dry to obtain the final product.[5]

Visualizations

G cluster_0 Synthesis Workflow Start Tetrahydropyran-4-one Step1 Strecker/Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Step1 Intermediate α-Aminonitrile or Spirohydantoin Intermediate Step1->Intermediate Step2 Boc Protection (Boc)2O, Base Intermediate->Step2 Boc_Intermediate Boc-Protected Intermediate Step2->Boc_Intermediate Step3 Hydrolysis (NaOH, then H+) Boc_Intermediate->Step3 End 4-N-BOC-Amino-4- carboxytetrahydropyran Step3->End

Caption: Synthetic workflow for this compound.

G cluster_1 Troubleshooting Logic: Low Yield in Step 1 Problem Low Yield in Step 1 Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Poor Solubility? Problem->Cause2 Cause3 Incorrect pH? Problem->Cause3 Solution1 Increase reaction time and/or temperature Cause1->Solution1 Solution2 Use co-solvent (EtOH/H2O) or alternative solvent (acetamide) Cause2->Solution2 Solution3 Ensure presence of ammonium carbonate buffer Cause3->Solution3

Caption: Troubleshooting guide for low yield in the initial synthetic step.

References

Technical Support Center: Purification of 4-N-BOC-Amino-4-Carboxytetrahydropyran by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-N-BOC-amino-4-carboxytetrahydropyran.

Troubleshooting Guides

Normal-Phase Flash Chromatography

Issue 1: Poor Separation or Co-elution of Impurities

  • Possible Cause: Inappropriate solvent system polarity.

  • Solution:

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of approximately 0.3 for the target compound.

    • A common starting point for polar, acidic compounds like this is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate), with a small percentage of a modifier like acetic acid or trifluoroacetic acid (TFA) (0.1-1%) to improve peak shape and reduce tailing.

    • If separation is still poor, consider a more polar solvent system, such as Dichloromethane/Methanol.

Issue 2: Significant Peak Tailing

  • Possible Cause: Strong interaction of the carboxylic acid group with the silica gel.

  • Solution:

    • Add a small amount of a competitive acidic modifier to the mobile phase, such as acetic acid or formic acid (0.1-1%). This will protonate the analyte and reduce its interaction with the stationary phase.

    • Ensure the sample is loaded in a solvent of similar or lower polarity than the initial mobile phase to maintain a tight injection band.

Issue 3: Compound Stuck on the Column

  • Possible Cause: The compound is too polar for the chosen mobile phase.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For instance, if using an Ethyl Acetate/Hexane gradient, increase the percentage of Ethyl Acetate.

    • If the compound is still retained, a switch to a more polar solvent system like Dichloromethane/Methanol may be necessary.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Issue 1: Poor Retention (Compound Elutes in the Void Volume)

  • Possible Cause: The compound is too polar for the stationary phase and mobile phase conditions.

  • Solution:

    • Decrease the polarity of the mobile phase by increasing the percentage of the organic modifier (e.g., acetonitrile or methanol).

    • Adjust the pH of the aqueous portion of the mobile phase. For a carboxylic acid, lowering the pH (e.g., using 0.1% TFA or formic acid) will protonate the carboxylate group, making the compound less polar and increasing its retention on the C18 column.[1]

Issue 2: Broad or Asymmetric Peaks

  • Possible Cause:

    • Secondary interactions with the stationary phase.

    • Column overload.

    • Inappropriate mobile phase pH.

  • Solution:

    • Ensure the mobile phase is buffered and the pH is controlled. For this zwitterionic compound, a pH around 2-3 is often a good starting point to suppress the ionization of the carboxylic acid.[2]

    • Reduce the amount of sample injected onto the column.

    • Dissolve the sample in the initial mobile phase composition to avoid solvent mismatch effects.

Issue 3: Inconsistent Retention Times

  • Possible Cause:

    • Fluctuations in mobile phase composition or temperature.

    • Column degradation.

  • Solution:

    • Use a column oven to maintain a constant temperature.

    • Ensure the mobile phase is well-mixed and degassed.

    • Flush the column with a strong solvent after each run and store it in an appropriate solvent to prolong its life.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is better for purifying this compound: normal-phase or reverse-phase?

A1: Both techniques can be effective, but the choice depends on the nature of the impurities. Reverse-phase HPLC is often preferred for highly polar and ionizable compounds as it can offer better resolution and reproducibility.[3] Normal-phase flash chromatography is a good option for larger scale purifications if a suitable solvent system that minimizes tailing can be developed.

Q2: What are the likely impurities I might encounter?

A2: Potential impurities can originate from the synthetic route. If starting from tetrahydropyran-4-one, impurities could include unreacted starting materials or byproducts from the Strecker synthesis, such as the corresponding α-aminonitrile.[4] Incomplete BOC protection can also be a source of the unprotected amino acid.

Q3: Can I purify this compound by recrystallization?

A3: Recrystallization can be an effective purification method, especially for removing minor impurities after an initial chromatographic step. Finding a suitable solvent or solvent system is key. Given the compound's polarity, a mixed solvent system, such as dissolving in a polar solvent like ethanol or ethyl acetate and then adding a non-polar anti-solvent like hexane or diethyl ether until turbidity is observed, followed by slow cooling, may be effective.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" is a common issue with BOC-protected amino acids. This can happen if the solution is too concentrated or cools too quickly. Try the following:

  • Add a small amount of the "good" solvent back to the mixture to redissolve the oil.

  • Allow the solution to cool more slowly. Insulating the flask can help.

  • Try a different solvent system.

Data Presentation

Table 1: Recommended Starting Conditions for Chromatography

ParameterNormal-Phase Flash ChromatographyReverse-Phase HPLC
Stationary Phase Silica GelC18
Mobile Phase A Hexane or Heptane0.1% TFA in Water
Mobile Phase B Ethyl Acetate0.1% TFA in Acetonitrile
Gradient 10-100% B over 20-30 min5-95% B over 20-30 min
Modifier 0.1-1% Acetic Acid or Formic Acid in Mobile Phase BN/A

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry powder.

  • Column Packing: Dry pack a silica gel column of appropriate size for the amount of crude material.

  • Loading: Carefully load the prepared slurry onto the top of the column.

  • Elution: Begin elution with the initial mobile phase composition (e.g., 90% Hexane / 10% Ethyl Acetate with 0.5% Acetic Acid). Gradually increase the polarity by increasing the percentage of Ethyl Acetate.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Sample Preparation: Dissolve the crude material in the initial mobile phase composition (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA) to a concentration of approximately 1-2 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Run a linear gradient from 5% to 95% Acetonitrile (both with 0.1% TFA) over 20-30 minutes.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Solvent Removal: Combine the pure fractions. The acetonitrile can be removed by rotary evaporation. The remaining aqueous solution can be frozen and lyophilized to yield the purified product.

Mandatory Visualization

TroubleshootingWorkflow start Start Purification issue Chromatography Issue Encountered? start->issue np_issue Normal Phase Issue issue->np_issue Yes (Normal Phase) rp_issue Reverse Phase Issue issue->rp_issue Yes (Reverse Phase) end Purification Successful issue->end No poor_sep Poor Separation / Co-elution np_issue->poor_sep tailing Peak Tailing np_issue->tailing stuck Compound Stuck np_issue->stuck solution_np_sep Optimize Solvent System (TLC) Add Acidic Modifier poor_sep->solution_np_sep solution_np_tail Add Acetic/Formic Acid (0.1-1%) Load in Weak Solvent tailing->solution_np_tail solution_np_stuck Increase Mobile Phase Polarity stuck->solution_np_stuck poor_ret Poor Retention rp_issue->poor_ret broad_peak Broad / Asymmetric Peak rp_issue->broad_peak drift Retention Time Drift rp_issue->drift solution_rp_ret Decrease Mobile Phase Polarity Lower Mobile Phase pH (e.g., 0.1% TFA) poor_ret->solution_rp_ret solution_rp_broad Buffer Mobile Phase (pH 2-3) Reduce Sample Load Dissolve Sample in Mobile Phase broad_peak->solution_rp_broad solution_rp_drift Use Column Oven Ensure Mobile Phase is Mixed/Degassed drift->solution_rp_drift solution_np_sep->end solution_np_tail->end solution_np_stuck->end solution_rp_ret->end solution_rp_broad->end solution_rp_drift->end

Caption: Troubleshooting workflow for chromatography purification.

References

Technical Support Center: Synthesis of 4-N-BOC-Amino-4-Carboxytetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-N-BOC-amino-4-carboxytetrahydropyran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely utilized method involves a two-stage process. The first stage is the synthesis of the core intermediate, 4-aminotetrahydro-2H-pyran-4-carboxylic acid, via a Strecker synthesis starting from tetrahydropyran-4-one. The second stage is the protection of the amino group with di-tert-butyl dicarbonate (Boc-anhydride).[1][2]

Q2: I am observing a low yield in the first stage (Strecker synthesis and hydrolysis). What are the potential causes?

A2: Low yields in the formation of 4-aminotetrahydro-2H-pyran-4-carboxylic acid can stem from several factors. Incomplete reaction during the initial formation of the α-aminonitrile is a common issue. This can be influenced by reaction temperature and time. Additionally, the hydrolysis of the nitrile and subsequent decarboxylation require careful pH control and sufficient heating to proceed to completion.[1][2]

Q3: My BOC-protection step is inefficient, with significant amounts of unreacted starting material. How can I improve this?

A3: Incomplete BOC protection is a frequent challenge. Key factors to consider are the choice of base, solvent, and the stoichiometry of the Boc-anhydride. For sterically hindered amino groups, standard conditions may not suffice. Increasing the amount of Boc-anhydride, using a more effective base like 4-(dimethylamino)pyridine (DMAP) as a catalyst, or extending the reaction time can improve yields.[3][4] It's also crucial to ensure the quality of the Boc-anhydride, as it can degrade over time.

Q4: I am seeing side products in my final product. What are the likely impurities?

A4: During the BOC-protection step, the formation of a double-BOC protected product or urea derivatives can occur, especially with excess Boc-anhydride or in the presence of certain bases.[] If the starting amino acid is not fully purified from the first stage, unreacted intermediates from the Strecker synthesis may also be present. Careful monitoring of the reaction by TLC or LC-MS is recommended to minimize side product formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause Recommended Solution
Low Yield of 4-aminotetrahydro-2H-pyran-4-carboxylic acid Incomplete Strecker reaction.Ensure the reaction temperature is maintained at 60-70°C for 3-4 hours as specified in the protocol.[1][2]
Incomplete hydrolysis of the intermediate.During hydrolysis with sodium hydroxide, ensure complete dissolution of the intermediate and maintain reflux for 5-6 hours.[2]
Product loss during workup.Carefully adjust the pH to 2-4 with hydrochloric acid to ensure complete precipitation of the amino acid.[2]
Incomplete BOC-Protection Insufficient reactivity of Boc-anhydride.Use a fresh bottle of di-tert-butyl dicarbonate. Consider using a slight excess (1.1-1.5 equivalents).[6]
Inadequate base catalysis.Use a suitable base such as sodium hydroxide or triethylamine. For difficult protections, the addition of a catalytic amount of DMAP can be beneficial.[3]
Steric hindrance of the amino acid.Increase the reaction temperature to 40-50°C and extend the reaction time, monitoring progress by TLC.[]
Formation of Side Products Di-BOC protected amine.Use a controlled amount of Boc-anhydride (typically 1.1 equivalents) and avoid excessively long reaction times once the starting material is consumed.
Urea formation.This can occur with sterically hindered amines. Using anhydrous conditions and a non-nucleophilic base can sometimes mitigate this issue.[]
Difficulty in Product Purification Product is an oil and not crystallizing.If the final product is an oil, purification by column chromatography on silica gel is a common alternative to crystallization.
Co-elution of impurities.Optimize the solvent system for column chromatography to achieve better separation of the desired product from any side products.

Experimental Protocols

Protocol 1: Synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid[2]
  • Step 1: Formation of Intermediate I. In a reaction vessel, add tetrahydropyran-4-one (100 g), deionized water (500 mL), and ethanol (500 mL).

  • To this mixture, add ammonium carbonate (247 g) and sodium cyanide (89 g).

  • Heat the reaction mixture to 60°C for 3 hours.

  • Cool the mixture to 5°C and filter the resulting solid.

  • Wash the filter cake with ice water to obtain the intermediate α-aminonitrile.

  • Step 2: BOC Protection of the Intermediate. The patent suggests direct BOC protection of the aminonitrile intermediate. However, for clarity and better control, hydrolysis to the amino acid first is also a viable route.

  • Step 3: Hydrolysis. Add the intermediate from Step 1 to a suitable solvent like tetrahydrofuran.

  • Add a 40-60% solution of sodium hydroxide and reflux the mixture for 5-6 hours.

  • Distill off the tetrahydrofuran.

  • Adjust the pH of the remaining aqueous solution to 2-4 with hydrochloric acid to precipitate the product.

  • Filter and dry the solid to obtain 4-aminotetrahydro-2H-pyran-4-carboxylic acid.

Protocol 2: Synthesis of this compound[6]
  • Dissolve 4-aminotetrahydro-2H-pyran-4-carboxylic acid (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide solution.

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the dioxane.

  • Acidify the remaining aqueous solution to pH 3-4 with a suitable acid (e.g., 1 M HCl or citric acid).

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product.

Quantitative Data

Reaction Stage Key Reagents Typical Yield Reference
Strecker Synthesis (Intermediate I) Tetrahydropyran-4-one, Ammonium Carbonate, Sodium Cyanide~85-90%[2]
BOC Protection 4-aminotetrahydro-2H-pyran-4-carboxylic acid, Di-tert-butyl dicarbonate>90%[6]

Visualizations

SynthesisWorkflow Start Tetrahydropyran-4-one Intermediate1 α-Aminonitrile Intermediate Start->Intermediate1 Strecker Synthesis (NH4)2CO3, NaCN AminoAcid 4-aminotetrahydro-2H- pyran-4-carboxylic acid Intermediate1->AminoAcid Hydrolysis (NaOH, then HCl) FinalProduct 4-N-BOC-amino-4-carboxy- tetrahydropyran AminoAcid->FinalProduct BOC Protection ((Boc)2O, Base)

Caption: Synthetic workflow for this compound.

TroubleshootingLogic LowYield Low Final Yield Stage1 Low Yield in Stage 1? LowYield->Stage1 Check Purity of Intermediate Stage2 Low Yield in Stage 2? LowYield->Stage2 Stage1->Stage2 No IncompleteStrecker Incomplete Strecker Rxn - Check Temp/Time Stage1->IncompleteStrecker Yes IncompleteHydrolysis Incomplete Hydrolysis - Check Reflux/pH Stage1->IncompleteHydrolysis Yes PoorBocReagent Inactive (Boc)2O - Use Fresh Reagent Stage2->PoorBocReagent Yes InefficientBase Inefficient Base - Add Catalytic DMAP Stage2->InefficientBase Yes

References

stability of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-N-BOC-amino-4-carboxytetrahydropyran under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is the BOC protecting group on this compound under acidic conditions?

A1: The tert-butyloxycarbonyl (BOC) protecting group is designed to be labile under acidic conditions.[][2] Its stability is inversely proportional to the strength of the acid used. Strong acids like trifluoroacetic acid (TFA) will cleave the BOC group readily, while weaker acids will require longer reaction times or elevated temperatures.[3][4] For this compound, it is expected that the BOC group will be efficiently removed by standard acidic deprotection protocols.

Q2: What are the most common acidic conditions for the deprotection of this compound?

A2: The most common and effective methods for BOC deprotection are:

  • Trifluoroacetic acid (TFA): Typically used in a solution with a co-solvent like dichloromethane (DCM), with concentrations ranging from 20% to 95% (v/v).[3][5]

  • Hydrogen chloride (HCl): Often used as a 4M solution in an anhydrous solvent such as 1,4-dioxane or methanol.[3]

Q3: Are there any expected side reactions during the acidic deprotection of this compound?

A3: The primary side reaction of concern during BOC deprotection is the formation of a reactive tert-butyl cation.[5] This cation can alkylate any nucleophilic species present. However, the tetrahydropyran ring of this compound does not contain highly nucleophilic groups susceptible to tert-butylation, unlike amino acids with indole, thioether, or phenolic side chains.[5] Therefore, the risk of side reactions on the molecule itself is relatively low. The main concern would be the alkylation of other nucleophilic molecules in the reaction mixture.

Q4: How can I monitor the progress of the BOC deprotection reaction?

A4: The progress of the deprotection can be monitored by various analytical techniques, including:

  • Thin Layer Chromatography (TLC): The deprotected product will have a different retention factor (Rf) compared to the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to observe the disappearance of the starting material and the appearance of the product with the expected mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic signal for the tert-butyl protons of the BOC group (a singlet at ~1.4 ppm) can be monitored.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM). Consider switching to a stronger acid system, like 4M HCl in dioxane.
Inadequate reaction time or temperature.Extend the reaction time and continue to monitor the reaction's progress. Most deprotections are carried out at room temperature; gentle warming can be considered, but should be monitored for potential degradation.
Poor solubility of the starting material.Ensure the this compound is fully dissolved in the reaction solvent. If necessary, a co-solvent can be added to improve solubility.
Degradation of the Product Acid concentration is too high or the reaction time is too long.Use the mildest acidic conditions that achieve complete deprotection. This can be determined by running small-scale test reactions with varying acid concentrations and reaction times.
Presence of water in the reaction mixture.Ensure that anhydrous solvents and reagents are used, as the presence of water can sometimes lead to unwanted side reactions or affect the efficiency of the deprotection.

Data Presentation

Disclaimer: The following data is illustrative and based on general principles of BOC deprotection. Actual results for this compound may vary.

Table 1: Illustrative Deprotection Efficiency of a BOC-protected Amino Acid under Various Acidic Conditions.

Condition Time (min) Deprotection (%)
20% TFA in DCM, 25°C30~70%
20% TFA in DCM, 25°C60>95%
50% TFA in DCM, 25°C15>98%
4M HCl in Dioxane, 25°C30>99%

Table 2: Illustrative Stability of a BOC-protected Amino Acid in Weakly Acidic HPLC Mobile Phase.

Mobile Phase Time (hours) Degradation (%)
0.1% TFA in Acetonitrile/Water1<2%
0.1% TFA in Acetonitrile/Water4~10%
0.1% Formic Acid in Acetonitrile/Water4<1%

Experimental Protocols

Protocol 1: General Procedure for BOC Deprotection with TFA in DCM

  • Dissolution: Dissolve this compound in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution to achieve the desired final concentration (typically 20-50% v/v).

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild base.

Protocol 2: General Procedure for BOC Deprotection with HCl in Dioxane

  • Dissolution: Dissolve this compound in a minimal amount of a suitable solvent like DCM or methanol if necessary.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Mandatory Visualization

BOC_Deprotection_Pathway cluster_start Starting Material cluster_reaction Acidic Condition cluster_intermediate Intermediates cluster_product Products start 4-N-BOC-amino- 4-carboxytetrahydropyran protonated Protonated Intermediate start->protonated Protonation acid H+ carbocation tert-Butyl Cation protonated->carbocation Cleavage carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid isobutylene Isobutylene carbocation->isobutylene Elimination deprotected Deprotected Amine carbamic_acid->deprotected Decarboxylation co2 CO2 carbamic_acid->co2

Caption: Acid-catalyzed deprotection of this compound.

References

Technical Support Center: Coupling of 4-N-BOC-Amino-4-Carboxytetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the coupling of 4-N-BOC-amino-4-carboxytetrahydropyran.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging?

A1: The coupling of this compound can be challenging primarily due to steric hindrance. The bulky tetrahydropyran ring structure in proximity to the carboxylic acid and the N-BOC protecting group can physically obstruct the approach of the activated carboxyl group to the amine of the coupling partner, slowing down the reaction rate and potentially leading to incomplete reactions.[1][2]

Q2: What are the most common issues encountered during the coupling of this amino acid derivative?

A2: The most common issues are low coupling efficiency, resulting in low yields of the desired product, and the formation of deletion sequences in solid-phase peptide synthesis (SPPS).[2] Side reactions such as racemization can also occur, particularly under harsh reaction conditions.[3]

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DCC or DIC may be inefficient.[2] More potent activating agents are highly recommended, including uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP.[1][2] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.[1][2]

Q4: Can I use standard reaction conditions for the coupling?

A4: Standard reaction conditions may not be optimal. Due to the steric hindrance, you may need to employ strategies such as increasing the reaction time (e.g., from 1-2 hours to overnight), performing a "double coupling," or gently increasing the temperature.[1][4] However, be cautious with heating as it can increase the risk of racemization.[1]

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is a technique where the coupling reaction is performed a second time with fresh reagents after the initial coupling step.[4] This is a common strategy to drive the reaction to completion when dealing with sterically hindered amino acids and is recommended if you observe an incomplete reaction, for example, through a positive Kaiser test in SPPS.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Possible Cause: Inefficient activation of the carboxylic acid due to steric hindrance.

    • Solution: Switch from standard carbodiimide reagents (DCC, DIC) to more potent uronium/aminium (HATU, HBTU, HCTU) or phosphonium-based (PyBOP, PyAOP) coupling reagents.[1][2] For extremely difficult couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1]

  • Possible Cause: Incomplete reaction due to insufficient reaction time or temperature.

    • Solution: Increase the reaction time, potentially running the reaction overnight.[1] Gentle heating can also be applied, but monitor for potential racemization.[1] Microwave-assisted synthesis can also be an effective method to drive the reaction to completion.[1]

  • Possible Cause: Poor solvation leading to aggregation.

    • Solution: Use a solvent with superior solvating properties like N-methylpyrrolidone (NMP) instead of or in a mixture with dimethylformamide (DMF).[1] A mixture of DCM/DMF/NMP (1:1:1) can also be beneficial for difficult sequences.[1]

Issue 2: Presence of Deletion Sequences (in SPPS)

  • Possible Cause: Incomplete coupling of the this compound residue.

    • Solution: Perform a double coupling with fresh reagents to ensure the reaction goes to completion.[4] After an incomplete coupling, wash the resin thoroughly with DMF before the second coupling.[2]

    • Solution: Implement a capping step after the coupling reaction to block any unreacted amines. This can be done using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.[2] This will prevent the unreacted amines from participating in subsequent coupling steps.[2]

Issue 3: Observation of Side Products

  • Possible Cause: Racemization of the amino acid.

    • Solution: Minimize racemization by using coupling reagents known for low racemization, such as those that form Oxyma-based active esters (e.g., COMU).[2][3] Avoid excessive use of base and prolonged pre-activation times.[3]

  • Possible Cause: Hydrolysis of the activated ester.

    • Solution: Ensure anhydrous (dry) reaction conditions, as moisture can lead to the hydrolysis of the highly reactive activated ester intermediate, reducing the yield of the desired product.[5][6]

Data Presentation

The following table summarizes the relative effectiveness of common coupling reagents for sterically hindered amino acids, which can be extrapolated for this compound.

Coupling Reagent ClassExample(s)Reactivity of Activated EsterGeneral Performance for Hindered Couplings
CarbodiimidesDCC, DICLowOften insufficient, leading to low yields.[1]
Phosphonium SaltsPyBOP, PyAOPHighGenerally very effective. PyAOP is often superior for challenging couplings.[2]
Aminium/Uronium SaltsHBTU, HCTU, HATUHighHighly effective. HATU is considered one of the most efficient reagents.[2]
Immonium/Uronium SaltsCOMUHighSuperior performance compared to HOBt-based reagents.[2]

Experimental Protocols

Protocol 1: Standard Coupling using HATU

  • Resin Preparation (for SPPS): Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[2]

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes.

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 45-60 minutes.[1] For this sterically hindered amino acid, extending the coupling time to 2-4 hours or even overnight may be necessary.[1][4]

  • Washing: After the coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[4]

  • Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), proceed to Protocol 2.[4]

Protocol 2: Double Coupling

  • First Coupling: Perform the initial coupling as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[4]

  • Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 2.

  • Reaction: Add this fresh solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[4]

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF and perform a final monitoring test if desired.[4]

Visualizations

Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Completion Start Start Dissolve_AA Dissolve 4-N-BOC-amino- 4-carboxytetrahydropyran Start->Dissolve_AA Add_Reagents Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) Dissolve_AA->Add_Reagents Pre-activate Pre-activate Mixture Add_Reagents->Pre-activate Add_to_Amine Add Activated Mixture to Amine Component Pre-activate->Add_to_Amine Couple Allow Coupling Reaction to Proceed Add_to_Amine->Couple Wash Wash to Remove Excess Reagents Couple->Wash Check_Completion Check for Reaction Completion Wash->Check_Completion Check_Completion->Add_to_Amine Incomplete: Perform Double Coupling End End Check_Completion->End Complete

Caption: General workflow for the coupling of this compound.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Reagent_Check Using Standard Carbodiimide? Start->Reagent_Check Switch_Reagent Switch to Potent Reagent (HATU, PyBOP, etc.) Reagent_Check->Switch_Reagent Yes Time_Temp_Check Standard Time/ Temp Used? Reagent_Check->Time_Temp_Check No Success Improved Yield Switch_Reagent->Success Increase_Time_Temp Increase Reaction Time or Apply Gentle Heat Time_Temp_Check->Increase_Time_Temp Yes Solvent_Check Using only DMF? Time_Temp_Check->Solvent_Check No Double_Couple Perform Double Coupling Increase_Time_Temp->Double_Couple Double_Couple->Success Change_Solvent Use NMP or a Solvent Mixture Solvent_Check->Change_Solvent Yes Solvent_Check->Success No Change_Solvent->Success

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

preventing racemization during 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the activation of 4-N-Boc-amino-4-carboxytetrahydropyran. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the activation and coupling of this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the activation of this compound?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (L- and D-forms).[1][2] In peptide synthesis, the incorporation of the incorrect D-amino acid can dramatically alter the peptide's three-dimensional structure, leading to reduced or complete loss of biological activity.[1][2] For a unique, sterically hindered amino acid like this compound, the bulky tetrahydropyran ring can slow down the coupling reaction, increasing the time the activated intermediate is susceptible to racemization.[1]

Q2: What is the primary mechanism of racemization for Boc-protected amino acids?

A2: The most common pathway for racemization in N-alkoxycarbonyl-protected amino acids, including Boc-protected ones, is through the formation of a 5(4H)-oxazolone intermediate.[1][2] Following activation of the carboxylic acid, the molecule can cyclize to form this oxazolone. The proton on the alpha-carbon of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1][2]

Q3: Which factors primarily influence the extent of racemization during coupling reactions?

A3: Several factors can affect the degree of racemization, including:

  • The choice of coupling reagent and additives. [3]

  • The type and amount of base used. [3][4]

  • The polarity of the solvent. [5]

  • The reaction temperature. [5]

  • The pre-activation time before adding the amine component. [5]

Q4: How do coupling additives like HOBt, HOAt, and Oxyma help prevent racemization?

A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents like DIC.[4][6] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester. This active ester is less prone to forming the oxazolone intermediate, thereby minimizing racemization.[5][7] Oxyma is a non-explosive and highly effective alternative to HOBt and HOAt.[6][8]

Troubleshooting Guide

Issue: High levels of the D-diastereomer detected after coupling this compound.

This common issue can often be traced back to the reaction conditions. Follow these steps to troubleshoot and mitigate racemization:

Step 1: Evaluate Your Coupling Reagent and Additives

  • Carbodiimides (e.g., DCC, DIC): When using carbodiimides, the addition of a racemization-suppressing additive is essential.[9] If you are observing high levels of racemization, ensure you are using an additive. For challenging couplings, consider switching from HOBt to the more effective HOAt or OxymaPure.[1]

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally more efficient at suppressing racemization as they form active esters in situ.[1][4] For a sterically hindered amino acid like this compound, switching to a more potent onium salt like HATU or COMU is highly recommended.[1][4] COMU, which incorporates the Oxyma moiety, is particularly noted for its high reactivity and efficiency in suppressing racemization.[4][6]

Step 2: Assess the Base and Its Stoichiometry

  • Base Strength: The choice of base and its strength can significantly impact racemization. Stronger or sterically unhindered bases can promote the abstraction of the alpha-proton.[5] Consider using a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like diisopropylethylamine (DIPEA) or triethylamine (TEA).[5]

  • Base Equivalents: An excess of base can significantly increase the rate of racemization.[4] Use the minimum amount of base necessary to facilitate the reaction.

Step 3: Optimize Reaction Conditions

  • Temperature: Higher reaction temperatures can increase the rate of racemization.[5] Maintain a low reaction temperature (e.g., 0 °C to room temperature) throughout the activation and coupling steps.

  • Solvent: The polarity of the solvent can influence racemization rates. Less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over more polar solvents like dimethylformamide (DMF) when racemization is a significant concern.[5]

  • Pre-activation Time: A prolonged pre-activation time (the duration the amino acid is mixed with the coupling reagent before the amine is added) increases the opportunity for oxazolone formation.[5] Minimize the pre-activation time or perform the coupling in situ.

Data Presentation

Table 1: Comparison of Coupling Additives on Racemization

The following table summarizes the percentage of D-isomer formation for different additives during a model peptide coupling, highlighting the effectiveness of modern additives in suppressing racemization.

Coupling ReagentAdditiveBase% Racemization (D-isomer)Notes and References
BOP-DIEA (excess)~3%Excess base significantly increased racemization.[4]
DICOxymaNot Specified1.8%Effective at minimizing racemization for sensitive amino acids.[4]
DICHOBtNot Specified9.3%For comparison, Oxyma shows significantly less racemization.[8]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU

This protocol is recommended for sterically hindered amino acids where minimizing racemization is critical.

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (1.2 equivalents), HATU (1.15 equivalents), and a weak, non-nucleophilic base like N-methylmorpholine (NMM) (2.4 equivalents) in an appropriate solvent such as DMF or DCM.

  • Pre-activation: Allow the pre-activation to proceed for no more than 1-2 minutes at 0 °C.

  • Coupling: Add the activated amino acid solution to the vessel containing the amine component (1 equivalent).

  • Reaction: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to slowly warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, proceed with the standard work-up and purification protocol for your specific synthesis.

Protocol 2: Cost-Effective Low-Racemization Coupling using DIC/Oxyma

This protocol is a cost-effective alternative that provides excellent racemization suppression.

  • Reagent Preparation: In a reaction vessel, dissolve the amine component (1 equivalent) and this compound (1.2 equivalents) in a suitable solvent (e.g., DCM or DMF).

  • Additive Addition: Add Oxyma (1.2 equivalents) to the solution and stir to dissolve.

  • Initiation of Coupling: Cool the mixture to 0 °C and add DIC (1.2 equivalents).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as determined by monitoring.

  • Work-up: Upon completion, proceed with the appropriate work-up and purification steps.

Visualizations

racemization_mechanism start N-Boc-L-Amino Acid activated Activated Intermediate (e.g., O-Acylisourea) start->activated Coupling Reagent (e.g., DIC) oxazolone 5(4H)-Oxazolone (Loss of Chirality) activated->oxazolone + Base (Fast, Undesired) additive_ester Additive-Active Ester (e.g., Oxyma-Ester) activated->additive_ester + Additive (e.g., Oxyma) racemized Racemized Product (L- and D-Peptide) oxazolone->racemized + Amine desired Desired L-Peptide additive_ester->desired + Amine (Desired Pathway)

Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.

experimental_workflow start Start: Couple 4-N-Boc-amino- 4-carboxytetrahydropyran check_racemization Analyze Product for Diastereomeric Purity (LC-MS) start->check_racemization high_rac High Racemization (>2%) check_racemization->high_rac Yes low_rac Low Racemization (<2%) check_racemization->low_rac No troubleshoot Troubleshooting Steps high_rac->troubleshoot end End: High Purity Product low_rac->end step1 1. Change Coupling Reagent/ Additive (e.g., HATU, DIC/Oxyma) troubleshoot->step1 step2 2. Use Weaker Base (e.g., NMM) step1->step2 step3 3. Lower Temperature & Minimize Pre-activation step2->step3 step3->start Re-run Coupling

Caption: Troubleshooting workflow for minimizing racemization during coupling.

References

Technical Support Center: Optimizing BOC Deprotection of Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the BOC deprotection of tetrahydropyran (THP) derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete BOC deprotection in tetrahydropyran derivatives?

Incomplete deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The rate of BOC cleavage is highly dependent on the acid concentration.[1][2] Standard conditions may not be sufficient for more challenging or sterically hindered substrates.[1][2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be enough for the complete removal of the BOC group.[3][4]

  • Steric Hindrance: The bulky nature of both the BOC group and the tetrahydropyran ring can physically impede the approach of the acidic reagent.[1][3]

  • Poor Solubility: The BOC-protected tetrahydropyran derivative may have limited solubility in the chosen reaction solvent, hindering the accessibility of the deprotecting agent.[1]

Q2: I'm observing unexpected side products. What are they and how can I prevent them?

The most common side reaction is the alkylation of nucleophilic sites by the tert-butyl cation generated during the deprotection process.[3][5] This reactive intermediate can lead to undesired modifications of your molecule.[6]

To mitigate this, the use of "scavengers" is highly recommended.[5] These are nucleophilic agents added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[1] Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[7]

Q3: How can I effectively monitor the progress of the deprotection reaction?

Several analytical techniques are suitable for monitoring the reaction:

  • Thin-Layer Chromatography (TLC): This is a rapid and convenient method to qualitatively track the disappearance of the starting material and the appearance of the more polar deprotected product.[1][8] Staining with ninhydrin can be particularly useful for visualizing the newly formed free amine.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more detailed and quantitative analysis, allowing for accurate monitoring of the consumption of starting material and confirmation of the product's mass.[1][7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This method offers definitive evidence by showing the disappearance of the characteristic singlet of the BOC group's tert-butyl protons, typically found around 1.4-1.5 ppm.[4]

Q4: Are there milder alternatives to strong acids like TFA or HCl for BOC deprotection?

Yes, for substrates sensitive to harsh acidic conditions, several milder alternatives can be employed:

  • Lewis Acids: Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave the BOC group under non-protic conditions.[8]

  • Milder Protic Acids: Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be used for less reactive substrates.[8][9]

  • Thermal Deprotection: In some cases, heating the BOC-protected compound in a suitable solvent may be sufficient to induce deprotection without the need for an acid catalyst.[8][10]

  • Other Non-Acidic Methods: For highly sensitive molecules, methods like using oxalyl chloride in methanol have been reported.[8][11][12]

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Deprotection

If you are observing significant amounts of starting material after the expected reaction time, consider the following troubleshooting steps.

Possible Cause Recommended Solution Experimental Considerations
Insufficient Acid Concentration Gradually increase the concentration of the acid. For instance, if 20% TFA in DCM is ineffective, try increasing to 50% TFA.[3][5]Higher acid concentrations can increase the risk of side reactions, so careful monitoring is essential.
Inadequate Reaction Time Extend the reaction time and continue to monitor the progress by TLC or LC-MS.[3]Some sterically hindered substrates may require several hours for complete deprotection.[2]
Low Reaction Temperature Allow the reaction to proceed at room temperature. Gentle heating (e.g., to 40°C) can be attempted for particularly stubborn substrates.[13]Increased temperature can also promote the formation of side products.[13]
Steric Hindrance Switch to a stronger acid system, such as 4M HCl in 1,4-dioxane.[3][13]This is a more potent deprotecting agent and should be used with caution, especially for acid-sensitive substrates.
Poor Solubility Ensure the chosen solvent provides good solubility for your substrate. A mixture of solvents, such as DCM/methanol, may be beneficial.[14]The solubility of both the starting material and the deprotected product should be considered.
Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data often points to side reactions.

Symptom Probable Cause Preventative Measure
Mass peak corresponding to +56 Da Alkylation of a nucleophilic site on your molecule by the tert-butyl cation.[4]Add a scavenger, such as triisopropylsilane (TIS) (typically 2.5-5% v/v), to the reaction mixture to trap the carbocation.[3][6]
Formation of trifluoroacetyl esters Reaction of free hydroxyl groups with trifluoroacetic anhydride (a common impurity in TFA) or reaction with TFA itself.[15]Use a high-purity grade of TFA. Alternatively, using HCl in an organic solvent like dioxane for deprotection can avoid this issue.[16]
Degradation of other acid-sensitive groups The deprotection conditions are too harsh for other functional groups present in the molecule.[17]Consider using a milder deprotection method, such as a Lewis acid or thermal deprotection.[8]

Experimental Protocols

Protocol 1: BOC Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a general procedure for the solution-phase deprotection of BOC-protected amines.[7]

Materials:

  • BOC-protected tetrahydropyran derivative

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the BOC-protected amine in anhydrous DCM to a concentration of 0.1-0.5 M in a round-bottom flask.[7]

  • Cool the solution to 0°C using an ice bath.[7]

  • Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v).[3][7]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[7]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]

  • Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[3][7]

  • For work-up to obtain the free amine, dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[7]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[7]

Protocol 2: BOC Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method provides a potent alternative to TFA/DCM.[13]

Materials:

  • BOC-protected tetrahydropyran derivative

  • 4M HCl in 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend the BOC-protected amine in a 4M solution of HCl in 1,4-dioxane.[13][18]

  • Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.[13][18]

  • Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[13]

  • If the free amine is required, a basic work-up can be performed by dissolving the residue in a suitable organic solvent and washing with a mild aqueous base.[13]

Visualizations

G Troubleshooting Workflow for Incomplete BOC Deprotection start Incomplete Deprotection Observed (TLC, LC-MS) check_acid Increase Acid Concentration? (e.g., 20% to 50% TFA) start->check_acid extend_time Extend Reaction Time? check_acid->extend_time No monitor Monitor Progress (TLC, LC-MS) check_acid->monitor Yes increase_temp Increase Temperature? (e.g., to 40°C) extend_time->increase_temp No extend_time->monitor Yes stronger_acid Switch to Stronger Acid? (e.g., 4M HCl/dioxane) increase_temp->stronger_acid No increase_temp->monitor Yes stronger_acid->monitor Yes complete Reaction Complete monitor->complete Successful incomplete Still Incomplete monitor->incomplete Unsuccessful incomplete->stronger_acid

Caption: Troubleshooting decision tree for incomplete BOC deprotection.

G BOC Deprotection General Workflow cluster_workup Work-up Options cluster_workup_flow BOC Deprotection General Workflow substrate BOC-Protected Tetrahydropyran Derivative dissolve Dissolve in Anhydrous Solvent (e.g., DCM) substrate->dissolve cool Cool to 0°C (Optional, for exotherm control) dissolve->cool add_acid Add Acidic Reagent (e.g., TFA or HCl/dioxane) cool->add_acid react Stir at RT (Monitor by TLC/LC-MS) add_acid->react workup Work-up react->workup product Deprotected Amine (as salt or free base) workup->product neutralize Aqueous Basic Wash (e.g., NaHCO3) evaporate Evaporate Solvent extract Extraction & Drying neutralize->extract Free Base extract->product Free Base evaporate->product Amine Salt

Caption: General experimental workflow for BOC deprotection.

References

Technical Support Center: Synthesis of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted tetrahydropyrans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of substituted tetrahydropyrans.

Problem 1: Low Yield of the Desired Tetrahydropyran Product

Question: My reaction is resulting in a low yield of the desired substituted tetrahydropyran. What are the potential causes and how can I improve the yield?

Answer: Low yields in tetrahydropyran synthesis can arise from several factors, often related to reaction conditions, catalyst activity, or substrate stability. Here is a step-by-step guide to troubleshoot this issue:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of significant amounts of starting material indicates an incomplete reaction.

    • Solutions:

      • Increase the reaction time.

      • Gradually increase the reaction temperature, while monitoring for product decomposition.[1][2]

      • Consider using a more active catalyst or increasing the catalyst loading.[1][2]

  • Side Reactions Dominating:

    • Diagnosis: Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts. Common side reactions include elimination to form allylic alcohols, or formation of dioxanes, especially in Prins-type cyclizations.[1][2]

    • Solutions:

      • Lower the reaction temperature to favor the desired cyclization pathway over side reactions.[1][2]

      • Opt for a milder Lewis or Brønsted acid catalyst to reduce undesired reactivity.[1][2]

      • Ensure anhydrous conditions if the desired product is the tetrahydropyran, as the presence of water can be crucial in trapping the carbocation intermediate in some reactions like the Prins cyclization.[1][2] In other cases, the absence of a nucleophile can lead to proton loss and the formation of elimination products.[1][2]

  • Product Instability:

    • Diagnosis: If the desired product is observed initially by TLC or LC-MS but its concentration decreases over time, it may be degrading under the reaction or workup conditions.

    • Solutions:

      • Perform the reaction at a lower temperature.[1]

      • Use a buffered workup to avoid exposing the product to strong acids or bases.[1]

  • Suboptimal Stoichiometry:

    • Diagnosis: Incorrect ratios of reactants can lead to the formation of side products. For instance, an excess of formaldehyde at low temperatures can result in the formation of dioxanes.[1][2]

    • Solutions:

      • Carefully optimize the ratio of the reactants, such as the aldehyde/ketone to the alkene in a Prins cyclization.[1]

Problem 2: Poor Diastereoselectivity in the Tetrahydropyran Ring Formation

Question: My reaction is producing a mixture of diastereomers of the substituted tetrahydropyran. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is a common challenge, particularly in reactions like the Prins cyclization where multiple stereocenters are formed. The stereochemical outcome is often determined by the transition state geometry.

  • Catalyst Selection:

    • The choice of Lewis or Brønsted acid catalyst is critical in controlling the stereochemical outcome. Different catalysts can favor different transition states.[3]

    • Screen a variety of catalysts to find the optimal one for your specific substrate. For example, in certain systems, changing the Lewis acid from TMSOTf to BiCl₃ can completely alter the reaction pathway and stereoselectivity.[4]

  • Reaction Temperature:

    • The reaction temperature can influence the equilibrium between different diastereomeric transition states.

    • Lowering the temperature often favors the formation of the thermodynamically more stable diastereomer.

  • Solvent Effects:

    • The polarity of the solvent can impact the stability of the transition states and thus the diastereoselectivity.

    • Experiment with solvents of varying polarity to optimize the diastereomeric ratio.

  • Substrate Control:

    • The geometry of the starting materials can directly influence the stereochemistry of the product. For instance, in Prins cyclizations, the use of a trans-homoallylic alcohol with an aldehyde has been shown to exclusively generate (up-down-up) 2,3,4-trisubstituted tetrahydropyrans.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing substituted tetrahydropyrans?

A1: Several powerful methods are employed for the synthesis of substituted tetrahydropyrans, including:

  • Prins Cyclization: An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a tetrahydropyran ring. This method is highly versatile and allows for the stereoselective introduction of multiple substituents.[1][5]

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a heterodienophile (e.g., an aldehyde or imine) to form a dihydropyran, which can then be reduced to the corresponding tetrahydropyran.[6][7]

  • Intramolecular Williamson Ether Synthesis: The intramolecular cyclization of a haloalcohol or a related substrate containing a hydroxyl group and a good leaving group to form the tetrahydropyran ring via an SN2 reaction.[8][9][10]

  • Intramolecular Michael Addition (Oxo-Michael Reaction): The intramolecular 1,4-addition of a hydroxyl group to an α,β-unsaturated carbonyl compound to form a tetrahydropyran ring.[6]

Q2: How can I minimize the formation of the elimination side product (allylic alcohol) during a Prins cyclization?

A2: The formation of allylic alcohols is a common side reaction in Prins cyclizations, arising from the elimination of a proton from the carbocation intermediate. This is particularly favored in the absence of a nucleophile to trap the carbocation.[1][2] To minimize this side product:

  • Ensure the presence of a nucleophile (e.g., water, acetic acid) in the reaction mixture to trap the carbocation.[1][2]

  • Use milder reaction conditions, such as a lower temperature or a weaker acid catalyst, to disfavor the elimination pathway.[1][2]

Q3: What is the role of protecting groups in the synthesis of substituted tetrahydropyrans?

A3: Protecting groups are crucial in multi-step syntheses of complex substituted tetrahydropyrans. They are used to temporarily block reactive functional groups (like alcohols) to prevent them from interfering with reactions at other sites of the molecule. The tetrahydropyranyl (THP) group itself is a common acid-labile protecting group for alcohols.[4] Careful selection of orthogonal protecting groups is essential for the successful synthesis of complex target molecules.

Q4: What are some common challenges in the purification of substituted tetrahydropyrans?

A4: Purification of substituted tetrahydropyrans can be challenging due to:

  • Similar Polarities of Diastereomers: Diastereomeric products often have very similar polarities, making their separation by column chromatography difficult. Careful optimization of the eluent system or the use of high-performance liquid chromatography (HPLC) may be necessary.

  • Product Instability: Some substituted tetrahydropyrans can be sensitive to the acidic or basic conditions of chromatography or workup, leading to degradation. Neutralizing the silica gel or using a different stationary phase can sometimes mitigate this issue.

  • Removal of Catalysts: Metal-based catalysts or acidic promoters need to be effectively removed during workup to avoid product degradation and to obtain a pure compound. This may involve specific aqueous washes or filtration through a pad of a suitable adsorbent.

Data Presentation

Table 1: Comparison of Lewis Acids on Diastereoselectivity in a Prins-type Cyclization

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1SnCl₄CH₂Cl₂-78285>95:5
2BF₃·OEt₂CH₂Cl₂-78 to 047890:10
3TiCl₄CH₂Cl₂-78182>95:5
4InCl₃CH₂Cl₂2569285:15
5Sc(OTf)₃CH₂Cl₂25128880:20

Note: Data is representative and compiled from various sources for illustrative purposes. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Stereoselective Prins Cyclization for the Synthesis of a 4-Chlorotetrahydropyran

This protocol describes a general procedure for the Lewis acid-catalyzed Prins cyclization of a homoallylic alcohol with an aldehyde to yield a 4-chlorotetrahydropyran derivative.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Lewis Acid (e.g., SnCl₄, 1.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, add the homoallylic alcohol and dissolve it in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde to the cooled solution.

  • Slowly add the Lewis acid (e.g., a 1 M solution of SnCl₄ in CH₂Cl₂) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hetero-Diels-Alder Reaction for the Synthesis of a Dihydropyran

This protocol outlines a general procedure for the hetero-Diels-Alder reaction between an activated diene (e.g., Danishefsky's diene) and an aldehyde.

Materials:

  • Aldehyde (1.0 equiv)

  • Danishefsky's diene (1.5 equiv)

  • Lewis Acid catalyst (e.g., ZnCl₂, 0.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (1 M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add the aldehyde and dissolve it in anhydrous THF.

  • Add the Lewis acid catalyst to the solution.

  • Add Danishefsky's diene dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion of the cycloaddition, add 1 M HCl to the reaction mixture to effect hydrolysis of the silyl enol ether.

  • Stir for an additional 30 minutes.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Intramolecular Williamson Ether Synthesis for Tetrahydropyran Formation

This protocol describes a general procedure for the base-mediated intramolecular cyclization of a 5-halopentan-1-ol to form a tetrahydropyran.

Materials:

  • 5-halopentan-1-ol (e.g., 5-bromopentan-1-ol) (1.0 equiv)

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add a suspension of NaH in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the 5-halopentan-1-ol in anhydrous THF dropwise to the NaH suspension. (Caution: Hydrogen gas is evolved).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solution under reduced pressure (the product may be volatile).

  • Purify the crude product by distillation or flash column chromatography if necessary.

Visualizations

Troubleshooting_Low_Yield start Low Yield of Tetrahydropyran check_completion Monitor Reaction (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains check_byproducts Analyze Byproducts (NMR, LC-MS) check_completion->check_byproducts Complete solution_incomplete Increase Time/ Temp/Catalyst incomplete->solution_incomplete end Improved Yield solution_incomplete->end side_reactions Side Reactions Dominating check_byproducts->side_reactions Significant Byproducts check_stability Monitor Product Concentration Over Time check_byproducts->check_stability No Major Byproducts solution_side_reactions Lower Temp/ Milder Catalyst/ Optimize Stoichiometry side_reactions->solution_side_reactions solution_side_reactions->end instability Product Instability check_stability->instability Product Degrades check_stability->end Product Stable solution_instability Lower Temp/ Buffered Workup instability->solution_instability solution_instability->end

Caption: Troubleshooting workflow for low yields in tetrahydropyran synthesis.

Prins_Cyclization_Mechanism cluster_main Prins Cyclization Pathway cluster_side Side Reactions Reactants Homoallylic Alcohol + Aldehyde + Acid Catalyst Oxocarbenium Oxocarbenium Ion Intermediate Reactants->Oxocarbenium Dioxane_Formation Reaction with Excess Formaldehyde (Dioxane) Reactants->Dioxane_Formation Excess CH₂O Cyclization Intramolecular Cyclization Oxocarbenium->Cyclization Carbocation Tetrahydropyranyl Carbocation Cyclization->Carbocation Nucleophilic_Attack Nucleophilic Attack (e.g., Cl⁻, H₂O) Carbocation->Nucleophilic_Attack Elimination Proton Elimination (Allylic Alcohol) Carbocation->Elimination Product Substituted Tetrahydropyran Nucleophilic_Attack->Product

References

analytical methods for detecting impurities in 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the analytical characterization of 4-N-BOC-amino-4-carboxytetrahydropyran.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for assessing the purity of this compound?

A1: The most widely adopted method for determining the purity of BOC-protected amino acids like this compound is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection.[1][2] For structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic technique (LC-MS or GC-MS), are indispensable.[][4][5]

Q2: What are the potential impurities I should be aware of during synthesis and storage?

A2: Potential impurities can originate from the synthetic route or degradation. Common classes of impurities include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Process-Related Impurities: By-products from incomplete reactions or side reactions, such as the corresponding unprotected amino acid (loss of the BOC group).

  • Degradation Products: Hydrolysis of the BOC group under acidic conditions is a common degradation pathway.

  • Residual Solvents: Solvents used during synthesis and purification.

Q3: Which spectroscopic methods are best for structural elucidation of unknown impurities?

A3: A combination of techniques is often necessary for unequivocal structure identification.[5]

  • NMR Spectroscopy (1H, 13C, COSY): Provides detailed information about the chemical structure, proton and carbon environments, and connectivity of atoms.[4][6] It is a powerful tool for identifying the exact structure of an unknown impurity without needing a reference standard.[5]

  • Mass Spectrometry (MS): Provides the molecular weight of the impurity and, with fragmentation analysis (MS/MS), yields information about its substructures. LC-MS is particularly useful for identifying impurities present at low levels.[]

Q4: Can I use Gas Chromatography (GC) to analyze this compound?

A4: Direct analysis of this compound by GC is challenging due to its low volatility and thermal instability.[7] The BOC protecting group can be thermally labile and may degrade in the high temperatures of the GC inlet, leading to inaccurate results.[8] However, GC-MS can be employed after a derivatization step (e.g., silylation) that converts the polar carboxyl and amino groups into more volatile and stable derivatives.[7][]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

HPLC Analysis: Common Problems and Solutions

Q: My peak for the main compound is tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[10]

  • Possible Cause 1: Silanol Interactions. Residual acidic silanol groups on the silica-based C18 column can interact with the basic nitrogen atom in your compound.

    • Solution: Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1%) to mask the silanol groups. Alternatively, decrease the mobile phase pH to protonate the silanols and reduce interaction.[10] Using a modern, end-capped, high-purity silica column can also minimize this effect.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak fronting or tailing.[10]

    • Solution: Reduce the sample concentration or the injection volume and re-run the analysis.

  • Possible Cause 3: Column Contamination. Strongly retained impurities from previous injections can accumulate on the column, creating active sites that cause tailing.

    • Solution: Implement a robust column flushing procedure after each analytical sequence. If the problem persists, use a guard column to protect the analytical column.[11]

Q: I am observing variable or drifting retention times from one injection to the next. What should I check?

A: Fluctuations in retention time compromise the reliability of your method.

  • Possible Cause 1: Mobile Phase Composition. In reversed-phase chromatography, retention is highly sensitive to the organic solvent percentage. Inconsistent mobile phase preparation is a frequent cause of drift.[12]

    • Solution: Ensure the mobile phase is prepared accurately and consistently. If using an online mixing system, check that the proportioning valves are functioning correctly by preparing a pre-mixed mobile phase and observing if the issue resolves.[13]

  • Possible Cause 2: Column Equilibration. Insufficient equilibration time between gradient runs or after installing a new column can lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting the sample. A stable baseline is a good indicator of equilibration.

  • Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

Q: I see "ghost peaks" in my chromatogram, especially during a gradient run. Where are they coming from?

A: Ghost peaks are spurious peaks that do not originate from the injected sample.

  • Possible Cause 1: Contaminated Mobile Phase. Impurities in the solvents (especially water) can accumulate on the column at low organic concentrations and elute as sharp peaks when the organic percentage increases during a gradient.[11]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.

  • Possible Cause 2: Carryover from Autosampler. Residual sample from a previous, more concentrated injection can be introduced into the current run.

    • Solution: Optimize the needle wash/rinse method in your autosampler settings. Use a strong solvent in the wash solution to effectively clean the needle and injection port.

  • Possible Cause 3: Sample Degradation. The compound may be degrading in the autosampler vial over time.

    • Solution: Use an autosampler with temperature control and set it to a lower temperature (e.g., 4-8 °C) to minimize degradation. Analyze samples as soon as possible after preparation.

Analytical Workflows & Troubleshooting Logic

The following diagrams illustrate a typical workflow for impurity analysis and a decision tree for troubleshooting HPLC peak tailing.

cluster_0 Impurity Analysis Workflow A Sample Preparation (Dissolve in suitable solvent) B HPLC Screening (Purity Assessment) A->B C Impurity Detected? B->C D LC-MS Analysis (Obtain Molecular Weight) C->D Yes H END C->H No E Fraction Collection (Preparative HPLC) D->E F NMR Analysis (Structural Elucidation) E->F G Structure Identified F->G

Caption: General workflow for impurity identification and characterization.

cluster_1 Troubleshooting: HPLC Peak Tailing Start Peak Tailing Observed Check_Conc Reduce Sample Concentration/Volume Start->Check_Conc Problem_Solved1 Problem Solved: Column Overload Check_Conc->Problem_Solved1 Tailing Stops Check_pH Adjust Mobile Phase pH or Add Modifier (TEA) Check_Conc->Check_pH Tailing Persists Problem_Solved2 Problem Solved: Silanol Interactions Check_pH->Problem_Solved2 Tailing Stops Check_Column Flush Column or Replace Guard Column Check_pH->Check_Column Tailing Persists Problem_Solved3 Problem Solved: Column Contamination Check_Column->Problem_Solved3 Tailing Stops Further_Invest Further Investigation Needed Check_Column->Further_Invest Tailing Persists

Caption: Decision tree for diagnosing the cause of HPLC peak tailing.

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Analysis

This protocol outlines a standard reversed-phase HPLC method suitable for determining the purity of this compound and separating it from common impurities.

  • Instrumentation: HPLC system with a UV detector, pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: See Table 1 for a typical gradient profile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 210 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: NMR Sample Preparation for Structural Confirmation

This protocol is for preparing a sample for 1H NMR analysis to confirm the structure of the main compound or an isolated impurity.

  • Materials: NMR tubes, deuterated solvent (e.g., DMSO-d6 or CDCl3), sample.

  • Procedure:

    • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 is often a good choice for polar molecules).

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

    • If the sample does not fully dissolve, gentle heating or sonication may be applied.

    • Once dissolved, place the NMR tube into the spectrometer for analysis.

    • Acquire standard 1H, 13C, and 2D-COSY spectra as needed for structural analysis.[5]

Quantitative Data Summary

The following tables provide representative data for the HPLC method described in Protocol 1. Note that these values are illustrative and may vary depending on the specific instrumentation and conditions used.

Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
20.0595
25.0595
25.1955
30.0955

Table 2: Representative HPLC Retention Times and Limits of Detection

CompoundExpected Retention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)
4-amino-4-carboxytetrahydropyran (de-protected)~ 4.5~ 0.01%~ 0.03%
This compound ~ 15.2 N/A N/A
Unidentified Process Impurity 1~ 12.8~ 0.02%~ 0.05%
Unidentified Process Impurity 2~ 16.5~ 0.02%~ 0.05%

References

Technical Support Center: Scale-up Synthesis of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-N-BOC-amino-4-carboxytetrahydropyran.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A common and scalable approach involves a multi-step synthesis starting from tetrahydropyran-4-one. The key steps are:

  • Strecker Synthesis: Reaction of tetrahydropyran-4-one with ammonium carbonate and sodium cyanide to form an α-aminonitrile intermediate.

  • BOC Protection: Protection of the amino group of the intermediate with di-tert-butyl dicarbonate (Boc₂O).

  • Hydrolysis: Hydrolysis of the nitrile and concomitant removal of other protecting groups to yield the final product, this compound.

Q2: What are the critical parameters to control during the BOC protection step?

The BOC protection step is crucial for high yield and purity. Key parameters to monitor and control include:

  • Temperature: The reaction is often heated to 80-100°C to ensure complete reaction. Careful temperature control is necessary to prevent side reactions.

  • Reaction Time: Reaction times can be lengthy, ranging from 16-20 hours. It is essential to monitor the reaction progress by techniques like TLC or HPLC to determine the optimal reaction time.

  • Stoichiometry of Reagents: The molar ratio of the amino acid intermediate, di-tert-butyl dicarbonate, and catalyst (like DMAP) should be carefully controlled to prevent the formation of di-BOC byproducts and to ensure full conversion.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) are commonly used. The solvent should be free of water to prevent hydrolysis of the Boc anhydride.

Q3: I am observing a low yield in my synthesis. What are the potential causes and how can I troubleshoot this?

Low yields can stem from several issues:

  • Incomplete Strecker Reaction: Ensure the initial formation of the aminonitrile is complete before proceeding. Monitor this step by an appropriate analytical method.

  • Incomplete BOC Protection: The amino group of the intermediate might not be fully protected. Consider increasing the reaction time, temperature, or the amount of Boc₂O.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. Common side reactions include the formation of di-BOC protected amine. Optimizing the stoichiometry of reagents can help minimize this.

  • Product Loss during Workup and Purification: The extraction and crystallization steps can lead to product loss. Ensure proper pH adjustment during extraction and optimize the crystallization solvent system.

Q4: How can I purify the final product on a large scale?

For large-scale purification of this compound, crystallization is the preferred method.

  • Solvent Selection: A common technique is to dissolve the crude product in a "good" solvent (a solvent in which it is highly soluble) and then slowly add a "poor" solvent (a solvent in which it is sparingly soluble) to induce crystallization.

  • Seeding: Adding a small amount of pure product (seed crystals) can initiate crystallization if it does not occur spontaneously.

  • Pulping: The solidified product can be slurried in a weak polar solvent to remove impurities.

  • Filtration and Drying: The purified crystals are collected by filtration and dried under vacuum.

Q5: What are the main safety precautions to consider during the scale-up synthesis?

  • Sodium Cyanide: The Strecker synthesis uses highly toxic sodium cyanide. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and a cyanide antidote kit should be readily available.

  • Exothermic Reactions: The BOC protection step can be exothermic. When working on a large scale, it is crucial to have adequate cooling and temperature control to prevent a runaway reaction.

  • Solvent Handling: Large volumes of organic solvents are used. Ensure proper grounding of equipment to prevent static discharge and use in a well-ventilated area away from ignition sources.

  • Pressure Build-up: The BOC protection reaction releases carbon dioxide. The reaction vessel should be equipped with a pressure relief system.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis.

Problem Possible Cause Troubleshooting Steps
Low Yield of Intermediate I (α-aminonitrile) Incomplete reaction in the Strecker synthesis.- Ensure the reaction temperature is maintained at 60-70°C. - Verify the quality and stoichiometry of ammonium carbonate and sodium cyanide. - Extend the reaction time if necessary, monitoring by TLC or other appropriate methods.
Formation of Multiple Products during BOC Protection - Di-BOC formation: Over-reaction with Boc₂O. - Side reactions: Presence of other nucleophilic groups.- Use a stoichiometric amount of Boc₂O and monitor the reaction progress closely. - Control the reaction temperature and time carefully.
Difficulty in Isolating the Product after Hydrolysis Incorrect pH adjustment.- Carefully adjust the pH to 2-4 with hydrochloric acid to ensure complete precipitation of the product. - Cool the solution to facilitate precipitation.
Product is an Oil and Does Not Crystallize - Impurities present: Residual solvents or byproducts may inhibit crystallization. - Supersaturation not reached: The concentration of the product in the solvent is too low.- Perform an additional aqueous wash of the crude product before crystallization. - Try a different solvent system for crystallization. - Concentrate the solution to increase the product concentration. - Scratch the inside of the flask with a glass rod to induce crystallization. - Use seed crystals.
Final Product Purity is Low Inefficient purification.- Recrystallize the product multiple times if necessary. - Consider using a different solvent system for recrystallization. - For highly impure samples, column chromatography may be required, although it is less ideal for very large scales.

Experimental Protocols

Synthesis of 4-amino-tetrahydro-2-pyran-4-carboxylic acid Intermediate

This protocol is based on a patented procedure and should be adapted and optimized for scale-up.

  • Reaction Setup: In a suitable reaction vessel, add tetrahydropyran-4-one, water, and ethanol.

  • Addition of Reagents: Add ammonium carbonate and sodium cyanide to the mixture.

  • Reaction: Heat the mixture to 60-70°C for 3-4 hours.

  • Isolation: Cool the reaction mixture to 5-10°C and filter the precipitate.

  • Washing and Drying: Wash the filter cake with ice water and dry under vacuum to obtain the intermediate α-aminonitrile.

Synthesis of this compound
  • Reaction Setup: In a reaction vessel, dissolve the α-aminonitrile intermediate in DMF.

  • Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • BOC Anhydride Addition: Add di-tert-butyl dicarbonate dropwise to the mixture.

  • Reaction: Heat the mixture to 80-100°C and stir for 16-20 hours.

  • Workup: After the reaction is complete, pour the mixture into water and stir to precipitate the BOC-protected intermediate. Filter and dry the solid.

  • Hydrolysis: Add the BOC-protected intermediate to tetrahydrofuran and add a 40-60% sodium hydroxide solution.

  • Reflux: Heat the mixture to reflux for 5-6 hours.

  • Solvent Removal: Distill off the tetrahydrofuran.

  • Precipitation: Adjust the pH of the remaining aqueous solution to 2-4 with hydrochloric acid to precipitate the final product.

  • Isolation: Filter the solid, wash with water, and dry under vacuum.

Visualizations

Synthesis_Workflow start Start strecker Strecker Synthesis (Tetrahydropyran-4-one, NH4HCO3, NaCN) start->strecker boc_protection BOC Protection (Boc2O, DMAP, DMF) strecker->boc_protection Intermediate I hydrolysis Hydrolysis (NaOH, THF/H2O) boc_protection->hydrolysis Intermediate II purification Purification (Crystallization) hydrolysis->purification final_product 4-N-BOC-amino-4- carboxytetrahydropyran purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Workflow issue Low Yield or Impure Product check_sm Check Starting Material Purity issue->check_sm check_reagents Verify Reagent Stoichiometry and Quality issue->check_reagents monitor_reaction Monitor Reaction Progress (TLC/HPLC) issue->monitor_reaction optimize_boc Optimize BOC Protection (Temp, Time, Reagents) monitor_reaction->optimize_boc optimize_workup Optimize Workup (pH adjustment, Extraction) optimize_boc->optimize_workup optimize_purification Optimize Purification (Solvent system, Seeding) optimize_workup->optimize_purification success High Yield and Purity optimize_purification->success

Caption: A logical troubleshooting workflow for addressing low yield or purity issues.

Validation & Comparative

Comparative Analysis of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN. Due to the limited availability of public experimental NMR data for this compound, this report furnishes a predicted ¹H and ¹³C NMR dataset and compares it with experimental data from a structurally analogous compound, 1-Boc-piperidine-4-carboxylic acid. This comparison offers valuable insights for researchers in synthetic chemistry and drug development for the structural verification of related molecules.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for the reference compound, 1-Boc-piperidine-4-carboxylic acid.

Table 1: ¹H NMR Data Comparison

Assignment This compound (Predicted) 1-Boc-piperidine-4-carboxylic acid (Experimental)
Solvent CDCl₃CDCl₃
Frequency 400 MHz400 MHz
Chemical Shift (δ ppm) Multiplicity Integration
-C(CH₃)₃1.45s
-CH₂- (ring, axial)1.90 - 2.10m
-CH₂- (ring, equatorial)2.20 - 2.40m
-CH- (ring)
-CH₂-N
-CH₂-O-3.60 - 3.80m
-NH-~5.1br s
-COOH>10br s

Note: Predicted data is generated from computational models and may differ from experimental values. "m" denotes multiplet, "s" denotes singlet, and "br s" denotes broad singlet.

Table 2: ¹³C NMR Data Comparison

Assignment This compound (Predicted) 1-Boc-piperidine-4-carboxylic acid (Experimental)
Solvent CDCl₃CDCl₃
Frequency 100 MHz100 MHz
Chemical Shift (δ ppm) Chemical Shift (δ ppm)
-C H₃~28.428.4
-C (CH₃)₃~80.579.8
Ring -C H₂-~34.028.8
Ring -C H₂-O- or -C H₂-N-~64.543.5
Ring -C H-41.5
C4 (quaternary)~58.0
-C =O (Boc)~155.2154.8
-C OOH~176.0179.5

Note: Predicted data is generated from computational models and may differ from experimental values.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

¹H NMR Spectroscopy:

  • The ¹H NMR spectra are recorded on a 400 MHz spectrometer.

  • The acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16 scans.

  • The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard or the residual solvent peak.

¹³C NMR Spectroscopy:

  • The ¹³C NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz.

  • Proton-decoupled spectra are acquired with a spectral width of 240 ppm.

  • A relaxation delay of 2.0 s and an acquisition time of 1.5 s are used, with an accumulation of 1024 scans.

  • Chemical shifts are referenced to the solvent peak.

Workflow Visualization

The following diagram illustrates a typical workflow for NMR data acquisition and analysis.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d Prepared Sample e Tune and Shim d->e f Acquire 1H and 13C Spectra e->f g Process Raw Data (FID) f->g Raw Data h Phase and Baseline Correction g->h i Peak Picking and Integration h->i j Structural Elucidation i->j k Verified Structure j->k Final Structure

Caption: Workflow for NMR Spectroscopy from Sample Preparation to Structural Elucidation.

Mass Spectrometry Analysis of 4-N-BOC-Amino-4-Carboxytetrahydropyran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with novel chemical entities, the precise characterization of molecules such as 4-N-BOC-amino-4-carboxytetrahydropyran is fundamental. This guide provides a comparative overview of mass spectrometry-based approaches for its analysis, offering insights into expected fragmentation patterns and optimal analytical techniques. While specific experimental data for this compound is not widely published, this guide leverages established principles of mass spectrometry for BOC-protected amines and tetrahydropyran derivatives to provide a robust analytical framework.

Predicted Fragmentation Patterns

The mass spectral behavior of this compound is expected to be dominated by the fragmentation of the tert-butyloxycarbonyl (BOC) protecting group and the tetrahydropyran ring. The BOC group is notoriously labile under common mass spectrometry conditions and can fragment in several ways.[1][2] A primary fragmentation pathway involves the loss of isobutylene (56 Da), leading to a prominent [M-56]+ ion.[2][3] Alternatively, the entire BOC group (100 Da) can be lost.

The tetrahydropyran ring itself can undergo cleavage, with a characteristic fragment at m/z 85 corresponding to the tetrahydropyranyl cation.[4][5] The presence of the amino and carboxyl groups introduces further possibilities for fragmentation, including the loss of CO2 (44 Da) from the carboxyl group.

Comparison of Mass Spectrometry Techniques

The choice of ionization technique and mass analyzer is critical for the successful analysis of this compound. Softer ionization methods are generally preferred to minimize the premature cleavage of the labile BOC group.[6]

Technique Ionization Principle Applicability for this compound Anticipated Advantages Potential Limitations
Electrospray Ionization (ESI) Soft ionization creating ions from solution.Highly suitable, especially when coupled with liquid chromatography (LC-MS).[]Gentle ionization preserves the molecular ion; allows for the analysis of polar, non-volatile compounds.[]In-source fragmentation of the BOC group can still occur; careful optimization of source parameters is needed.[6]
Atmospheric Pressure Chemical Ionization (APCI) Ionization of analytes in the gas phase through corona discharge.Suitable for less polar compounds than ESI.[]Can be a good alternative if ESI fails to produce a strong signal.More energetic than ESI, potentially leading to increased fragmentation.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Soft ionization where a laser strikes a matrix containing the analyte.Can be used, particularly for high-throughput screening.[6]Often produces singly charged ions with minimal fragmentation, simplifying spectral interpretation.[6]Requires a suitable matrix and may be less amenable to coupling with liquid chromatography.

Table 1. Comparison of Ionization Techniques for the Analysis of this compound.

Different mass analyzers offer distinct advantages in terms of resolution, mass accuracy, and tandem mass spectrometry (MS/MS) capabilities.

Mass Analyzer Principle Performance for this compound Analysis
Quadrupole Mass separation based on the stability of ion trajectories in an oscillating electric field.Good for routine quantification and target analysis due to its robustness and cost-effectiveness.
Time-of-Flight (TOF) Mass separation based on the time it takes for ions to travel a fixed distance.Provides high resolution and mass accuracy, enabling confident molecular formula determination.
Orbitrap Ions are trapped in an orbital motion around a central electrode, and their frequency is related to their m/z.Offers very high resolution and mass accuracy, ideal for structural elucidation and impurity profiling.
Ion Trap Ions are trapped in a 3D or linear electric field, and masses are sequentially ejected for detection.Excellent for MSn experiments to elucidate fragmentation pathways.

Table 2. Comparison of Mass Analyzers for the Analysis of this compound.

Experimental Protocols

While a specific, validated protocol for this compound is not available, a general procedure for LC-MS analysis using ESI is provided below as a starting point.

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for injection.

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

Mass Spectrometry (MS) Conditions (ESI-QTOF):

  • Ionization Mode: Positive and negative ion modes should be evaluated.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (optimize to minimize in-source fragmentation).

  • Source Temperature: 100-120 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Energy (for MS/MS): Ramp collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Logical Workflow for Analysis

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Stock_Solution Prepare 1 mg/mL Stock Working_Solution Dilute to 1-10 µg/mL Stock_Solution->Working_Solution LC_Separation Reversed-Phase LC Working_Solution->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection High-Resolution MS (TOF or Orbitrap) Ionization->MS_Detection MSMS Tandem MS (MS/MS) MS_Detection->MSMS Molecular_Ion Identify [M+H]+ or [M-H]- MSMS->Molecular_Ion Fragmentation Analyze Fragmentation Pattern Molecular_Ion->Fragmentation Structure_Confirmation Confirm Structure Fragmentation->Structure_Confirmation

Caption: Workflow for the LC-MS analysis of this compound.

Predicted Fragmentation Pathway

Fragmentation_Pathway Parent [M+H]+ M_minus_56 [M+H - C4H8]+ Parent->M_minus_56 - 56 Da (Isobutylene) M_minus_100 [M+H - C5H9O2]+ Parent->M_minus_100 - 100 Da (BOC group) Decarboxylated [M+H - CO2]+ Parent->Decarboxylated - 44 Da (CO2) THP_fragment m/z 85 M_minus_100->THP_fragment Further Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of this compound.

References

Purity Analysis of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN: A Comparative Guide to HPLC and TLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the purity assessment of 4-N-BOC-amino-4-carboxytetrahydropyran, a key building block in medicinal chemistry. We present detailed experimental protocols, comparative data, and visual workflows to facilitate informed decisions on the most suitable analytical strategy.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the quantitative purity analysis of non-volatile organic compounds like BOC-protected amino acids.[1][2] Its high resolution and sensitivity allow for the accurate determination of the main compound and the detection of even minor impurities.[2] In contrast, Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and qualitative method for monitoring reaction progress and for preliminary purity assessment.[2][3]

Comparative Analysis: HPLC vs. TLC

The choice between HPLC and TLC depends on the specific analytical requirements, including the need for quantitative data, the complexity of the sample, and the desired throughput.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column under high pressure.[2]Separation based on the differential migration of analytes up a solid stationary phase coated on a plate via capillary action of a liquid mobile phase.[2]
Resolution High resolution, capable of separating closely related impurities and complex mixtures.[2]Lower resolution, may not effectively separate compounds with similar polarities.[2]
Quantitation Highly quantitative, providing precise measurements of purity and impurity levels based on peak area.[1][2]Primarily qualitative or semi-quantitative at best.[2]
Sensitivity High sensitivity, allowing for the detection of trace impurities.[2]Lower sensitivity compared to HPLC.[2]
Speed Longer analysis time per sample, but autosamplers enable high-throughput screening.[2]Rapid analysis, suitable for quick checks and reaction monitoring.[2]
Cost High initial instrument cost and ongoing operational expenses for solvents, columns, and maintenance.[2]Low initial setup and operational costs.[2]
Application Final purity determination, impurity profiling, quality control, and regulatory submissions.[2]Reaction monitoring, qualitative purity checks, and solvent system optimization for column chromatography.[2][3]

Experimental Protocols

Below are detailed protocols for the purity analysis of this compound using HPLC and TLC.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To quantitatively determine the purity of this compound and identify any potential impurities.

Instrumentation:

  • HPLC system with a UV detector, gradient pump, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV absorbance at 210 nm.

  • Column Temperature: 30 °C.[2]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.[1]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1]

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Thin-Layer Chromatography (TLC) Protocol

Objective: To qualitatively assess the purity of this compound and monitor reaction progress.

Materials:

  • Stationary Phase: Silica gel 60 F254 TLC plates.[2]

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v). A common alternative is a butanol:acetic acid:water mixture.[2]

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like methanol or dichloromethane to a concentration of approximately 1-2 mg/mL.[2]

  • Visualization: UV light (254 nm) and a suitable staining reagent such as ninhydrin solution (for free amines) or potassium permanganate stain.

Procedure:

  • Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15-20 minutes.

  • Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under UV light and then with the chosen staining reagent.

Illustrative Data Presentation

The following tables provide an example of how quantitative data from HPLC analysis and semi-quantitative data from TLC analysis can be presented.

Table 1: Illustrative HPLC Data for Purity Analysis

Peak No.Retention Time (min)Peak AreaArea (%)Identity
12.515,0000.5Impurity 1 (e.g., starting material)
210.22,955,00098.5This compound
312.830,0001.0Impurity 2 (e.g., de-BOC product)
Total 3,000,000 100.0

Table 2: Illustrative TLC Data

Spot No.Rf ValueIntensityVisualizationIdentity
10.75StrongUV, KMnO4This compound
20.10FaintUV, KMnO4Baseline Impurity

Experimental Workflows

The following diagrams illustrate the workflows for HPLC and TLC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Purity data1->data2 data3 Generate Report data2->data3

Caption: Workflow for HPLC purity analysis.

TLC_Workflow cluster_prep Preparation cluster_analysis TLC Analysis cluster_viz Visualization & Analysis prep1 Prepare Mobile Phase prep2 Prepare Sample Solution tlc1 Spot Plate prep2->tlc1 tlc2 Develop Plate tlc1->tlc2 tlc3 Dry Plate tlc2->tlc3 viz1 Visualize (UV/Stain) tlc3->viz1 viz2 Calculate Rf Values viz1->viz2 viz3 Assess Purity viz2->viz3

Caption: Workflow for TLC purity analysis.

Potential Impurities in Synthesis

The synthesis of this compound can potentially lead to several impurities. These may include unreacted starting materials, byproducts from the BOC-protection step, or degradation products. For instance, incomplete reaction can leave residual free amino acid. Conversely, harsh acidic conditions during workup could lead to premature deprotection of the BOC group. It is also crucial to consider the potential for dimerization or other side reactions. The choice of analytical method should be capable of resolving the main product from these potential contaminants.

Conclusion

Both HPLC and TLC are valuable tools for assessing the purity of this compound. HPLC provides high-resolution, quantitative data essential for final product release and in-depth impurity profiling. TLC serves as a rapid, cost-effective method for routine monitoring of reactions and qualitative purity checks. The selection of the most appropriate technique should be based on the specific analytical needs, the required level of data quality, and available resources. For comprehensive quality control in research and drug development, a combination of both techniques is often the most effective strategy.

References

A Comparative Guide to 4-N-BOC-Amino-4-Carboxytetrahydropyran and Other Cyclic Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development, particularly in the design of peptidomimetics, cyclic amino acids are indispensable tools.[][2] Their rigid structures introduce conformational constraints into peptide backbones, which can lead to enhanced metabolic stability, increased receptor selectivity, and improved bioavailability.[2][3][4] This guide provides a detailed comparison of 4-N-BOC-amino-4-carboxytetrahydropyran with other significant cyclic amino acids used by researchers and drug development professionals.

Overview of Cyclic Amino Acids

Cyclic amino acids are non-proteinogenic amino acids that contain a ring structure, imparting rigidity that is crucial for designing molecules with specific three-dimensional conformations.[][2] This structural pre-organization can reduce the entropic penalty upon binding to a biological target, often resulting in higher affinity and potency. Key advantages of incorporating these structures include:

  • Enhanced Proteolytic Stability: The cyclic nature and unnatural backbone prevent recognition and cleavage by proteases.[3][4]

  • Improved Bioavailability: Cyclization can mask polar groups and favor conformations that facilitate membrane permeability.[3]

  • Increased Target Specificity: A constrained conformation can favor binding to a specific receptor subtype, reducing off-target effects.[][2]

This comparison focuses on this compound and contrasts it with representative carbocyclic and heterocyclic analogues.

Profile: this compound

This compound is a heterocyclic amino acid featuring a six-membered tetrahydropyran ring. The oxygen atom in the ring introduces polarity and potential hydrogen bonding capabilities, while the quaternary substitution pattern provides significant conformational restriction. The tert-butyloxycarbonyl (BOC) protecting group is standard for use in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), as it is stable under many conditions but easily removed with mild acid.[][6]

Key Features:

  • Scaffold: Six-membered oxygen-containing heterocycle.

  • Substitution: α,α-disubstituted (quaternary), providing maximal conformational constraint.

  • Potential Applications: Used as a building block in pharmaceutical intermediates and for creating peptide analogs with unique structural properties.[7][8]

Comparative Analysis

For this guide, this compound is compared against three other classes of cyclic amino acids:

  • Aminocyclohexane Carboxylic Acid (ACHC): A carbocyclic analogue that serves as a baseline for a six-membered ring's conformational impact without a heteroatom.

  • Nipecotic Acid: A piperidine-based (aza-heterocyclic) amino acid, offering a different heteroatom (nitrogen) within the six-membered ring.

  • Isoxazoline-based Amino Acids: Five-membered heterocyclic structures that provide different conformational constraints and electronic properties.

Data Presentation: Physicochemical and Structural Properties

The following table summarizes key properties of these cyclic amino acids, providing a basis for comparison. Data is compiled from various literature sources and chemical databases.

PropertyThis compoundN-BOC-ACHC (cis/trans isomers)N-BOC-Nipecotic AcidN-BOC-Isoxazoline Amino Acid Derivative
Molecular Formula C₁₁H₁₉NO₅C₁₂H₂₁NO₄C₁₁H₁₉NO₄Varies (e.g., C₁₄H₂₂N₂O₅)
Molecular Weight ~259.29 g/mol ~243.29 g/mol ~229.27 g/mol Varies
Ring Size 6-membered6-membered6-membered5-membered
Heteroatom(s) OxygenNone (carbocycle)NitrogenNitrogen, Oxygen
Key Structural Feature Tetrahydropyran ringCyclohexane ringPiperidine ringIsoxazoline ring
Conformational Impact Induces stable turn structures; oxygen allows for potential H-bonding.Strong inducer of helical or β-turn structures, depending on cis/trans isomerism.[9][10][11]Induces turns; nitrogen offers a site for further functionalization.Highly constrained, stabilizes α-turn conformations.[12]
Primary Application Peptidomimetic design, pharmaceutical intermediates.[8]Foldamers, induction of secondary structures in peptides.[10]GABA reuptake inhibition, CNS drug research.[13][14][15]Scaffolds for bioactive peptidomimetics, enzyme inhibitors.[16][17][18]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key experiments.

Protocol 1: Conformational Analysis via NMR Spectroscopy

Objective: To determine the solution-phase conformation of a peptide containing a cyclic amino acid.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (¹H, ¹³C, COSY, TOCSY, NOESY/ROESY) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Resonance Assignment: Use COSY and TOCSY spectra to assign proton resonances within each amino acid residue.

  • Structural Restraints: Identify cross-peaks in the NOESY/ROESY spectrum, which correspond to protons that are close in space (< 5 Å). The intensity of these cross-peaks is proportional to the inverse sixth power of the distance between the protons.

  • Dihedral Angle Calculation: Measure ³J(HN,Hα) coupling constants from the high-resolution 1D ¹H spectrum to calculate the phi (φ) dihedral angle using the Karplus equation.

  • Structure Calculation: Use the collected distance and dihedral angle restraints as input for molecular dynamics (MD) or distance geometry (DG) software (e.g., AMBER, CYANA) to generate a family of low-energy structures consistent with the NMR data.

  • Analysis: Analyze the resulting ensemble of structures to determine the preferred conformation and the influence of the cyclic residue on the peptide backbone.[9]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with BOC Chemistry

Objective: To incorporate a BOC-protected cyclic amino acid into a peptide sequence on a solid support.

Methodology:

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide). Swell the resin in dichloromethane (DCM).

  • BOC Deprotection: Remove the BOC protecting group from the resin-bound amino acid by treating it with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[19] Wash the resin with DCM and neutralize with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM.

  • Coupling:

    • In a separate vessel, dissolve the incoming this compound (3 equivalents) and a coupling agent like HBTU (3 eq.) in N,N-dimethylformamide (DMF).

    • Add DIPEA (6 eq.) to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present).[19]

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a strong acid, typically hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes and relationships.

Experimental Workflow for Cyclic Amino Acid Evaluation

G cluster_0 Synthesis & Incorporation cluster_1 Structural Analysis cluster_2 Performance Evaluation cluster_3 Data Analysis A Synthesize N-Boc-Cyclic Amino Acid B Incorporate into Peptide (SPPS) A->B C NMR Spectroscopy (Conformational Analysis) B->C D X-Ray Crystallography (Solid-State Structure) B->D E Metabolic Stability Assay (Protease Resistance) C->E F Binding Affinity Assay (Receptor Interaction) D->F H Structure-Activity Relationship (SAR) E->H G Cell Permeability Assay (e.g., PAMPA) F->G F->H G->H

Caption: Workflow for evaluating novel cyclic amino acids.

Representative Signaling Pathway

G Ligand Cyclic Peptide (Antagonist) Receptor GPCR Target Ligand->Receptor Binds & Blocks G_Protein G Protein (Gα, Gβγ) Receptor->G_Protein Activation Blocked Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger PKA Protein Kinase A (PKA) SecondMessenger->PKA Response Cellular Response (Blocked) PKA->Response

Caption: GPCR signaling pathway modulation by a cyclic peptide.

Conclusion

This compound represents a valuable building block for peptidomimetic design, offering a unique combination of a six-membered heterocyclic scaffold and a quaternary substitution pattern. Its properties distinguish it from purely carbocyclic analogues like ACHC, which lack the hydrogen bonding potential of the ring oxygen, and from nitrogen-containing heterocycles like nipecotic acid, which have different electronic properties and potential roles as bioisosteres. Compared to smaller five-membered rings like isoxazolines, it will impose a different set of dihedral angle constraints on the peptide backbone.

The choice of a specific cyclic amino acid depends on the desired conformational outcome, the intended biological target, and the overall physicochemical properties required for the final drug candidate. By leveraging the distinct structural features of scaffolds like this compound, researchers can fine-tune peptide conformations to achieve superior therapeutic profiles.

References

Spectroscopic Characterization of 4-N-BOC-Amino-4-Carboxytetrahydropyran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 4-N-BOC-amino-4-carboxytetrahydropyran, a valuable building block in medicinal chemistry, alongside structurally related, conformationally constrained amino acid analogues. Due to the limited availability of public experimental spectra for the primary compound, this guide leverages data from closely related structures and established spectroscopic principles to provide a comprehensive overview for researchers.

Executive Summary

This compound is a non-proteinogenic amino acid derivative that incorporates a tetrahydropyran ring, imparting conformational rigidity. This feature is highly desirable in peptidomimetics and drug design to enhance binding affinity and metabolic stability. This guide compares its expected spectroscopic characteristics with two common alternatives: BOC-4-amino-piperidine-4-carboxylic acid and cis/trans-BOC-4-aminocyclohexane-4-carboxylic acid. The data presented is a combination of available experimental data for analogues and predicted values based on the chemical structure.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its alternatives.

Table 1: ¹H NMR Spectroscopic Data (Predicted and/or from Analogues, Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
4-N-BOC-amino-4-carboxy-tetrahydropyran ~1.45s9H, C(CH₃)₃
~1.8-2.2m4H, Tetrahydropyran CH₂
~3.5-3.9m4H, Tetrahydropyran CH₂-O
~5.0br s1H, NH
~10-12br s1H, COOH
BOC-4-amino-piperidine-4-carboxylic acid 1.46s9H, C(CH₃)₃
1.7-2.1m4H, Piperidine CH₂
2.9-3.4m4H, Piperidine CH₂-N
5.1br s1H, NH
11.5br s1H, COOH
trans-BOC-4-aminocyclohexane-4-carboxylic acid 1.44s9H, C(CH₃)₃
1.2-2.3m9H, Cyclohexane CH/CH₂
4.8br s1H, NH
12.1br s1H, COOH

Table 2: ¹³C NMR Spectroscopic Data (Predicted and/or from Analogues, Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
4-N-BOC-amino-4-carboxy-tetrahydropyran ~28.3C(CH₃)₃
~35-40Tetrahydropyran CH₂
~55Quaternary C
~65-70Tetrahydropyran CH₂-O
~80.5C(CH₃)₃
~155.5NHCOO
~175COOH
BOC-4-amino-piperidine-4-carboxylic acid 28.4C(CH₃)₃
38-45Piperidine CH₂
56Quaternary C
80.1C(CH₃)₃
155.2NHCOO
176COOH
trans-BOC-4-aminocyclohexane-4-carboxylic acid 28.5C(CH₃)₃
29-45Cyclohexane CH₂
48CH-COOH
52CH-NHBoc
79.8C(CH₃)₃
155.0NHCOO
178COOH

Table 3: IR Spectroscopic Data (Solid Phase, KBr or ATR)

CompoundWavenumber (cm⁻¹)Assignment
4-N-BOC-amino-4-carboxy-tetrahydropyran 3300-2500 (broad)O-H stretch (carboxylic acid)
~3350N-H stretch (amide)
~2950C-H stretch (aliphatic)
~1710C=O stretch (carboxylic acid)
~1685C=O stretch (amide)
~1160C-O stretch (ether)
BOC-4-amino-piperidine-4-carboxylic acid 3400-2500 (broad)O-H stretch (carboxylic acid)
~3360N-H stretch (amide)
~2940C-H stretch (aliphatic)
~1715C=O stretch (carboxylic acid)
~1690C=O stretch (amide)
trans-BOC-4-aminocyclohexane-4-carboxylic acid 3350-2500 (broad)O-H stretch (carboxylic acid)
~3340N-H stretch (amide)
~2930C-H stretch (aliphatic)
~1705C=O stretch (carboxylic acid)
~1680C=O stretch (amide)

Table 4: Mass Spectrometry Data (Electrospray Ionization - ESI)

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺Expected [M+Na]⁺
4-N-BOC-amino-4-carboxy-tetrahydropyran C₁₁H₁₉NO₅245.27246.1285268.1104
BOC-4-amino-piperidine-4-carboxylic acid C₁₁H₂₀N₂O₄244.29245.1445267.1264
trans-BOC-4-aminocyclohexane-4-carboxylic acid C₁₂H₂₁NO₄243.30244.1543266.1363

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a 30-degree pulse angle.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential window function and Fourier transform.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data with an exponential window function and Fourier transform.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

    • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 100-500).

    • The high-resolution mass spectrum should be acquired to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesis of 4-N-BOC-amino-4- carboxytetrahydropyran Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Comparison Comparison with Alternatives Data_Processing->Comparison Structure_Confirmation Structure Confirmation & Purity Assessment Comparison->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization.

A Comparative Crystallographic Guide to 4-N-BOC-Amino-4-Carboxytetrahydropyran Derivatives and Related Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational rigidity of cyclic amino acids makes them valuable scaffolds in drug discovery and peptide design. The introduction of a tetrahydropyran ring, as in 4-N-BOC-amino-4-carboxy-tetrahydropyran, offers a unique combination of hydrophilicity and structural constraint. While a crystal structure for this specific parent compound is not publicly available, this guide provides a comparative analysis of its close structural analogs: N-BOC-piperidine-4-carboxylic acid and N-BOC-1-aminocyclohexanecarboxylic acid. Understanding the solid-state conformations of these derivatives is crucial for designing molecules with specific spatial arrangements and predictable biological activities.

Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for N-BOC-piperidine-4-carboxylic acid and N-BOC-1-aminocyclohexanecarboxylic acid, providing a direct comparison of their crystal packing and molecular geometry.

ParameterN-BOC-piperidine-4-carboxylic acidN-BOC-1-aminocyclohexanecarboxylic acid
CCDC Number 8452961476319
Chemical Formula C₁₁H₁₉NO₄C₁₂H₂₁NO₄
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 11.593(2)10.042(1)
b (Å) 5.869(1)12.023(2)
c (Å) 18.289(4)12.185(2)
α (°) 9090
β (°) 108.03(3)112.58(1)
γ (°) 9090
Volume (ų) 1182.2(4)1357.2(4)
Z 44
Resolution (Å) 0.830.83
R-factor (%) 4.84.3

Experimental Protocols

A generalized protocol for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of N-BOC protected cyclic amino acids is outlined below. This protocol represents a composite of established methods and may require optimization for specific derivatives.

Synthesis of N-BOC Protected Cyclic Amino Acids

The N-BOC protection of the amino group is a standard procedure in organic synthesis.

  • Dissolution: The parent cyclic amino acid is dissolved in a suitable solvent system, often a mixture of dioxane and water.

  • Basification: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group, making it nucleophilic.

  • Addition of Protecting Group: Di-tert-butyl dicarbonate (Boc₂O), the source of the BOC group, is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature for several hours to allow for the complete formation of the N-BOC protected amino acid.

  • Work-up and Purification: The reaction mixture is typically acidified, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the pure N-BOC protected cyclic amino acid.

Crystallization

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis. Vapor diffusion is a commonly employed technique for small molecules.

  • Sample Preparation: A concentrated solution of the purified N-BOC protected amino acid is prepared in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Vapor Diffusion Setup: A small vial containing the sample solution is placed inside a larger, sealed chamber that contains a reservoir of a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether).

  • Diffusion and Crystal Growth: The vapor of the anti-solvent slowly diffuses into the sample vial. This gradual change in solvent composition reduces the solubility of the compound, leading to slow crystallization over a period of days to weeks. The chamber is kept in a vibration-free environment at a constant temperature to promote the growth of well-ordered single crystals.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

  • Data Processing: The collected diffraction intensities are integrated, scaled, and corrected for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to improve the atomic coordinates, displacement parameters, and overall fit, resulting in the final crystal structure.

Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of N-BOC protected cyclic amino acid derivatives.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of N-BOC Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Dissolution Dissolution in Suitable Solvent Purification->Dissolution VaporDiffusion Vapor Diffusion Dissolution->VaporDiffusion CrystalGrowth Single Crystal Growth VaporDiffusion->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Crystal Structure

A Comparative Guide to the Biological Activity of Peptides Containing 4-N-BOC-Amino-4-Carboxytetrahydropyran and Other Constrained Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural, conformationally constrained amino acids into peptides is a key strategy in modern drug discovery to enhance their therapeutic properties. By reducing the inherent flexibility of peptides, researchers can achieve improved receptor binding affinity, increased metabolic stability, and better selectivity. This guide provides a comparative overview of the biological activity of peptides containing the novel building block 4-N-BOC-amino-4-carboxytetrahydropyran and its analogues, in comparison to linear and other cyclized peptides.

The Role of Conformational Constraint in Peptide Bioactivity

Linear peptides often suffer from drawbacks such as rapid degradation by proteases and poor bioavailability due to their flexible nature. Introducing conformational constraints, for instance by using cyclic structures like tetrahydropyran rings, can lock the peptide into a bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and potency.[1][2][3]

Peptides incorporating such modifications have demonstrated several advantages:

  • Increased Potency: By mimicking a bioactive conformation, constrained peptides can exhibit significantly higher affinity for their target receptors.

  • Prolonged Biological Activity: Reduced susceptibility to enzymatic degradation leads to a longer half-life in biological systems.

  • Enhanced Receptor Specificity: A rigid structure can favor binding to a specific receptor subtype, reducing off-target effects.

Case Study: Tetrahydropyran-Based Peptidomimetics for Melanocortin Receptors

Research into peptidomimetics has highlighted the utility of the tetrahydropyran scaffold in designing ligands for G-protein coupled receptors (GPCRs), such as the melanocortin receptors (MCRs), which are involved in various physiological processes including energy homeostasis and pigmentation.[4][5][6][7]

A study by Mazur et al. described the synthesis and biological evaluation of 2,4,6-trisubstituted tetrahydropyran scaffolds designed to mimic the Phe-Arg-Trp tripeptide sequence, a key recognition motif for melanocortin receptors.[4] These peptidomimetics showed notable activity at the human melanocortin-4 (hMC4R) and melanocortin-1 (hMC1R) receptors.

Comparative Biological Activity Data

The following table summarizes the binding affinities and functional activities of representative tetrahydropyran-based peptidomimetics compared to a linear peptide analogue at human melanocortin receptors.

CompoundStructurehMC1R Binding Affinity (Ki, μM)hMC4R Binding Affinity (Ki, μM)Functional Activity
Ac-His-dPhe-Arg-Trp-NH₂ Linear Tetrapeptide0.61.2Agonist
Tetrahydropyran Mimetic 1 2,4,6-trisubstituted THP>102.0Agonist
Tetrahydropyran Mimetic 2 2,4,6-trisubstituted THP>109.1Agonist

Data synthesized from Mazur et al., Bioorg Med Chem, 2003.[4]

These findings indicate that the tetrahydropyran scaffold can successfully mimic the bioactive conformation of the peptide, leading to potent and selective ligands for melanocortin receptors.

Linear vs. Cyclic Peptides: A Performance Comparison

The advantages of constrained peptides are further illustrated by comparing the properties of linear peptides with their cyclic counterparts.

PropertyLinear PeptidesCyclic/Constrained PeptidesFold Improvement (Representative)
Receptor Binding Affinity (Kd) μM to nM rangeOften nM to pM range2 to 100-fold
Plasma Half-Life (t1/2) ~5-10 minutes> 4 hours> 24-fold
Proteolytic Stability LowHighSignificantly Increased

Representative data compiled from multiple sources comparing linear and cyclic analogues.[1][2][8][9]

Experimental Protocols for Assessing Biological Activity

To evaluate the performance of peptides containing novel amino acids like this compound, a series of standardized in vitro assays are employed.

Receptor Binding Assays

These assays determine the affinity of a peptide for its target receptor. A common method is the competitive radioligand binding assay.

Methodology: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-labeled peptide) and varying concentrations of the unlabeled test peptide.

  • Equilibration: Allow the binding to reach equilibrium (typically 60 minutes at 30°C).

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test peptide. The IC₅₀ (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.[10][11][12][13]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes Incubation Incubate Together Membranes->Incubation RadioLigand Radiolabeled Ligand RadioLigand->Incubation TestPeptide Test Peptide TestPeptide->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot % Binding vs. [Peptide] Counting->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Workflow for a Competitive Radioligand Binding Assay.
Functional Cell-Based Assays

These assays measure the biological response elicited by peptide binding to its receptor, determining whether the peptide is an agonist or an antagonist. For GPCRs, common readouts include changes in intracellular second messengers like cyclic AMP (cAMP) and calcium (Ca²⁺).

Methodology: HTRF cAMP Assay

  • Cell Plating: Seed cells expressing the target GPCR into a 384-well plate and incubate overnight.

  • Compound Addition: Add varying concentrations of the test peptide to the cells.

  • Stimulation: For Gi-coupled receptors, stimulate the cells with an appropriate agonist (e.g., forskolin) to induce cAMP production. For Gs-coupled receptors, the test peptide itself will stimulate cAMP production. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add a lysis buffer containing HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a cAMP-d2 acceptor and an anti-cAMP cryptate donor.

  • Incubation: Incubate for 1 hour at room temperature.

  • Reading: Read the plate on an HTRF-compatible reader. A decrease in the HTRF signal corresponds to an increase in intracellular cAMP.

  • Data Analysis: Plot the HTRF ratio against the peptide concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).[14][15][16][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G-protein GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Modulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation Cascade Peptide Peptide Ligand Peptide->GPCR Binding

GPCR-cAMP Signaling Pathway.

Methodology: FLIPR Calcium Flux Assay

  • Cell Plating: Plate cells expressing a Gq-coupled GPCR in a 384-well plate and incubate overnight.

  • Dye Loading: Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to the cells and incubate for 1 hour at 37°C.

  • Compound Addition: Place the cell plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument will add the test peptide to the wells.

  • Measurement: The FLIPR instrument measures the change in fluorescence intensity in real-time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is plotted against the peptide concentration to determine the EC₅₀.[18][19][20][21][22]

In Vitro Plasma Stability Assay

This assay assesses the susceptibility of a peptide to degradation by proteases present in plasma.

Methodology: Plasma Stability Assay

  • Incubation: Incubate the test peptide at a known concentration in plasma (e.g., human, mouse, or rat) at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as cold acetonitrile, which also precipitates the plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS or HPLC to quantify the amount of intact peptide remaining.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to determine the peptide's half-life (t1/2).[8][23][24][25][26]

G start Start: Peptide in Plasma (t=0) incubate Incubate at 37°C start->incubate aliquot Take Aliquots at Time Points incubate->aliquot quench Quench with Acetonitrile aliquot->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate Half-Life (t½) analyze->calculate

References

A Comparative Analysis of Fmoc and Boc Protection for Tetrahydropyran Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). This guide provides a detailed comparative study of two of the most widely used α-amino protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), with a specific focus on their application to tetrahydropyran (THP) protected amino acids. The choice between these two strategies can significantly impact synthesis efficiency, yield, and the purity of the final peptide product.

The fundamental difference between the Fmoc and Boc strategies lies in their lability. The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring an acid such as trifluoroacetic acid (TFA) for its removal.[] This orthogonality dictates the overall synthetic strategy, including the choice of side-chain protecting groups and final cleavage conditions.[][]

Chemical Structures and Deprotection Schemes

The following diagrams illustrate the structures of Fmoc- and Boc-protected tetrahydropyran amino acids and their respective deprotection pathways.

Fmoc_Protection Fmoc_THP_AA Fmoc-THP-Amino Acid Deprotected_AA THP-Amino Acid (Free Amine) Fmoc_THP_AA->Deprotected_AA Deprotection DBF_Adduct Dibenzofulvene-Piperidine Adduct Fmoc_THP_AA->DBF_Adduct Byproduct formation Piperidine Piperidine (Base) Piperidine->Deprotected_AA Piperidine->DBF_Adduct

Caption: Fmoc-THP-Amino Acid Deprotection Workflow.

Boc_Protection Boc_THP_AA Boc-THP-Amino Acid Deprotected_AA THP-Amino Acid (Ammonium Salt) Boc_THP_AA->Deprotected_AA Deprotection Byproducts Isobutylene + CO2 Boc_THP_AA->Byproducts Byproduct formation TFA Trifluoroacetic Acid (TFA) TFA->Deprotected_AA

Caption: Boc-THP-Amino Acid Deprotection Workflow.

Quantitative Data Comparison

Direct comparative studies on the synthesis yield and purity of Fmoc- versus Boc-protected THP amino acids are limited in the available literature. However, data on their deprotection lability and general purity of commercially available reagents provide valuable insights.

Table 1: Deprotection Lability of THP vs. Boc Side-Chain Protection

This table compares the acid lability of the THP protecting group against the Boc group on the tryptophan side chain, using Fmoc as the Nα-protecting group.

Protected Amino AcidCleavage Cocktail (TFA/H₂O/CH₂Cl₂)Deprotection Time (h)% Deprotection
Fmoc-Trp(Thp)-OH10:2:881~90%
Fmoc-Trp(Boc)-OH10:2:88169%

Data adapted from a study on acid lability.[3]

The data indicates that the THP group is significantly more labile to milder acidic conditions compared to the Boc group, which can be advantageous for final deprotection steps, especially for sensitive peptides.

Table 2: Purity of Commercially Available Protected Tetrahydropyran Amino Acids
CompoundProtecting GroupPurity (HPLC)
Fmoc-4-amino-tetrahydropyran-4-carboxylic acidFmoc≥ 98%
4-(Boc-amino)tetrahydropyran-4-carboxylic acidBoc≥ 95%

Purity data is based on information from chemical suppliers.

While not a direct comparison of synthesis efficiency, the high purity of commercially available Fmoc-protected THP amino acids suggests robust and well-established synthesis and purification protocols.

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of Fmoc- and Boc-protected amino acids are outlined below. These are generalized protocols and may require optimization for specific THP-amino acids.

Protocol 1: Synthesis of Fmoc-Protected THP-Dipeptides

This protocol describes the synthesis of an Fmoc-protected dipeptide with a THP-protected backbone amide.

Workflow Diagram:

Fmoc_THP_Dipeptide_Synthesis cluster_0 Step 1: THP Protection cluster_1 Step 2: Fmoc Coupling cluster_2 Step 3: Deprotection AA_ester Amino Acid Benzyl Ester THP_AA_ester THP-Protected Amino Benzyl Ester AA_ester->THP_AA_ester DHP 3,4-Dihydro-2H-pyran DHP->THP_AA_ester Coupling Coupling with N,O-bis(trimethylsilyl)acetamide THP_AA_ester->Coupling Fmoc_AA Fmoc-Amino Acid Activation Mixed Anhydride Activation (IBCF, NMM) Fmoc_AA->Activation Activation->Coupling Fmoc_THP_dipeptide_ester Fmoc-THP-Dipeptide Benzyl Ester Coupling->Fmoc_THP_dipeptide_ester Hydrogenolysis Hydrogenolysis (Pd(OH)₂/C, H₂) Fmoc_THP_dipeptide_ester->Hydrogenolysis Final_Product Fmoc-THP-Dipeptide Acid Hydrogenolysis->Final_Product

Caption: Synthesis of Fmoc-THP-Dipeptide.

Methodology:

  • THP Protection of Amino Acid Ester: The synthesis begins with the acid-catalyzed alkylation of an amino acid benzyl ester with 3,4-dihydro-2H-pyran to yield the THP-protected amino acid benzyl ester.[4] This step typically proceeds with high yield (up to 87%).[4]

  • Fmoc-Amino Acid Coupling: The coupling of the subsequent Fmoc-amino acid to the sterically hindered secondary amine of the THP-protected amino acid is challenging. The mixed anhydride method in the presence of N,O-bis(trimethylsilyl)acetamide as an amine-activating additive has been shown to be effective, with reported yields of up to 80%.[4]

  • Benzyl Ester Deprotection: The final step involves the hydrogenolysis of the benzyl ester to yield the desired Fmoc-THP-protected dipeptide acid.[4]

Protocol 2: General Synthesis of Boc-Protected Amino Acids

This is a general protocol for the N-Boc protection of an amino acid.

Workflow Diagram:

Boc_AA_Synthesis AA Amino Acid Reaction Reaction in Aqueous/Organic Solvent AA->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., NaOH, NaHCO₃) Base->Reaction Workup Acidic Workup & Extraction Reaction->Workup Boc_AA Boc-Amino Acid Workup->Boc_AA

Caption: General Synthesis of Boc-Amino Acids.

Methodology:

  • Dissolution: The amino acid is dissolved in a suitable aqueous or mixed aqueous/organic solvent system (e.g., water/dioxane, water/THF) containing a base such as sodium hydroxide or sodium bicarbonate.[5][6]

  • Reaction with Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is added to the solution and the reaction is stirred, typically at room temperature.[5]

  • Workup and Isolation: After the reaction is complete, the mixture is typically acidified and the Boc-protected amino acid is extracted with an organic solvent.[5] High yields and purity are generally achieved with this method.[7]

Protocol 3: Fmoc Deprotection in SPPS

Methodology:

  • Resin Swelling: The peptide-resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Deprotection: The resin is treated with a 20% solution of piperidine in DMF.[8] This is typically done in two steps: a short initial treatment (e.g., 1-3 minutes) followed by a longer treatment (e.g., 10-20 minutes).[9]

  • Washing: The resin is thoroughly washed with DMF to remove the deprotection reagents and the dibenzofulvene-piperidine adduct.[9]

Protocol 4: Boc Deprotection in SPPS

Methodology:

  • Resin Swelling: The peptide-resin is swelled in dichloromethane (DCM).

  • Deprotection: The resin is treated with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[10] A pre-wash of a few minutes is often followed by a longer deprotection step of 15-30 minutes.[10]

  • Washing and Neutralization: The resin is washed with DCM and isopropanol. The resulting N-terminal ammonium salt is then neutralized with a base such as diisopropylethylamine (DIEA).[10]

Comparative Discussion

FeatureFmoc Strategy for THP-Amino AcidsBoc Strategy for THP-Amino Acids
Orthogonality Fully orthogonal. The base-labile Fmoc group is compatible with acid-labile side-chain protecting groups like THP.[]Semi-orthogonal. Both Boc and THP are acid-labile, requiring careful selection of deprotection conditions to achieve selectivity.[]
Reaction Conditions Milder deprotection conditions (piperidine in DMF) preserve acid-sensitive functionalities.[]Harsher deprotection conditions (strong acid like TFA) can lead to side reactions with sensitive residues.[10]
Synthesis of THP-Amino Acids Synthesis of Fmoc-THP-dipeptides can be complex due to the steric hindrance of the THP group, requiring specific coupling methods.[4]General methods for Boc protection are well-established and typically high-yielding.[7]
Side Reactions Potential for aspartimide formation in Asp-containing sequences and diketopiperazine formation at the dipeptide stage.[11][12]Risk of alkylation of sensitive residues by the t-butyl cation generated during deprotection.[13]
Automation Well-suited for automated SPPS due to milder conditions and UV monitoring of Fmoc deprotection.[]Can be automated, but the use of strong acids requires more robust instrumentation.
Cost Fmoc-protected amino acids are generally more expensive than their Boc counterparts.[]Boc-protected amino acids are typically more cost-effective.[]

Conclusion

The choice between Fmoc and Boc protection for tetrahydropyran amino acids depends on the specific requirements of the peptide synthesis.

The Fmoc strategy offers the significant advantage of true orthogonality , as the base-labile Fmoc group is fully compatible with the acid-labile THP group. This allows for the selective removal of the Nα-protection without affecting the THP-protected side chain during the iterative steps of peptide synthesis. The milder deprotection conditions are also beneficial for synthesizing peptides with sensitive functionalities. However, the synthesis of Fmoc-protected THP-amino acids, particularly dipeptides, can be more challenging due to steric hindrance.

The Boc strategy , while being more cost-effective and employing well-established and generally high-yielding protection methods, presents a challenge in its semi-orthogonality with the THP group. Since both are acid-labile, careful tuning of the deprotection conditions would be necessary to selectively remove the Boc group without cleaving the THP group. The harsher acidic conditions required for Boc removal also increase the risk of side reactions.

For complex peptides where side-chain integrity is paramount and multiple protecting groups are employed, the Fmoc/THP combination is generally the superior choice due to its orthogonality. For simpler peptides or when cost is a major consideration, the Boc strategy may be viable, provided that the deprotection conditions can be optimized for selectivity. Further research into direct comparative synthesis and deprotection studies of Fmoc- and Boc-protected THP-amino acids would be beneficial for the scientific community.

References

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Determination of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN is a critical step in ensuring the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of leading analytical techniques for this purpose, complete with experimental data and detailed protocols to aid in method selection and implementation.

The spatial arrangement of atoms in a molecule, its stereochemistry, can have profound effects on its biological activity. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic. Consequently, regulatory agencies demand rigorous control and accurate measurement of the enantiomeric purity of drug candidates. This guide explores and compares three powerful analytical techniques for determining the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Capillary Electrophoresis (Chiral CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Auxiliary.

At a Glance: Comparing the Alternatives

The choice of analytical technique for determining enantiomeric excess (ee) depends on several factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the compared methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Capillary Electrophoresis (CE)NMR Spectroscopy with Chiral Auxiliary
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct and quantifiable signals in the NMR spectrum.
Accuracy & Precision High (can determine ee >99.8%).[1]High.Moderate to High (typically ±1-5%).[2]
Sensitivity High (UV, MS detection).Very High (LIF detection).[3]Lower, requires more sample.
Sample Throughput Moderate to High (automated systems).High.[3][4]Low to Moderate.
Solvent Consumption High.Very Low.[4]Low.
Method Development Can be time-consuming, requires screening of columns and mobile phases.[5]Relatively fast.Can be complex, requires selection of appropriate chiral auxiliary and optimization of conditions.
Robustness Generally robust and reproducible.Can be less robust, sensitive to buffer composition and capillary surface.Robust once a suitable method is established.

In-Depth Analysis: Methodologies and Performance

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its high accuracy, precision, and robustness.[6] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. For N-BOC protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[7][8]

Key Advantages:

  • High Resolution: Capable of separating enantiomers even with very similar structures, allowing for accurate determination of high enantiomeric excess.[1][7]

  • Versatility: A wide range of commercially available chiral columns and mobile phases allows for the optimization of separations for a broad spectrum of molecules.[5]

  • Quantitative Accuracy: With UV or Mass Spectrometry (MS) detectors, chiral HPLC provides highly accurate and precise quantitative results.[6]

Limitations:

  • Cost: Chiral columns can be expensive.

  • Solvent Consumption: The continuous flow of mobile phase results in significant solvent usage.

A typical experimental workflow for chiral HPLC analysis is depicted below.

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis s1 Dissolve sample in mobile phase s2 Filter through 0.45 µm syringe filter s1->s2 h1 Inject sample into HPLC system s2->h1 h2 Separation on Chiral Stationary Phase h1->h2 h3 Detection (UV/MS) h2->h3 d1 Integrate peak areas of enantiomers h3->d1 d2 Calculate Enantiomeric Excess (% ee) d1->d2

Chiral HPLC Experimental Workflow
Chiral Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[3] For enantiomeric separations, a chiral selector is added to the background electrolyte. This selector interacts diastereomerically with the enantiomers, leading to differences in their apparent mobility and enabling their separation. Cyclodextrins are commonly used chiral selectors for amino acids.[9][10]

Key Advantages:

  • High Efficiency and Resolution: CE can provide a very high number of theoretical plates, leading to excellent separation of enantiomers.[4]

  • Low Sample and Reagent Consumption: The technique requires only nanoliter injection volumes and minimal amounts of buffer and chiral selector.[3][4]

  • Fast Method Development: The ease of changing the background electrolyte composition facilitates rapid optimization.

Limitations:

  • Lower Concentration Sensitivity: While highly sensitive in terms of mass, the small injection volumes can make it less suitable for detecting trace impurities in concentrated samples compared to HPLC.

  • Reproducibility: Migration times can be sensitive to changes in buffer composition, temperature, and the condition of the capillary wall, which can affect reproducibility.

The logical flow for a chiral CE experiment is outlined in the diagram below.

prep Prepare background electrolyte with chiral selector inject Inject sample electrokinetically or hydrodynamically prep->inject sample Dissolve sample in buffer sample->inject separate Apply high voltage for separation inject->separate detect Detect enantiomers (e.g., UV) separate->detect analyze Analyze electropherogram to determine % ee detect->analyze

Logical Flow of Chiral CE Analysis
NMR Spectroscopy with a Chiral Auxiliary

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric purity without the need for chromatographic separation. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). A CDA reacts with the enantiomers to form diastereomers, which have distinct NMR spectra. A CSA, on the other hand, forms transient diastereomeric complexes with the enantiomers, leading to the splitting of signals in the NMR spectrum.

Key Advantages:

  • Non-destructive: The sample can be recovered after the analysis.

  • Absolute Method: The ratio of enantiomers can often be determined directly from the integration of the corresponding signals without the need for a calibration curve.

  • Structural Information: Provides valuable structural information about the analyte and its interaction with the chiral auxiliary.

Limitations:

  • Lower Sensitivity: NMR is inherently less sensitive than chromatographic methods, requiring a higher concentration of the analyte.

  • Signal Overlap: Peak overlap can complicate the accurate integration of signals, especially for complex molecules.

  • Availability of a Suitable Auxiliary: The success of the method depends on finding a suitable chiral auxiliary that induces sufficient chemical shift differences between the diastereomeric species.[11]

The decision-making process for using NMR for enantiomeric purity determination is illustrated below.

start Start: Determine % ee of chiral amine choose_aux Select Chiral Auxiliary (CDA or CSA) start->choose_aux react React/Mix with Analyte choose_aux->react acquire_nmr Acquire NMR Spectrum (¹H, ¹⁹F, etc.) react->acquire_nmr check_res Are signals for diastereomers resolved? acquire_nmr->check_res integrate Integrate resolved signals check_res->integrate Yes optimize Optimize conditions (solvent, temp.) or choose new auxiliary check_res->optimize No calculate Calculate % ee integrate->calculate end End calculate->end optimize->choose_aux

Decision Pathway for NMR-based Enantiomeric Purity Analysis

Experimental Protocol: Chiral HPLC Method for this compound

This protocol provides a starting point for the development of a robust chiral HPLC method for the analysis of this compound. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve the desired resolution.

Objective: To determine the enantiomeric purity of this compound using chiral HPLC with UV detection.

Materials and Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA). The exact ratio should be optimized (e.g., starting with 80:20 Hexane:IPA).

  • Sample: this compound (racemic standard and sample to be tested).

  • Solvents: HPLC grade n-Hexane, Isopropanol, and Trifluoroacetic Acid.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of n-Hexane, IPA, and TFA. Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the racemic standard of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare the sample solution to be tested at a similar concentration in the mobile phase.

    • Filter both solutions through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IC (4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Optimized mixture of n-Hexane:IPA with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the two enantiomers and to ensure adequate separation.

    • Inject the sample solution.

  • Data Processing:

    • Identify the peaks corresponding to the two enantiomers in the sample chromatogram based on the retention times from the standard.

    • Integrate the peak areas of both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Conclusion

The determination of the enantiomeric purity of this compound is a critical analytical challenge that can be effectively addressed by several techniques. Chiral HPLC is often the method of choice due to its high accuracy, robustness, and the availability of a wide range of chiral stationary phases.[6] Chiral CE offers the advantages of high efficiency and low solvent consumption, making it an excellent orthogonal or complementary technique.[3][4] NMR spectroscopy with a chiral auxiliary provides a valuable non-chromatographic method for purity assessment. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the available instrumentation. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry to make informed decisions for their analytical needs.

References

A Comparative Guide to 4-N-BOC-Amino-4-Carboxytetrahydropyran in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the diverse array of building blocks, saturated heterocycles have gained prominence for their ability to confer desirable three-dimensional structural properties. This guide provides an objective comparison of 4-N-BOC-amino-4-carboxytetrahydropyran and its derivatives against alternative scaffolds, with a focus on their application in the synthesis of bioactive molecules, particularly σ1 receptor ligands. The comparative analysis is supported by experimental data on receptor affinity and metabolic stability.

Performance Comparison of Tetrahydropyran vs. Piperidine Scaffolds

The choice between a tetrahydropyran and a piperidine core in a drug candidate can significantly impact its biological activity and metabolic fate. The following tables summarize quantitative data from studies on spirocyclic σ1 receptor ligands, where the core scaffold is a key variable.

Table 1: Comparison of σ1 and σ2 Receptor Affinity (Ki in nM)

Compound IDCore ScaffoldRKi (σ1) [nM]Ki (σ2) [nM]Selectivity (σ2/σ1)
1a TetrahydropyranBenzyl1.25445
1b PiperidineBenzyl3.64--
2a Tetrahydropyran3-Methoxybenzyl0.83114137
2b Piperidine3-Methoxybenzyl1.862.1~1.1
3a Tetrahydropyran(Pyridin-3-yl)methyl3.9>1000>256
3b Piperidine(Pyridin-3-yl)methyl1531--

Data compiled from multiple sources. Note that direct comparison between different studies should be made with caution.

Table 2: Metabolic Stability of Tetrahydropyran- and Piperidine-based Ligands

Compound IDCore Scaffold% Intact after 90 min (Mouse Liver Microsomes)
3a Tetrahydropyran83%
Analogous Piperidine Ligand PiperidineData not available in the same study for direct comparison, but piperidines can be susceptible to N-dealkylation and ring oxidation.

The data suggests that the tetrahydropyran scaffold can lead to high-affinity σ1 receptor ligands with excellent selectivity over the σ2 subtype.[1] Notably, in the case of the (pyridin-3-yl)methyl substituted analog, the tetrahydropyran-containing compound (3a ) displays significantly higher affinity for the σ1 receptor compared to its piperidine counterpart (3b ).[1][2] Furthermore, compound 3a demonstrates promising metabolic stability.[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis of spirocyclic σ1 receptor ligands incorporating a tetrahydropyran or piperidine scaffold.

Protocol 1: Synthesis of a Spirocyclic Tetrahydropyran-based Ligand

This protocol describes a multi-step synthesis culminating in a spirocyclic tetrahydropyran amine, which can be further functionalized.

Step 1: Prins Reaction to form 4-hydroxytetrahydropyran

A mixture of a suitable homoallylic alcohol and a paraformaldehyde is dissolved in a solvent such as acetic acid. A Lewis or Brønsted acid catalyst (e.g., sulfuric acid) is added, and the reaction is stirred at room temperature until completion. The reaction is then quenched, and the product is extracted and purified by column chromatography to yield the 4-hydroxytetrahydropyran derivative.

Step 2: Oxidation to Tetrahydropyran-4-one

The 4-hydroxytetrahydropyran is dissolved in a suitable solvent like dichloromethane. An oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane is added, and the mixture is stirred until the starting material is consumed. The reaction is worked up to remove the oxidant, and the resulting tetrahydropyran-4-one is purified.

Step 3: Synthesis of the Spirocyclic Amine

The tetrahydropyran-4-one is subjected to a Strecker-type reaction or a similar multi-component reaction to introduce the amino and cyano groups, which are then reduced to form the spirocyclic amine. Alternatively, a Bucherer-Bergs reaction can be employed to form a spiro-hydantoin, which is subsequently hydrolyzed and decarboxylated.

Step 4: N-Alkylation/Arylation

The resulting spirocyclic amine is dissolved in a solvent like acetonitrile or DMF. A suitable alkyl or aryl halide (e.g., benzyl bromide) and a base (e.g., K2CO3) are added, and the reaction is heated to afford the final N-substituted spirocyclic tetrahydropyran ligand. The product is then purified by chromatography.

Protocol 2: Synthesis of a Spirocyclic Piperidine-based Ligand

This protocol outlines the synthesis of a spirocyclic piperidine analog for comparative studies.

Step 1: Synthesis of N-Boc-4-piperidone

Commercially available 4-piperidone monohydrate hydrochloride is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine in a solvent such as dichloromethane to yield N-Boc-4-piperidone.

Step 2: Formation of the Spiro-intermediate

Similar to the tetrahydropyran analog, N-Boc-4-piperidone can be converted to a spirocyclic intermediate. For instance, a Wittig reaction followed by a Michael addition and cyclization can be employed to construct the desired spiro-system.

Step 3: Deprotection and N-Functionalization

The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting secondary amine is then functionalized via reductive amination or N-alkylation with the desired aldehyde or halide to introduce the final substituent. The product is purified by crystallization or column chromatography.

Visualizing Workflows and Biological Pathways

To further elucidate the application of this compound and its derivatives, the following diagrams illustrate a generalized synthetic workflow and a relevant biological signaling pathway.

G cluster_0 Synthesis of Spirocyclic Tetrahydropyran Ligand Start Start Homoallylic Alcohol Homoallylic Alcohol Start->Homoallylic Alcohol Prins Reaction Prins Reaction Homoallylic Alcohol->Prins Reaction 4-Hydroxytetrahydropyran 4-Hydroxytetrahydropyran Prins Reaction->4-Hydroxytetrahydropyran Oxidation Oxidation 4-Hydroxytetrahydropyran->Oxidation Tetrahydropyran-4-one Tetrahydropyran-4-one Oxidation->Tetrahydropyran-4-one Spirocyclization Spirocyclization Tetrahydropyran-4-one->Spirocyclization Spirocyclic Amine Spirocyclic Amine Spirocyclization->Spirocyclic Amine N-Functionalization N-Functionalization Spirocyclic Amine->N-Functionalization Final Ligand Final Ligand N-Functionalization->Final Ligand

Caption: Generalized workflow for the synthesis of spirocyclic tetrahydropyran ligands.

G cluster_1 Modulation of GPCR Signaling by σ1 Receptor Opioid Agonist Opioid Agonist Opioid Receptor (GPCR) Opioid Receptor (GPCR) Opioid Agonist->Opioid Receptor (GPCR) activates G-Protein G-Protein Opioid Receptor (GPCR)->G-Protein activates GTPγS Binding GTPγS Binding G-Protein->GTPγS Binding stimulates σ1 Receptor σ1 Receptor σ1 Receptor->Opioid Receptor (GPCR) modulates σ1 Antagonist σ1 Antagonist σ1 Antagonist->σ1 Receptor inhibits

Caption: σ1 receptor antagonists can potentiate opioid receptor-mediated G-protein activation.[3]

References

Safety Operating Guide

Navigating the Disposal of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN, ensuring compliance with safety protocols and regulatory standards.

Essential Safety and Hazard Information

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards. This compound is classified as an irritant.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard StatementGHS CodeDescriptionRecommended Personal Protective Equipment (PPE)
Causes skin irritationH315The substance may cause redness, itching, or inflammation upon contact with the skin.[1][2]Chemical-resistant gloves (e.g., nitrile), lab coat.[3]
Causes serious eye irritationH319Contact with eyes can result in significant irritation, redness, and discomfort.[1][2]Safety glasses with side shields or goggles.[3]
May cause respiratory irritationH335Inhalation of dust may lead to irritation of the respiratory tract.[1][2]Use in a well-ventilated area or with a fume hood.[3]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to minimize risks and ensure regulatory compliance. The following protocol is based on general laboratory chemical waste guidelines and the specific information available for this compound.

1. Waste Identification and Classification:

  • Treat this compound as a hazardous chemical waste due to its irritant properties.[1][2]

  • This compound is a solid, non-halogenated organic chemical.

2. Segregation and Container Selection:

  • Designate a specific waste container for solid chemical waste.

  • The container must be in good condition, compatible with the chemical, and have a secure lid to prevent spills and the release of dust.[4]

  • Do not mix this waste with other waste streams, such as liquid or halogenated waste, to avoid potential reactions and simplify disposal.[5]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[4]

  • The label must include the full chemical name: "this compound." Chemical formulas or abbreviations are not acceptable.[4]

  • Indicate the date when the waste was first added to the container.[6]

4. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[5]

  • The storage area should be away from general laboratory traffic and incompatible materials.[4]

  • Ensure the container is kept closed except when adding waste.[4][7]

5. Disposal:

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

  • Do not dispose of this compound down the sink or in regular trash.[7]

  • Empty containers that held this chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the defaced container may be disposed of as regular trash, in accordance with institutional policies.[4]

Accidental Release Measures:

In the event of a spill, avoid dust formation.[1] Wear appropriate PPE, including gloves, safety goggles, and a respirator if ventilation is inadequate.[1] Sweep up the solid material and place it into a suitable, closed container for disposal.[3] Prevent the chemical from entering drains.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Unwanted This compound B Is the material in its original, unopened container? A->B C Consult EHS for potential redistribution or return to supplier. B->C  Yes   D Prepare for Disposal B->D  No   E Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves D->E F Select a designated, compatible, and sealable waste container for solid chemical waste. E->F G Label container with: - 'Hazardous Waste' - 'this compound' - Accumulation Start Date F->G H Place waste in the labeled container and securely seal it. G->H I Store the container in a designated satellite accumulation area. H->I J Is the container full or has it reached the institutional time limit for storage? I->J K Contact your institution's EHS department to schedule a waste pickup. J->K  Yes   L Continue to store safely until pickup. J->L  No   M End: Proper Disposal K->M L->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

Essential Safety and Operational Guide for Handling 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier:

Identifier Value
IUPAC Name 4-(tert-butoxycarbonylamino)oxane-4-carboxylic acid
CAS Number 172843-97-9
Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3]

GHS Hazard Statements:

Code Statement
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards is necessary to determine the appropriate PPE.[4][5] The following table summarizes the recommended PPE for handling this compound.

PPE Category Item Specifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.[2][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[4][6]
Body Protection Laboratory CoatA long-sleeved lab coat should be worn.[6] For tasks with a higher splash risk, a chemical-resistant apron is advised.
Respiratory Protection Fume Hood or RespiratorAll handling of the powdered form or preparation of solutions should occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6] If a fume hood is not available, a NIOSH-approved respirator is necessary.[7]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for safety.

1. Storage and Preparation:

  • Storage: Upon receipt, store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][8]

  • Preparation: Weigh the required amount of the compound in a well-ventilated area, preferably within a chemical fume hood.[8] For dissolving, use appropriate solvents and gentle vortexing or sonication if needed.[9]

2. Handling and Use:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust or aerosols.[2]

  • Ensure adequate ventilation and the presence of an eyewash station and safety shower nearby.[2][8]

3. Spill and Exposure Procedures:

  • Minor Spill: In case of a small spill, absorb the material with an inert absorbent like sand or vermiculite.[10] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[2]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]

  • In all cases of exposure, seek medical attention.[2]

Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused compound, solutions, and contaminated materials, must be classified as hazardous chemical waste.[10]

  • Keep different waste types separate. Do not mix with incompatible materials.[10]

2. Waste Collection and Containment:

  • Use designated, leak-proof, and chemically compatible containers for waste collection.[10]

  • Containers must be kept tightly sealed when not in use.[10]

  • Clearly label all waste containers as "Hazardous Waste" and identify the contents.[10]

3. Disposal of Contaminated Materials:

  • Any materials that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, should be disposed of in a designated hazardous waste container.[6]

4. Final Disposal:

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[2]

Diagrams

Handling_and_Disposal_Workflow Workflow for Handling and Disposal of this compound cluster_preparation Preparation & Handling cluster_disposal Waste Management & Disposal cluster_emergency Emergency Procedures node_receipt Receipt & Storage node_ppe Don Appropriate PPE node_receipt->node_ppe node_handling Weighing & Handling in Fume Hood node_ppe->node_handling node_use Experimental Use node_handling->node_use node_spill Spill Occurs node_handling->node_spill node_exposure Personal Exposure node_handling->node_exposure node_waste_gen Waste Generation (Contaminated Materials, Unused Compound) node_use->node_waste_gen node_segregation Segregate Hazardous Waste node_waste_gen->node_segregation node_containment Collect in Labeled, Sealed Containers node_segregation->node_containment node_disposal Dispose via Approved Waste Management node_containment->node_disposal node_spill_response Contain & Clean Spill with Inert Absorbent node_spill->node_spill_response node_spill_response->node_containment node_first_aid Administer First Aid (Wash Skin/Eyes, Move to Fresh Air) node_exposure->node_first_aid node_medical Seek Medical Attention node_first_aid->node_medical

Caption: Handling and Disposal Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.